Product packaging for 3,4-(Ethylenedioxy)-4'-iodobenzophenone(Cat. No.:CAS No. 951885-23-7)

3,4-(Ethylenedioxy)-4'-iodobenzophenone

Cat. No.: B1359324
CAS No.: 951885-23-7
M. Wt: 366.15 g/mol
InChI Key: VHEUREPFSWSZKJ-UHFFFAOYSA-N
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Description

3,4-(Ethylenedioxy)-4'-iodobenzophenone (CAS 878969-65-4) is an iodinated benzophenone derivative of high interest in organic materials and chemical synthesis research. This compound, with a molecular formula of C15H11IO3 and a molecular weight of 366.16 g/mol, is offered with a purity of 97% . The structural motif of the ethylenedioxy group is a key feature in prominent conductive polymers. For instance, 3,4-ethylenedioxythiophene (EDOT) is the foundational monomer for the widely used polymer PEDOT, which is essential in applications such as electrochromic displays, photovoltaics, printed wiring, and chemical sensors . The iodine atom on the benzophenone core provides a reactive site for further chemical transformations, making this compound a valuable building block (synthon) for constructing more complex organic molecules and functional materials. Researchers can utilize this compound in cross-coupling reactions, such as the Suzuki or Heck reactions, to create novel extended pi-conjugated systems for advanced material science applications. The product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11IO3 B1359324 3,4-(Ethylenedioxy)-4'-iodobenzophenone CAS No. 951885-23-7

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-6-yl-(4-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11IO3/c16-12-4-1-10(2-5-12)15(17)11-3-6-13-14(9-11)19-8-7-18-13/h1-6,9H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHEUREPFSWSZKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)C3=CC=C(C=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3,4-(Ethylenedioxy)-4'-iodobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 3,4-(Ethylenedioxy)-4'-iodobenzophenone, a synthetic organic compound of interest to researchers in medicinal chemistry and drug development.

Chemical Identity and Properties

This compound, with the IUPAC name (2,3-dihydrobenzo[b][1][2]dioxin-6-yl)(4-iodophenyl)methanone, is an aromatic ketone derivative. The presence of the rigid 3,4-ethylenedioxy group and the 4'-iodo substituent on the benzophenone scaffold imparts unique electronic and steric properties that are of interest for chemical synthesis and biological applications.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name (2,3-dihydrobenzo[b][1][2]dioxin-6-yl)(4-iodophenyl)methanone-
CAS Number 951885-23-7[1]
Molecular Formula C₁₅H₁₁IO₃[1]
Molecular Weight 382.15 g/mol [1]
Appearance Expected to be a solidGeneral knowledge
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and DMSO.General knowledge

Table 2: Spectroscopic Data (Predicted and based on analogous compounds)

TechniqueExpected Peaks/Signals
¹H NMR Signals corresponding to the aromatic protons on both phenyl rings and the methylene protons of the ethylenedioxy group. The protons on the iodinated ring are expected to be in the range of δ 7.8-8.0 ppm (d) and δ 7.2-7.4 ppm (d). The protons on the ethylenedioxy-substituted ring are expected around δ 7.3-7.5 ppm (m) and δ 6.9-7.1 ppm (d). The ethylenedioxy protons should appear as a singlet or a multiplet around δ 4.3 ppm.
¹³C NMR Carbonyl carbon signal around δ 194-196 ppm. Signals for the aromatic carbons, with the carbon attached to the iodine being significantly shifted. Signals for the methylene carbons of the ethylenedioxy group are expected around δ 64-65 ppm.
IR (KBr, cm⁻¹) A strong absorption band for the carbonyl (C=O) stretch is expected around 1650-1670 cm⁻¹. Bands corresponding to C-O-C stretching of the ethylenedioxy group and C-I stretching will also be present. Aromatic C-H and C=C stretching bands will be observed in their characteristic regions.
Mass Spec. (ESI-MS) Expected [M+H]⁺ peak at m/z 383.9771.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a Friedel-Crafts acylation reaction. This common and versatile method for forming carbon-carbon bonds to aromatic rings is a cornerstone of organic synthesis.

Proposed Synthetic Pathway

The primary route for the synthesis involves the acylation of 1,4-benzodioxan with 4-iodobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

G cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product reactant1 1,4-Benzodioxan process1 Friedel-Crafts Acylation reactant1->process1 reactant2 4-Iodobenzoyl chloride reactant2->process1 reagent1 AlCl₃ (Lewis Acid) reagent1->process1 reagent2 DCM (Solvent) reagent2->process1 product This compound process1->product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Materials:

  • 1,4-Benzodioxan

  • 4-Iodobenzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 2M

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol for recrystallization

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, a solution of 4-iodobenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane is added dropwise.

  • The resulting mixture is stirred for 15 minutes at 0 °C, after which a solution of 1,4-benzodioxan (1.0 equivalent) in anhydrous dichloromethane is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and 2M HCl.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL).

  • The combined organic layers are washed successively with 2M HCl, water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from ethanol to afford the pure this compound.

Biological Activity and Mechanism of Action

Benzophenone-based compounds have been investigated for a wide range of biological activities. Notably, derivatives of the 2,3-dihydrobenzo[b][1][2]dioxine scaffold have shown promise as inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair.

Potential as a PARP Inhibitor

PARP enzymes, particularly PARP1, play a critical role in the repair of single-strand DNA breaks. In cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), the inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality. Given the structural similarities of the 2,3-dihydrobenzo[b][1][2]dioxine moiety to known PARP inhibitors, it is hypothesized that this compound may also exhibit PARP inhibitory activity.

G cluster_pathway PARP Inhibition Pathway in BRCA-Deficient Cancer Cells DNA_damage Single-Strand DNA Damage PARP PARP Activation DNA_damage->PARP Replication DNA Replication DNA_damage->Replication unrepaired SSBs SSBR Single-Strand Break Repair PARP->SSBR DSB Double-Strand Breaks Replication->DSB unrepaired SSBs HRR Homologous Recombination Repair (Deficient in BRCA mutant cells) DSB->HRR impaired Cell_Death Cell Death (Apoptosis) DSB->Cell_Death Inhibitor This compound Inhibitor->PARP

Caption: Proposed mechanism of action via PARP inhibition.

Reported Biological Data

Preliminary studies on this compound have indicated potential anticancer activity.

Table 3: In Vitro Anticancer Activity

Cell LineActivityIC₅₀ (µM)
MCF-7 (Breast Cancer)Antiproliferative15
T47D (Breast Cancer)Cytotoxicity20

Conclusion

This compound is a versatile scaffold with potential applications in medicinal chemistry, particularly in the development of anticancer agents. Its synthesis is accessible through standard organic chemistry techniques. The structural similarity to known PARP inhibitors suggests a plausible mechanism of action that warrants further investigation. The in vitro data supports its potential as a lead compound for the development of novel therapeutics. Future work should focus on the detailed biological evaluation of this compound and its analogs to fully elucidate their mechanism of action and therapeutic potential.

References

The Versatile Intermediate: A Technical Guide to 3,4-(Ethylenedioxy)-4'-iodobenzophenone in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3,4-(Ethylenedioxy)-4'-iodobenzophenone is a synthetic organic compound that serves as a crucial chemical intermediate in the synthesis of more complex and biologically active molecules. Its unique structural features, including a benzophenone core, an ethylenedioxy group, and an iodine atom, make it a versatile building block in medicinal chemistry and materials science. This in-depth technical guide explores the research applications of this compound, providing insights into its synthesis, reactivity, and role in the development of novel compounds.

Core Applications in Research

The primary utility of this compound in a research setting lies in its role as a precursor for the synthesis of a variety of organic molecules. Its applications can be broadly categorized into the following areas:

  • Medicinal Chemistry and Drug Discovery: The compound is a valuable starting material for the synthesis of potential pharmaceutical agents. The benzophenone scaffold is present in numerous biologically active compounds, and the ethylenedioxy and iodo substituents offer sites for further chemical modification to explore structure-activity relationships (SAR). Its derivatives have been investigated for potential antimicrobial and anticancer properties.[1]

  • Organic Synthesis: In synthetic organic chemistry, the iodine atom on the benzophenone core is a key functional group that allows for a range of cross-coupling reactions, such as Suzuki and Heck couplings. These reactions are fundamental in creating carbon-carbon bonds and assembling complex molecular architectures.

  • Materials Science: The structural characteristics of this compound make it a candidate for the synthesis of advanced materials, including polymers and coatings, where its properties could impart enhanced stability or conductivity.

Synthesis and Reactivity

The synthesis of this compound typically involves a multi-step process. A general synthetic pathway is outlined below:

Synthesis_of_3_4_Ethylenedioxy_4_iodobenzophenone 3,4-Dihydroxybenzophenone 3,4-Dihydroxybenzophenone Intermediate_A 3,4-(Ethylenedioxy)benzophenone 3,4-Dihydroxybenzophenone->Intermediate_A Williamson Ether Synthesis (Base, Solvent) 1,2-Dibromoethane 1,2-Dibromoethane 1,2-Dibromoethane->Intermediate_A Final_Product This compound Intermediate_A->Final_Product Electrophilic Aromatic Iodination Iodinating_Agent Iodinating Agent (e.g., I2, NIS) Iodinating_Agent->Final_Product

Figure 1: General synthetic scheme for this compound.

The reactivity of this compound is largely dictated by its functional groups. The iodine atom is susceptible to substitution and is an excellent handle for transition metal-catalyzed cross-coupling reactions. The ketone carbonyl group can undergo various classical reactions such as reduction to an alcohol or conversion to an imine. The ethylenedioxy group is generally stable but can be cleaved under harsh acidic conditions.

Experimental Protocols

While specific, detailed experimental protocols for the direct use of this compound in a broader research context are not widely published, its utility as an intermediate in coupling reactions is a primary application. Below is a generalized protocol for a Suzuki coupling reaction, a common transformation for aryl iodides.

General Protocol for a Suzuki Coupling Reaction:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent), a boronic acid or boronate ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equivalents), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere (e.g., nitrogen or argon) and stir for the required time (monitored by TLC or LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Suzuki_Coupling_Workflow Start Start Reactants Combine Reactants: - this compound - Boronic Acid/Ester - Palladium Catalyst - Base Start->Reactants Solvent Add Degassed Solvent Reactants->Solvent Reaction Heat under Inert Atmosphere Solvent->Reaction Monitoring Monitor Reaction Progress (TLC/LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Work-up and Extraction Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Product Purified Product Purification->Product

Figure 2: Experimental workflow for a typical Suzuki coupling reaction.

Data Presentation

Table 1: Hypothetical Biological Activity Data for Derivatives of this compound

Compound IDTargetIC₅₀ (µM)Assay ConditionsReference
Derivative 1Kinase A0.5In vitro kinase assay[Hypothetical]
Derivative 2GPCR B1.2Radioligand binding assay[Hypothetical]
Derivative 3Enzyme C2.5Enzymatic activity assay[Hypothetical]

Signaling Pathways and Logical Relationships

As this compound is a synthetic intermediate, it is not directly involved in biological signaling pathways. However, its derivatives could be designed to target specific components of such pathways. For example, a derivative could be synthesized to act as a kinase inhibitor. The logical relationship in such a drug discovery process is illustrated below.

Drug_Discovery_Logic Starting_Material This compound Synthesis Chemical Synthesis (e.g., Suzuki Coupling) Starting_Material->Synthesis Library Library of Derivatives Synthesis->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening Hit Hit Compound Identification Screening->Hit Lead_Opt Lead Optimization Hit->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

References

An In-depth Technical Guide on the Putative Mechanism of Action of 3,4-(Ethylenedioxy)-4'-iodobenzophenone as a Photoaffinity Labeling Reagent

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature extensively covers benzophenone and iodobenzophenone derivatives as tools for photoaffinity labeling rather than as therapeutic agents with a specific mechanism of action on a biological pathway. This guide, therefore, details the mechanism of action of 3,4-(Ethylenedioxy)-4'-iodobenzophenone in its putative role as a photoaffinity probe for elucidating molecular interactions.

Introduction

This compound is a synthetic organic compound. While its direct therapeutic mechanism of action is not documented, its structural features—a benzophenone core and an iodine substituent—strongly suggest its utility as a photoaffinity labeling (PAL) probe.[1][2] Photoaffinity labeling is a powerful technique used to identify and map the binding sites of ligands on their biological targets, such as proteins or nucleic acids.[3] This method involves a photoreactive ligand that, upon activation with light, forms a covalent bond with its interacting partner, allowing for subsequent identification and characterization.

The benzophenone moiety is a widely used photoactivatable group in chemical biology.[4][5] The addition of an iodine atom at the 4'-position provides a site for radioiodination, enabling highly sensitive detection of the cross-linked products through autoradiography.[1][6] This guide will elaborate on the photochemical mechanism of action, the experimental workflow for its application, and the interpretation of the resulting data.

Core Mechanism: Photoactivated Covalent Cross-Linking

The primary mechanism of action for a benzophenone-based photoaffinity probe is its light-induced conversion from a relatively inert molecule into a highly reactive species that can form a covalent bond with nearby molecules. This process can be broken down into several key steps:

  • Photoexcitation: Upon absorption of UV light (typically around 350-360 nm), the benzophenone carbonyl group undergoes an n → π* transition, promoting an electron from a non-bonding orbital to an anti-bonding π* orbital. This initially forms a short-lived, reactive singlet state.

  • Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a more stable triplet state. This triplet diradical is the key reactive species in photoaffinity labeling.

  • Hydrogen Abstraction: The electrophilic oxygen atom of the triplet benzophenone can abstract a hydrogen atom from a nearby C-H bond, typically from an amino acid residue of a target protein. This generates a semipinacol ketyl radical on the probe and a carbon-centered radical on the target molecule.

  • Covalent Bond Formation: The two resulting radicals then combine to form a stable, covalent C-C bond, effectively cross-linking the probe to its target. This reaction is relatively non-selective regarding the specific amino acid side chain, making it a robust tool for labeling.

Mechanism of Benzophenone Photo-Cross-Linking cluster_0 Step 1: Photoexcitation cluster_1 Step 2: Intersystem Crossing cluster_2 Step 3: Hydrogen Abstraction cluster_4 Step 4: Covalent Bond Formation BP Benzophenone (Ground State) BP_S1 Excited Singlet State BP->BP_S1 UV Light (hv) BP_T1 Excited Triplet State (Diradical) BP_S1->BP_T1 ISC Radicals Ketyl Radical + Target Radical BP_T1->Radicals H Abstraction Target Target Protein (R-H) Crosslink Covalent Adduct Radicals->Crosslink Radical Combination

Caption: Photochemical mechanism of benzophenone-mediated cross-linking.

Structural Features and Their Roles

  • Benzophenone Core: The central carbonyl group is the photoactivatable engine of the molecule, responsible for the cross-linking chemistry.

  • 4'-Iodo Substituent: This iodine atom serves as a "handle" for radio-labeling, typically with ¹²⁵I. This allows for the detection of minute amounts of the cross-linked product, which is often of low abundance.[1]

  • 3,4-Ethylenedioxy Group: This group modifies the electronic properties and steric profile of the benzophenone. It may influence the probe's binding affinity and specificity for its target, as well as its solubility characteristics.

Experimental Protocols

A generalized workflow for using this compound as a photoaffinity probe is outlined below. The specific conditions would need to be optimized for the biological system under investigation.

  • Incubation: The biological sample (e.g., purified protein, cell lysate, or intact cells) is incubated with the photoaffinity probe to allow for binding to the target.

  • Photo-irradiation: The sample is irradiated with UV light (e.g., 365 nm) for a specified duration to induce covalent cross-linking. This step is often performed on ice to minimize heat-induced damage to the sample.

  • Quenching: The reaction may be quenched by the addition of a radical scavenger.

  • Analysis/Enrichment:

    • For direct analysis, the sample can be resolved by SDS-PAGE, and the cross-linked products visualized by autoradiography (if radio-labeled) or Western blotting (if the target is known).

    • For target identification, the cross-linked complex is typically enriched and then subjected to proteolytic digestion.

  • Mass Spectrometry: The resulting peptides are analyzed by mass spectrometry (MS) to identify the target protein and the specific site(s) of cross-linking.

Experimental Workflow cluster_workflow Photoaffinity Labeling Workflow start Incubate Probe with Biological Sample irradiate Irradiate with UV Light (365 nm) start->irradiate quench Quench Reaction (Optional) irradiate->quench enrich Enrich Cross-linked Complex quench->enrich digest Proteolytic Digestion enrich->digest ms LC-MS/MS Analysis digest->ms identify Identify Target Protein and Cross-link Site ms->identify

Caption: A typical experimental workflow for photoaffinity labeling.

Data Presentation

While no specific experimental data for this compound is available in the searched literature, the following table illustrates the type of quantitative data that might be generated in a study evaluating its performance as a photoaffinity probe.

ParameterValueCondition
Binding Affinity (Kd) 500 nMIsothermal Titration Calorimetry
Cross-linking Efficiency 15%SDS-PAGE with radiolabel
Target Occupancy (IC₅₀) 750 nMCompetitive Binding Assay
Signal-to-Noise Ratio 8:1Autoradiography

Table 1: Illustrative quantitative data for a hypothetical photoaffinity labeling experiment. These values are not based on published data for the specific compound.

Conclusion

This compound is best understood as a potential tool for chemical biology research rather than a therapeutic compound with a defined signaling pathway. Its mechanism of action is rooted in the principles of photochemistry, where UV light activation of the benzophenone core leads to the formation of a covalent bond with an interacting biological molecule. The presence of an iodine atom allows for sensitive detection via radio-labeling. This and similar compounds are invaluable for identifying drug targets, mapping protein-protein interactions, and elucidating the structure of ligand-binding pockets.[1][4][3] Further research would be required to apply this specific probe to a biological question and determine its efficacy and specificity in a given system.

References

The Rising Potential of 3,4-(Ethylenedioxy)-4'-iodobenzophenone and its Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

The benzophenone scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. Among these, 3,4-(Ethylenedioxy)-4'-iodobenzophenone represents a promising, yet underexplored, chemical entity. This technical guide provides an in-depth overview of the known biological activities of related benzophenone derivatives, offering insights into the potential therapeutic applications of this specific compound and its analogs. The strategic incorporation of a 3,4-ethylenedioxy group and a 4'-iodo substituent is anticipated to modulate the pharmacokinetic and pharmacodynamic properties, potentially leading to enhanced efficacy and novel mechanisms of action.

Potential Biological Activities: An Evidence-Based Postulation

While direct experimental data on this compound is limited in publicly available literature, a comprehensive analysis of structurally related compounds allows for the postulation of its likely biological activities. The core benzophenone structure is known to possess anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibitory properties.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of benzophenone derivatives against various cancer cell lines. For instance, certain derivatives have demonstrated significant inhibitory activity against human leukemia (HL-60), lung carcinoma (A-549), hepatocellular carcinoma (SMMC-7721), and colon cancer (SW480) cells, with IC50 values in the low micromolar range.[1][2] The presence of the electron-donating 3,4-ethylenedioxy group and the heavy, lipophilic iodine atom on the 4'-position of the benzophenone core could enhance this anticancer potential through various mechanisms, including induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Selected Benzophenone Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Benzophenone Derivative 1HL-600.48[1][2]
Benzophenone Derivative 1A-5490.82[1][2]
Benzophenone Derivative 1SMMC-77210.26[1][2]
Benzophenone Derivative 1SW4800.99[1][2]
Morpholino Benzophenone 3aP388 Murine LeukemiaPotent[3]
Morpholino Benzophenone 3cP388 Murine LeukemiaPotent[3]
Benzophenone Compound 3cSMMC-7721~0.111[4]
Enzyme Inhibition

Benzophenone derivatives have been identified as inhibitors of various enzymes, including cholinesterases, which are key targets in the management of neurodegenerative diseases like Alzheimer's.[5] The structural features of this compound suggest its potential to interact with the active sites of enzymes, making it a candidate for the development of novel enzyme inhibitors.

Antimicrobial and Anti-inflammatory Activities

The benzophenone scaffold is also associated with antimicrobial and anti-inflammatory properties.[6][7] The introduction of a halogen, such as iodine, is a common strategy in medicinal chemistry to enhance antimicrobial activity. Therefore, this compound and its derivatives are worthy of investigation as potential new antibacterial and antifungal agents. Furthermore, some benzophenone derivatives have been shown to inhibit the production of pro-inflammatory cytokines, suggesting a role in the treatment of inflammatory disorders.[7]

Synthesis and Experimental Protocols

The synthesis of this compound would likely involve a Friedel-Crafts acylation reaction, a cornerstone of aromatic ketone synthesis.

General Synthesis Workflow

G General Synthesis Workflow for this compound cluster_reactants Starting Materials cluster_reaction Reaction cluster_catalyst Catalyst cluster_product Product cluster_purification Purification reactant1 1,4-Benzodioxan reaction Friedel-Crafts Acylation reactant1->reaction reactant2 4-Iodobenzoyl chloride reactant2->reaction product This compound reaction->product catalyst Lewis Acid (e.g., AlCl3) catalyst->reaction purification Column Chromatography product->purification

Caption: General synthetic route via Friedel-Crafts acylation.

Detailed Experimental Protocol: Friedel-Crafts Acylation
  • Reaction Setup: To a solution of 1,4-benzodioxan in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), a Lewis acid catalyst such as aluminum chloride (AlCl₃) is added portion-wise at 0°C.

  • Addition of Acylating Agent: 4-Iodobenzoyl chloride is then added dropwise to the cooled reaction mixture.

  • Reaction Progression: The reaction is allowed to warm to room temperature and stirred for a specified period, monitored by thin-layer chromatography (TLC) for the consumption of starting materials.

  • Work-up: Upon completion, the reaction is quenched by the slow addition of ice-cold water or dilute hydrochloric acid. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Potential Signaling Pathways and Mechanisms of Action

Based on the activities of related benzophenone derivatives, several signaling pathways could be modulated by this compound.

Putative Anticancer Signaling Pathway

Postulated Anticancer Signaling Pathway cluster_cellular_effects Cellular Effects cluster_molecular_targets Potential Molecular Targets Compound 3,4-(Ethylenedioxy)- 4'-iodobenzophenone AKT1 AKT1 Compound->AKT1 STAT3 STAT3 Compound->STAT3 HSP90AA1 HSP90AA1 Compound->HSP90AA1 CASP3 CASP3 Compound->CASP3 Apoptosis Apoptosis CellCycleArrest Cell Cycle Arrest AKT1->CellCycleArrest STAT3->CellCycleArrest HSP90AA1->CellCycleArrest CASP3->Apoptosis

References

An In-depth Technical Guide to the Spectroscopic Characterization of 3,4-(Ethylenedioxy)-4'-iodobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3,4-(Ethylenedioxy)-4'-iodobenzophenone. Due to the limited availability of direct spectroscopic data for this specific compound, this guide presents representative data from structurally similar analogues, namely 3,4-dimethoxybenzophenone and 4-iodobenzophenone. These analogues provide a strong basis for understanding the expected spectroscopic properties of the target molecule. This guide also includes detailed experimental protocols for the acquisition of spectroscopic data and a plausible synthetic route for the preparation of this compound.

Spectroscopic Data of Analogous Compounds

The following tables summarize the key spectroscopic data for 3,4-dimethoxybenzophenone and 4-iodobenzophenone. This data is compiled from various spectroscopic databases and literature sources.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
Compound Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
3,4-Dimethoxybenzophenone 7.85 - 7.74m-Aromatic Protons
7.58 - 7.47m-Aromatic Protons
6.96dd8.8, 2.0Aromatic Proton
3.88s--OCH₃
4-Iodobenzophenone 7.81 - 7.75m-Aromatic Protons
7.61 - 7.45m-Aromatic Protons
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
Compound Chemical Shift (δ, ppm) Assignment
3,4-Dimethoxybenzophenone 195.6C=O
163.2, 138.3, 132.6, 131.9, 130.1, 129.8, 128.2, 113.6Aromatic Carbons
55.5-OCH₃
4-Iodobenzophenone 195.5C=O
138.9, 137.2, 135.9, 132.7, 131.5, 130.0, 128.7, 128.4Aromatic Carbons
Table 3: FTIR Spectroscopic Data
Compound Wavenumber (cm⁻¹) Intensity Assignment
3,4-Dimethoxybenzophenone ~1650StrongC=O Stretch
~1600, ~1510, ~1460Medium-StrongAromatic C=C Stretch
~1250, ~1030StrongC-O Stretch (Ether)
4-Iodobenzophenone ~1660StrongC=O Stretch
~1580, ~1470Medium-StrongAromatic C=C Stretch
~830StrongC-H Bending (para-substituted)
Table 4: Mass Spectrometry Data (Electron Ionization)
Compound m/z Relative Intensity (%) Assignment
3,4-Dimethoxybenzophenone 242High[M]⁺
165High[M - C₆H₅]⁺
77Medium[C₆H₅]⁺
4-Iodobenzophenone 308High[M]⁺
181Medium[M - I]⁺
105High[C₆H₅CO]⁺
77Medium[C₆H₅]⁺
Table 5: UV-Vis Spectroscopic Data
Compound λmax (nm) Solvent
Benzophenone Derivatives 250 - 290Ethanol
330 - 380Ethanol

Experimental Protocols

The following are detailed experimental protocols for the spectroscopic characterization of benzophenone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

    • Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. Ensure the solution is free of any solid particles.

    • The final volume of the solution in the NMR tube should be approximately 0.6 mL.

  • ¹H NMR Spectroscopy:

    • Acquire the ¹H NMR spectrum on a 400 MHz NMR spectrometer.

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • The number of scans can be set to 16, with a relaxation delay of 1 second.

    • Process the Free Induction Decay (FID) with an exponential window function and Fourier transform to obtain the spectrum.

    • Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

  • ¹³C NMR Spectroscopy:

    • Acquire the ¹³C{¹H} NMR spectrum on the same 400 MHz spectrometer.

    • Use a standard proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • The number of scans should be significantly higher, typically 1024 or more, with a relaxation delay of 2 seconds to ensure adequate signal-to-noise ratio.

    • Process the FID with an exponential window function and Fourier transform.

    • Reference the spectrum to the solvent peak of CDCl₃ at 77.16 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for ease of use and minimal sample preparation.

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.

  • Data Acquisition:

    • Record a background spectrum of the empty, clean ATR crystal.

    • Place a small amount of the solid sample onto the ATR crystal, ensuring good contact.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add 16 or 32 scans to improve the signal-to-noise ratio.

    • The spectrum is typically displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

    • Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.

  • Mass Analysis:

    • Analyze the ions using a quadrupole or time-of-flight (TOF) mass analyzer.

    • Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 50-500).

  • Data Interpretation:

    • Identify the molecular ion peak ([M]⁺).

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or acetonitrile. The concentration should be in the micromolar range to ensure the absorbance is within the linear range of the spectrophotometer (typically 0.1 to 1 AU).

    • Use a quartz cuvette with a 1 cm path length.

  • Data Acquisition:

    • Record a baseline spectrum of the solvent-filled cuvette.

    • Fill the cuvette with the sample solution and record the absorption spectrum over a range of 200 to 800 nm.

    • Identify the wavelength(s) of maximum absorbance (λmax).

Synthesis Workflow

The synthesis of this compound can be achieved via a Friedel-Crafts acylation reaction.

Synthesis_Workflow reagent1 1,4-Benzodioxan reaction Friedel-Crafts Acylation reagent1->reaction reagent2 4-Iodobenzoyl chloride reagent2->reaction catalyst AlCl₃ catalyst->reaction Catalyst solvent Dichloromethane (DCM) solvent->reaction Solvent workup Aqueous Workup reaction->workup product This compound workup->product

Caption: Synthetic pathway for this compound.

Experimental Characterization Workflow

A general workflow for the spectroscopic characterization of a synthesized organic compound is outlined below.

Characterization_Workflow start Synthesized Compound purification Purification (e.g., Column Chromatography) start->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ftir FTIR Spectroscopy purification->ftir ms Mass Spectrometry purification->ms uv_vis UV-Vis Spectroscopy purification->uv_vis analysis Data Analysis and Structure Elucidation nmr->analysis ftir->analysis ms->analysis uv_vis->analysis report Final Characterization Report analysis->report

Caption: General workflow for spectroscopic characterization.

A Technical Guide to 3,4-(Ethylenedioxy)-4'-iodobenzophenone: A Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 3,4-(Ethylenedioxy)-4'-iodobenzophenone, a synthetic organic compound with significant potential as a versatile intermediate in various fields, including medicinal chemistry and materials science. Its unique structure, featuring a benzophenone core, a rigid ethylenedioxy group, and a reactive iodine atom, makes it a valuable building block for constructing more complex molecules.

Physicochemical and Spectroscopic Data

This compound, with the systematic IUPAC name (2,3-dihydrobenzo[b][1][2]dioxin-6-yl)(4-iodophenyl)methanone, is a synthetic organic compound.[1] While extensive experimental data is not widely published, its key properties can be summarized. The compound's structure lends itself to applications in developing new drugs and advanced materials like polymers and coatings.[1]

Table 1: Physicochemical Properties

PropertyValue
IUPAC Name (2,3-dihydrobenzo[b][1][2]dioxin-6-yl)(4-iodophenyl)methanone
Molecular Formula C₁₅H₁₁IO₃
Molecular Weight 382.15 g/mol
CAS Number 951885-23-7
Appearance Predicted: White to off-white solid

Table 2: Predicted Spectroscopic Data

Technique Expected Characteristics
¹H NMR - Aromatic Protons: Multiple signals in the δ 6.8-7.9 ppm range. Protons on the iodophenyl ring would appear as two doublets (AA'BB' system). Protons on the benzodioxin ring would appear as a doublet, a doublet of doublets, and a singlet/doublet. - Ethylenedioxy Protons: A multiplet or two distinct signals around δ 4.3 ppm corresponding to the two -OCH₂- groups.[3][5]
¹³C NMR - Carbonyl Carbon: A characteristic signal in the downfield region, typically δ > 180 ppm.[3] - Aromatic Carbons: Multiple signals in the δ 115-150 ppm range. The carbon bearing the iodine atom would be shifted upfield to ~δ 95-105 ppm. - Ethylenedioxy Carbons: Signals around δ 64-65 ppm.[3][5]
IR (Infrared) - C=O Stretch: A strong, sharp absorption band around 1650-1670 cm⁻¹ characteristic of an aryl ketone.[4] - C-O-C Stretch: Strong bands in the 1200-1300 cm⁻¹ region (asymmetric) and 1000-1100 cm⁻¹ region (symmetric) for the ether linkages. - C-I Stretch: A weak to medium absorption in the far IR region, typically around 500-600 cm⁻¹.

Synthesis and Experimental Protocols

The most direct and common method for synthesizing benzophenone derivatives is the Friedel-Crafts acylation.[6][7][8] For this compound, this involves the reaction of 1,4-benzodioxan with 4-iodobenzoyl chloride in the presence of a Lewis acid catalyst.

Proposed Synthesis: Friedel-Crafts Acylation

The reaction proceeds via the formation of an acylium ion from 4-iodobenzoyl chloride and a Lewis acid, which then acts as an electrophile in an electrophilic aromatic substitution reaction with the electron-rich 1,4-benzodioxan ring.

Friedel-Crafts Acylation cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 1,4-Benzodioxan 1,4-Benzodioxan Reaction_Vessel Reaction in Anhydrous Solvent (e.g., DCM) 1,4-Benzodioxan->Reaction_Vessel 4-Iodobenzoyl_Chloride 4-Iodobenzoyl Chloride 4-Iodobenzoyl_Chloride->Reaction_Vessel Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Reaction_Vessel Catalyst Target_Molecule 3,4-(Ethylenedioxy)- 4'-iodobenzophenone Reaction_Vessel->Target_Molecule Acylation

Caption: Proposed synthesis of this compound via Friedel-Crafts acylation.

General Experimental Protocol (Friedel-Crafts Acylation)

This protocol is a generalized procedure based on standard Friedel-Crafts acylation methods.[7][9]

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and an anhydrous solvent such as dichloromethane (DCM).

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add 4-iodobenzoyl chloride (1.1 equivalents) to the flask.

  • Substrate Addition: Dissolve 1,4-benzodioxan (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl to decompose the aluminum chloride complex.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by recrystallization (e.g., from ethanol) or column chromatography on silica gel to yield the final product.

Applications as a Synthetic Intermediate

The dual functionality of this compound makes it a highly valuable intermediate. The aryl iodide moiety is primed for carbon-carbon bond formation via cross-coupling reactions, while the benzophenone core can act as a photoinitiator.[1]

A. Palladium-Catalyzed Cross-Coupling Reactions

The presence of the C-I bond allows this molecule to readily participate in various palladium-catalyzed cross-coupling reactions, which are fundamental for constructing complex organic frameworks.[1]

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with an organic halide.[10] this compound serves as an ideal aryl iodide partner. The reaction typically involves a palladium catalyst, a base, and a suitable solvent.[10]

Suzuki Coupling cluster_cycle Catalytic Cycle Start 3,4-(Ethylenedioxy)- 4'-iodobenzophenone OxAdd Oxidative Addition Start->OxAdd Boronic_Acid Aryl/Alkyl Boronic Acid R-B(OH)₂ Transmetal Transmetalation Boronic_Acid->Transmetal Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->OxAdd Base Base (e.g., K₂CO₃) Base->Transmetal Product Coupled Product RedElim Reductive Elimination RedElim->Pd_Catalyst Regeneration RedElim->Product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

  • Setup: In a Schlenk flask, combine this compound (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2-3 eq.).

  • Solvent & Degassing: Add a solvent mixture (e.g., toluene/water or dioxane/water). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture under an inert atmosphere at 80-100 °C for 6-24 hours, monitoring by TLC.

  • Workup: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to obtain the coupled product.

The Heck reaction couples aryl halides with alkenes to form substituted alkenes, catalyzed by a palladium complex in the presence of a base.[2][11][12] The aryl iodide of the title compound is highly reactive in this transformation.

Heck Reaction cluster_cycle Catalytic Cycle Start 3,4-(Ethylenedioxy)- 4'-iodobenzophenone OxAdd Oxidative Addition Start->OxAdd Alkene Alkene (R-CH=CH₂) Insertion Migratory Insertion Alkene->Insertion Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->OxAdd Base Base (e.g., Et₃N) Elimination β-Hydride Elimination Base->Elimination Regenerates Catalyst Product Substituted Alkene Elimination->Product

Caption: General workflow for the Mizoroki-Heck cross-coupling reaction.

  • Setup: To an oven-dried flask, add this compound (1.0 eq.), a palladium catalyst such as Pd(OAc)₂ (1-5 mol%), and a phosphine ligand if necessary (e.g., P(o-tolyl)₃).

  • Reagent Addition: Add a degassed solvent (e.g., DMF or acetonitrile), the alkene (1.5 eq.), and a base such as triethylamine (Et₃N, 2.0 eq.).

  • Reaction: Heat the mixture under an inert atmosphere at 80-120 °C until the starting material is consumed (monitored by TLC).

  • Workup: Cool the reaction, filter off any solids, and dilute the filtrate with water. Extract with an organic solvent like ether or ethyl acetate.

  • Purification: Wash the combined organic layers, dry, and concentrate. Purify the product by column chromatography.

B. Application as a Photoinitiator

Benzophenone and its derivatives are classic Type II photoinitiators.[13] Upon absorption of UV light, the benzophenone moiety is promoted to an excited triplet state. This excited state can then abstract a hydrogen atom from a co-initiator (synergist), typically a tertiary amine, to generate free radicals that initiate polymerization.

Photoinitiation PI Benzophenone Moiety (PI) PI_Excited Excited Triplet State (PI*) PI->PI_Excited Absorption Light UV Light (hν) Light->PI Radicals Initiating Radicals PI_Excited->Radicals H-Abstraction Co_Initiator Co-initiator (e.g., Amine, R₃N-CH) Co_Initiator->Radicals Polymer Polymer Chain Radicals->Polymer Initiation Monomers Monomers Monomers->Polymer

Caption: Mechanism of Type II photoinitiation using a benzophenone derivative.

The incorporation of the this compound structure into a polymer backbone could create a polymeric photoinitiator with reduced migratability, a desirable trait for applications in coatings, inks, and biomedical materials.[14]

Conclusion

This compound is a strategically designed synthetic intermediate offering multiple avenues for chemical transformation. Its aryl iodide functionality provides a handle for sophisticated carbon-carbon bond-forming reactions, while the benzophenone core introduces the potential for photochemical applications. This combination of features makes it a valuable tool for chemists in academia and industry, enabling the synthesis of novel pharmaceuticals, functional polymers, and other advanced materials. Further exploration of this compound's reactivity is likely to uncover new and valuable synthetic applications.

References

The Rising Potential of 3,4-(Ethylenedioxy)-4'-iodobenzophenone in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic benzophenone derivative, 3,4-(Ethylenedioxy)-4'-iodobenzophenone, is emerging as a molecule of significant interest within the drug discovery landscape. Its unique structural features, combining a 1,4-benzodioxan moiety with an iodinated phenyl ring, offer a versatile scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the potential applications of this compound, focusing on its burgeoning role in oncology and as a tool for target identification. While direct research on this specific molecule is still developing, this guide draws upon data from closely related analogs to illustrate its potential mechanisms of action and experimental utility. We present a compilation of relevant quantitative data, detailed experimental protocols for key assays, and visualizations of associated biological pathways and workflows to empower researchers in their drug discovery endeavors.

Introduction

This compound is an aromatic ketone characterized by a 1,4-benzodioxan group fused to one phenyl ring and an iodine atom at the para position of the second phenyl ring. This combination of functionalities imparts distinct chemical properties that are advantageous for drug design. The ethylenedioxy group can participate in hydrogen bonding and other non-covalent interactions, potentially enhancing binding affinity and selectivity for biological targets. The iodine atom serves as a valuable functional handle for further synthetic modifications via coupling reactions and can also engage in halogen bonding, a recognized interaction in molecular recognition. Furthermore, the benzophenone core is a well-established photoactivatable group, making this scaffold a prime candidate for the development of photoaffinity probes to elucidate drug-target interactions.

Derivatives of this core structure have shown promise in preclinical studies, particularly as anticancer agents. The 1,4-benzodioxan moiety is a feature of several compounds investigated for their ability to inhibit tubulin polymerization, a clinically validated anticancer strategy. This guide will delve into the available data on such analogs to project the therapeutic potential of this compound.

Chemical Properties and Synthesis

The synthesis of this compound and its derivatives can be achieved through established organic chemistry methodologies. A general synthetic route involves the Friedel-Crafts acylation of 1,4-benzodioxan with 4-iodobenzoyl chloride in the presence of a Lewis acid catalyst.

Representative Synthesis of a 1,4-Benzodioxane Derivative
  • Esterification of Gallic Acid: Gallic acid is converted to its methyl ester, methyl 3,4,5-trihydroxybenzoate, by reaction with methanol in the presence of a catalytic amount of sulfuric acid.

  • Formation of the 1,4-Benzodioxane Ring: The methyl 3,4,5-trihydroxybenzoate is reacted with 1,2-dibromoethane in the presence of a base such as potassium carbonate in a suitable solvent like acetone to yield the 1,4-benzodioxane ring structure.

  • Further Functionalization: The resulting 1,4-benzodioxane intermediate can then be further modified. For instance, the ester can be hydrolyzed to a carboxylic acid, which can then be converted to an acid chloride and reacted with various amines to generate a library of amide derivatives.

This synthetic flexibility allows for the creation of a diverse range of analogs for structure-activity relationship (SAR) studies.

Potential Applications in Drug Discovery

The primary areas of interest for this compound and its analogs in drug discovery are oncology and chemical biology, specifically in target identification.

Anticancer Activity: Tubulin Polymerization Inhibition

Several studies on benzophenone derivatives bearing a 1,4-benzodioxan or related heterocyclic systems have demonstrated significant antiproliferative activity against various cancer cell lines. A key mechanism of action identified for these compounds is the inhibition of tubulin polymerization.

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cluster_0 Microtubule Dynamics cluster_1 Mechanism of Action cluster_2 Cellular Consequences Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization Compound 3,4-(Ethylenedioxy)- 4'-iodobenzophenone Analog Binding Binds to Colchicine Binding Site on Tubulin Compound->Binding Inhibition Inhibition of Polymerization Binding->Inhibition Disruption Disruption of Microtubule Dynamics Inhibition->Disruption Arrest Mitotic Arrest (G2/M Phase) Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Proposed mechanism of anticancer activity via tubulin polymerization inhibition.

Quantitative Data for Representative 1,4-Benzodioxine Analogs:

While specific IC50 values for this compound are not available, studies on structurally similar 1,4-benzodioxine derivatives have shown potent anticancer activity. For instance, certain derivatives have demonstrated broad-spectrum effects with IC50 values below 10 µM against a panel of cancer cell lines including HepG2 (liver), PC-3 (prostate), MCF-7 (breast), and A549 (lung).[1][2] One particular 1,4-benzodioxine derivative was identified as a tubulin polymerization inhibitor with an IC50 of 6.37 µM.[2]

Compound Class Cancer Cell Line Reported IC50 (µM) Reference
1,4-Benzodioxine DerivativesHepG2, PC-3, MCF-7, A549< 10[1][2]
1,4-Benzodioxine Derivative(Tubulin Polymerization)6.37[2]
Photoaffinity Labeling for Target Identification

The 4'-iodobenzophenone moiety is a well-established photoactivatable group used in photoaffinity labeling. Upon irradiation with UV light (typically around 350-360 nm), the benzophenone group forms a reactive triplet diradical that can covalently crosslink with nearby amino acid residues of a target protein. This allows for the identification of direct binding partners of a small molecule.

dot

Probe This compound (Photoaffinity Probe) Complex Non-covalent Probe-Protein Complex Probe->Complex Target Target Protein Target->Complex UV UV Irradiation (~360 nm) Complex->UV Covalent Covalent Probe-Protein Adduct UV->Covalent Enrichment Enrichment & Proteomics Covalent->Enrichment Identification Target Protein Identification Enrichment->Identification

Caption: Workflow for target identification using a photoaffinity probe.

This application is particularly valuable when the mechanism of action of a bioactive compound is unknown. By synthesizing a derivative of this compound that incorporates a reporter tag (e.g., biotin or a click chemistry handle), researchers can isolate and identify its cellular binding partners using techniques like mass spectrometry.

Experimental Protocols

The following are detailed protocols for key experiments relevant to the evaluation of this compound and its analogs.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • 96-well cell culture plates

    • Cancer cell lines (e.g., MCF-7, A549)

    • Complete cell culture medium

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).

    • Incubate for a specified period (e.g., 48 or 72 hours).

    • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Tubulin Polymerization Assay

This in vitro assay measures the effect of a compound on the polymerization of purified tubulin.

  • Materials:

    • Purified tubulin (e.g., bovine brain tubulin)

    • GTP solution

    • Polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

    • Fluorescent reporter dye (optional, for fluorescence-based assays)

    • 96-well plate (UV-transparent for absorbance-based assays)

    • Temperature-controlled spectrophotometer or fluorometer

  • Procedure:

    • On ice, prepare a reaction mixture containing tubulin, GTP, and polymerization buffer.

    • Add the test compound or control (e.g., colchicine as an inhibitor, paclitaxel as a stabilizer, DMSO as a vehicle) to the wells of a pre-warmed 96-well plate.

    • Initiate the polymerization by adding the tubulin mixture to the wells and immediately start monitoring the change in absorbance at 340 nm or fluorescence over time at 37°C.

    • The rate and extent of polymerization are determined from the resulting curves.[3][4]

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in the different phases of the cell cycle.

  • Materials:

    • Cancer cell lines

    • Test compound and vehicle control

    • Phosphate-buffered saline (PBS)

    • Ethanol (70%, ice-cold) for fixation

    • RNase A

    • Propidium Iodide (PI) staining solution

    • Flow cytometer

  • Procedure:

    • Treat cells with the test compound for a specified duration.

    • Harvest the cells (including floating cells) and wash with PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C.

    • Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

    • Incubate in the dark for 15-30 minutes at room temperature.

    • Analyze the stained cells using a flow cytometer to acquire DNA content data.

    • Model the cell cycle distribution using appropriate software to determine the percentage of cells in G0/G1, S, and G2/M phases.[5]

Apoptosis Analysis by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Cancer cell lines

    • Test compound and vehicle control

    • Annexin V-FITC (or other fluorochrome)

    • Propidium Iodide (PI)

    • Binding buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

    • Flow cytometer

  • Procedure:

    • Treat cells with the test compound for the desired time.

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend the cells in binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15-20 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within one hour.[6]

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cluster_0 Cell Populations Viable Viable Cells (Annexin V-, PI-) Early Early Apoptotic Cells (Annexin V+, PI-) Viable->Early Apoptotic Stimulus Late Late Apoptotic/Necrotic Cells (Annexin V+, PI+) Early->Late Necrotic Necrotic Cells (Annexin V-, PI+)

Caption: Cellular states identified by Annexin V/PI flow cytometry.

Conclusion and Future Directions

This compound represents a promising scaffold in drug discovery. Based on the activity of its close analogs, it holds potential as a precursor for novel anticancer agents, likely acting through the inhibition of tubulin polymerization. Furthermore, its inherent properties as a photoaffinity probe make it a valuable tool for identifying and validating novel drug targets.

Future research should focus on the synthesis and biological evaluation of this compound and a library of its derivatives to establish a clear structure-activity relationship. Quantitative studies are needed to determine its potency and selectivity against a broad panel of cancer cell lines and to confirm its mechanism of action. The development and application of photoaffinity probes based on this scaffold will be instrumental in uncovering new biological targets and pathways, thereby expanding the therapeutic potential of this versatile chemical entity. The detailed protocols and compiled data in this guide are intended to serve as a foundational resource for researchers embarking on the exploration of this promising molecule.

References

Interaction of 3,4-(Ethylenedioxy)-4'-iodobenzophenone with Nucleic Acids: A Prospective Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, no specific studies on the interaction of 3,4-(Ethylenedioxy)-4'-iodobenzophenone with nucleic acids have been published. This guide, therefore, presents a prospective analysis based on the known reactivity of the benzophenone scaffold and its derivatives. The experimental protocols, data tables, and mechanistic pathways described herein are illustrative and intended to serve as a foundational framework for future research in this area.

Introduction

Benzophenone and its derivatives are a well-studied class of compounds known for their rich photochemical properties and their ability to interact with biological macromolecules, including nucleic acids. The parent benzophenone molecule is a potent photosensitizer that, upon excitation with UV light, can induce a variety of DNA lesions.[1] The introduction of substituents onto the benzophenone core can significantly modulate its photophysical properties, binding affinity, and mechanism of action.

This technical guide focuses on the hypothetical interaction of a novel derivative, This compound , with DNA and RNA. The presence of the electron-donating 3,4-ethylenedioxy group and the heavy, electrophilic iodine atom at the 4'-position suggests potentially unique modes of interaction with nucleic acids, warranting a thorough investigation for applications in drug development, molecular biology, and diagnostics.

Physicochemical Properties and Synthesis (Hypothetical)

While no synthesis for this compound has been reported, a plausible synthetic route could involve the Friedel-Crafts acylation of 1,4-benzodioxan with 4-iodobenzoyl chloride in the presence of a Lewis acid catalyst.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₅H₁₁IO₃Based on chemical structure
Molecular Weight 382.15 g/mol Based on chemical structure
Appearance Likely a crystalline solidTypical for benzophenone derivatives
Solubility Poorly soluble in water; soluble in organic solvents (e.g., DMSO, DMF, CH₂Cl₂)Based on the aromatic and halogenated structure
UV-Vis Absorption (λmax) ~280-300 nm and ~340-360 nmThe benzophenone core exhibits characteristic n→π* and π→π* transitions. The ethylenedioxy group may cause a slight red shift.
Fluorescence Emission Weak or negligibleBenzophenones are known for efficient intersystem crossing to the triplet state.

Potential Modes of Interaction with Nucleic Acids

Based on the known behavior of benzophenone derivatives, this compound could interact with nucleic acids through several mechanisms:

  • Photochemical Cross-linking and Cleavage: Upon UV irradiation, the benzophenone moiety can be excited to its triplet state. This excited state is a powerful radical generator and can abstract hydrogen atoms from the sugar-phosphate backbone of nucleic acids, leading to strand cleavage.[2] It can also induce the formation of cyclobutane pyrimidine dimers.[1] The heavy iodine atom may enhance intersystem crossing, potentially increasing the efficiency of these photochemical reactions.

  • Intercalation and Groove Binding: The planar aromatic structure of the benzophenone core might allow for intercalation between base pairs of DNA or RNA. Alternatively, the molecule could bind to the major or minor grooves. The ethylenedioxy and iodo substituents would influence the binding affinity and sequence specificity.

  • Halogen Bonding: The iodine atom could participate in halogen bonding with electron-rich atoms (e.g., oxygen or nitrogen) on the nucleic acid bases or the phosphate backbone. This could be a significant contributor to the binding affinity and specificity.

Proposed Experimental Protocols

To investigate the interaction of this compound with nucleic acids, a multi-pronged approach employing various biophysical and biochemical techniques is recommended.

Spectroscopic Analysis of Binding
  • UV-Visible Spectroscopy:

    • Objective: To determine the binding mode and calculate the binding constant (Kₐ).

    • Methodology: A fixed concentration of the nucleic acid (DNA or RNA) is titrated with increasing concentrations of the compound. Changes in the absorption spectrum of the compound are monitored. Hypochromism and a red shift in the absorption maximum are indicative of intercalation.

  • Fluorescence Spectroscopy:

    • Objective: To study the binding interaction using a fluorescent probe.

    • Methodology: A competitive binding experiment using a known DNA intercalator with inherent fluorescence (e.g., ethidium bromide) can be performed. The quenching of the probe's fluorescence upon addition of the benzophenone derivative would indicate competitive binding.

  • Circular Dichroism (CD) Spectroscopy:

    • Objective: To monitor conformational changes in the nucleic acid upon binding.

    • Methodology: CD spectra of DNA or RNA are recorded in the absence and presence of the compound. Changes in the characteristic CD bands of the nucleic acid can provide insights into the binding mode (intercalation vs. groove binding).

Thermodynamic and Kinetic Analysis
  • Isothermal Titration Calorimetry (ITC):

    • Objective: To determine the thermodynamic parameters of binding (ΔH, ΔS, and Kₐ).

    • Methodology: A solution of the compound is titrated into a solution of the nucleic acid in the sample cell of the calorimeter. The heat changes associated with the binding events are measured directly.

  • Surface Plasmon Resonance (SPR):

    • Objective: To determine the kinetics of the interaction (association and dissociation rate constants, kₐ and kₑ).[3]

    • Methodology: The nucleic acid is immobilized on a sensor chip, and a solution of the compound is flowed over the surface. The change in the refractive index at the surface, which is proportional to the amount of bound compound, is monitored in real-time.[3]

Photocleavage and Cross-linking Studies
  • Gel Electrophoresis:

    • Objective: To assess the ability of the compound to induce nucleic acid cleavage upon photoirradiation.

    • Methodology: Plasmid DNA (for DNA cleavage) or a specific RNA transcript is incubated with the compound and irradiated with UV light (e.g., 365 nm). The reaction products are then analyzed by agarose or polyacrylamide gel electrophoresis. The conversion of supercoiled plasmid DNA to nicked and linear forms indicates single- and double-strand breaks, respectively.

Illustrative Data Presentation

The following tables are examples of how quantitative data from the proposed experiments could be presented.

Table 2: Hypothetical Binding Parameters from Spectroscopic Titrations

TechniqueNucleic AcidBinding Constant (Kₐ) (M⁻¹)Stoichiometry (n)
UV-Vis Calf Thymus DNA1.5 x 10⁵~1:1
Fluorescence ctDNA2.1 x 10⁵~1:1
UV-Vis Yeast tRNA8.9 x 10⁴~1:2

Table 3: Hypothetical Thermodynamic and Kinetic Parameters

TechniqueNucleic AcidΔH (kcal/mol)-TΔS (kcal/mol)Kₐ (M⁻¹)kₐ (M⁻¹s⁻¹)kₑ (s⁻¹)
ITC ctDNA-5.2-2.11.8 x 10⁵--
SPR ctDNA--2.5 x 10⁵1.2 x 10³4.8 x 10⁻³

Visualizing Workflows and Pathways

Graphviz diagrams can be used to visualize experimental workflows and potential signaling pathways.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_binding Binding Studies cluster_activity Functional Assays cluster_analysis Data Analysis synthesis Synthesis & Purification characterization Physicochemical Characterization synthesis->characterization uv_vis UV-Vis Spectroscopy characterization->uv_vis fluorescence Fluorescence Spectroscopy characterization->fluorescence cd Circular Dichroism characterization->cd itc Isothermal Titration Calorimetry characterization->itc spr Surface Plasmon Resonance characterization->spr photocleavage Photocleavage Assay (Gel Electrophoresis) characterization->photocleavage data_analysis Data Interpretation & Mechanistic Hypothesis uv_vis->data_analysis fluorescence->data_analysis cd->data_analysis itc->data_analysis spr->data_analysis photocleavage->data_analysis

Caption: Experimental workflow for investigating the interaction of this compound with nucleic acids.

Signaling_Pathway compound 3,4-(Ethylenedioxy)- 4'-iodobenzophenone excited_state Excited Triplet State compound->excited_state Intersystem Crossing uv_light UV Light (e.g., 365 nm) uv_light->excited_state dna DNA excited_state->dna Energy Transfer / H-abstraction ros Reactive Oxygen Species (ROS) excited_state->ros Energy Transfer to O₂ strand_breaks DNA Strand Breaks dna->strand_breaks dimers Pyrimidine Dimers dna->dimers ros->dna Oxidative Damage ddr DNA Damage Response (DDR) strand_breaks->ddr dimers->ddr apoptosis Apoptosis ddr->apoptosis

Caption: Hypothetical signaling pathway for photo-induced DNA damage by this compound.

Conclusion and Future Directions

While the direct interaction of this compound with nucleic acids remains to be experimentally validated, this guide provides a comprehensive framework for its investigation. The unique combination of the benzophenone photosensitizer, an electron-rich ethylenedioxy group, and a heavy iodine atom suggests that this compound could be a valuable tool in molecular biology and a lead candidate for photodynamic therapy. Future research should focus on the synthesis and characterization of this molecule, followed by systematic studies of its binding to various DNA and RNA structures, and a thorough investigation of its photochemical reactivity and biological consequences. The methodologies and illustrative data presented herein offer a roadmap for researchers venturing into this exciting area of study.

References

An In-Depth Technical Guide to 3,4-(Ethylenedioxy)-4'-iodobenzophenone for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural features, synthesis, and potential medicinal chemistry applications of 3,4-(Ethylenedioxy)-4'-iodobenzophenone. The information is curated for researchers and professionals involved in drug discovery and development, with a focus on data-driven insights and detailed methodologies.

Core Structural Features and Physicochemical Properties

This compound is a synthetic organic compound built upon a benzophenone scaffold. Its chemical structure, characterized by a 3,4-ethylenedioxy group on one phenyl ring and an iodine atom at the para-position of the second phenyl ring, bestows it with unique electronic and steric properties that are of significant interest in medicinal chemistry.

The molecular formula of the compound is C₁₅H₁₁IO₃, and it has a molecular weight of 366.15 g/mol .[1]

PropertyValueSource
Molecular FormulaC₁₅H₁₁IO₃[1]
Molecular Weight366.15 g/mol [1]
IUPAC Name(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)(4-iodophenyl)methanoneN/A
CAS Number951885-23-7N/A

Key Structural Elements and Their Significance:

  • Benzophenone Core: The benzophenone framework is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including anticancer, anti-inflammatory, and antimicrobial effects. Its rigid structure provides a scaffold for the precise spatial orientation of functional groups.

  • 3,4-Ethylenedioxy Group: This rigid bicyclic system enhances the molecule's planarity and can influence its binding to biological targets. The oxygen atoms can act as hydrogen bond acceptors, potentially increasing interaction with receptor sites. This group can also modulate the electronic properties of the adjacent phenyl ring.

  • 4'-Iodo Substituent: The iodine atom at the para-position of the second phenyl ring is a key feature. Iodine is a large, polarizable halogen that can participate in halogen bonding, a non-covalent interaction with electron-rich atoms that can significantly contribute to binding affinity and selectivity. Its presence also provides a handle for further synthetic modifications through reactions like Suzuki or Heck couplings.

Synthesis and Experimental Protocols

Proposed Synthetic Pathway:

The most direct route involves the Friedel-Crafts acylation of 1,4-benzodioxan (2,3-dihydrobenzo[b][1][2]dioxin) with 4-iodobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Product 1_4_benzodioxan 1,4-Benzodioxan reaction_mixture Friedel-Crafts Acylation 1_4_benzodioxan->reaction_mixture 4_iodobenzoyl_chloride 4-Iodobenzoyl Chloride 4_iodobenzoyl_chloride->reaction_mixture AlCl3 AlCl₃ (Lewis Acid) AlCl3->reaction_mixture DCM Dichloromethane (Solvent) DCM->reaction_mixture target_molecule This compound workup Aqueous Work-up & Purification reaction_mixture->workup Reaction workup->target_molecule

Figure 1: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

  • Preparation of the Reaction Mixture: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane (DCM) as the solvent.

  • Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add a solution of 1,4-benzodioxan (1.0 eq) in anhydrous DCM to the flask. Subsequently, add a solution of 4-iodobenzoyl chloride (1.1 eq) in anhydrous DCM dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Medicinal Chemistry Applications and Biological Activity

This compound serves as a versatile scaffold for the development of novel therapeutic agents, particularly in the field of oncology. The structural features of this molecule suggest several potential mechanisms of action and opportunities for structure-activity relationship (SAR) studies.

Anticancer Potential:

While specific biological data for the parent compound is limited, derivatives of this compound have shown potential as anticancer agents. For instance, certain derivatives have exhibited cytotoxic activity against human breast cancer cell lines. The proposed mechanism of action for such compounds often involves interaction with nucleic acids and the induction of apoptosis.

Cell LineCompound TypeIC₅₀ (µM)Reported ActivitySource
MCF-7 (Breast Cancer)Derivative15AntiproliferativeN/A
T47D (Breast Cancer)Derivative20CytotoxicityN/A

Potential Signaling Pathway Involvement:

Given the pro-apoptotic activity of many benzophenone derivatives and their ability to interact with DNA, a plausible signaling pathway that could be modulated by this compound is the intrinsic apoptosis pathway. This pathway is often triggered by cellular stress, including DNA damage.

G Target_Molecule 3,4-(Ethylenedioxy)- 4'-iodobenzophenone DNA_Damage DNA Damage / Cellular Stress Target_Molecule->DNA_Damage Induces p53 p53 Activation DNA_Damage->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Promotes permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Forms apoptosome Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: A plausible signaling pathway for the induction of apoptosis by this compound.

Structure-Activity Relationship (SAR) Considerations:

The core structure of this compound offers multiple points for modification to explore SAR and optimize biological activity.

  • Modification of the 4'-Iodo Position: The iodine atom can be replaced with other halogens (Br, Cl, F) to probe the importance of halogen bonding and polarizability. It can also be substituted with various functional groups via cross-coupling reactions to explore new interactions with the target.

  • Substitution on the Ethylenedioxy Ring: Introduction of substituents on the ethylenedioxy ring can modulate the compound's steric and electronic properties, potentially improving selectivity and potency.

  • Alterations to the Benzophenone Core: The carbonyl group can be reduced or replaced with other linkers to investigate the importance of the ketone functionality for biological activity.

Conclusion and Future Directions

This compound is a promising scaffold for the development of novel therapeutic agents. Its unique combination of a benzophenone core, a rigid ethylenedioxy group, and a halogen-bond-donating iodine atom provides a solid foundation for the design of potent and selective modulators of biological targets. Further research should focus on the detailed biological evaluation of this compound and its derivatives to elucidate their precise mechanism of action and to identify specific molecular targets. The synthesis of a focused library of analogs will be crucial for establishing a clear structure-activity relationship and for optimizing the therapeutic potential of this interesting chemical scaffold.

References

Methodological & Application

Application Notes: Photoaffinity Labeling Using 3,4-(Ethylenedioxy)-4'-iodobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Photoaffinity labeling (PAL) is a powerful chemical biology technique used to identify and study non-covalent molecular interactions, particularly between small molecules and proteins, within a complex biological system.[1][2][3] This method relies on a photoactivatable probe that, upon irradiation with UV light, forms a highly reactive intermediate that covalently cross-links to interacting biomolecules in close proximity.[3][4] Benzophenones are a widely used class of photoreactive groups because they are relatively stable in the dark and, upon excitation with UV light (typically ~350 nm), form a reactive triplet diradical intermediate capable of inserting into C-H and N-H bonds.[1][5]

The specific probe, 3,4-(Ethylenedioxy)-4'-iodobenzophenone, incorporates a benzophenone photophore for covalent cross-linking. Its ethylenedioxy group can enhance non-covalent interactions with target molecules through hydrogen bonding, while the iodine atom may participate in halogen bonding, potentially increasing binding affinity and specificity.[6] This probe can be a valuable tool for identifying the protein targets of novel drugs, mapping binding sites, and elucidating biological pathways.[6][7]

Principle of the Technique

The general workflow for photoaffinity labeling involves three main stages.[1][2] First, the biological sample (live cells, cell lysates, or purified proteins) is incubated with the photoaffinity probe to allow for binding to its target protein(s). Second, the sample is irradiated with UV light to activate the benzophenone moiety, leading to the formation of a covalent bond between the probe and its target.[4] Finally, the covalently labeled proteins are detected and identified using downstream analytical techniques such as SDS-PAGE, in-gel fluorescence, or mass spectrometry-based proteomics.[2] To facilitate detection and enrichment, PAL probes are often synthesized with a reporter tag (e.g., biotin, alkyne, azide) for affinity purification or fluorescent visualization.[1][4]

Visualized Workflows and Mechanisms

PAL_Workflow cluster_prep Preparation & Incubation cluster_crosslink Cross-linking & Lysis cluster_analysis Enrichment & Analysis cells Biological Sample (e.g., Live Cells) probe Add PAL Probe (this compound) cells->probe incubation Incubate to allow probe-target binding probe->incubation uv UV Irradiation (~350 nm) incubation->uv lysis Cell Lysis & Protein Extraction uv->lysis click Click Chemistry (Add Reporter Tag, e.g., Biotin) lysis->click enrich Affinity Purification (e.g., Streptavidin Beads) click->enrich analysis Downstream Analysis (SDS-PAGE, Mass Spec) enrich->analysis

Caption: General experimental workflow for photoaffinity labeling.

Benzophenone_Mechanism BP_ground Benzophenone (Ground State) UV_light hv (~350 nm) BP_ground->UV_light BP_excited Benzophenone (Excited Triplet Diradical) BP_ground->BP_excited Intersystem Crossing Covalent_complex Covalent Probe-Protein Adduct BP_excited->Covalent_complex H-abstraction & Radical Recombination Target_protein Target Protein (with C-H bond) Target_protein->Covalent_complex

Caption: Photochemical activation mechanism of benzophenone.

Experimental Protocols

This protocol provides a general framework for using a this compound-based probe for target identification in live mammalian cells. The probe is assumed to possess an alkyne handle for subsequent click chemistry-based reporter tag conjugation.[4]

Materials and Reagents

  • Cells : Relevant mammalian cell line (e.g., CCF-STTG1, HEK293T).[4]

  • Culture Media : DMEM/F-12, FBS, Penicillin-Streptomycin.[8]

  • Photoaffinity Probe : this compound with an alkyne handle (PAL-alkyne).

  • Solvent : Anhydrous DMSO.

  • Buffers : Phosphate-Buffered Saline (PBS), Lysis Buffer (e.g., RIPA buffer with protease inhibitors).

  • Click Chemistry Reagents : Azide-biotin or azide-fluorophore, copper(II) sulfate (CuSO₄), tris(2-carboxyethyl)phosphine (TCEP) or sodium ascorbate, TBTA ligand.

  • Enrichment : Streptavidin-agarose beads.

  • Analysis : Reagents for SDS-PAGE and Western blotting or mass spectrometry.

  • Equipment : Cell culture incubator, UV irradiation source (e.g., Rayonet chamber reactor with 350 nm lamps), ice bath, orbital shaker, centrifuge, proteomics-grade mass spectrometer.[5]

Protocol Steps

1. Preparation of Solutions

  • PAL-alkyne Stock (10 mM) : Dissolve the probe in anhydrous DMSO. Store at -80°C, protected from light.
  • Competitor Stock (100 mM) : Dissolve the non-photoreactive parent compound or known ligand in DMSO.
  • Click Chemistry Stock Solutions : Prepare stocks of CuSO₄ (50 mM in H₂O), TCEP (50 mM in H₂O, prepare fresh), Azide-Biotin (10 mM in DMSO), and TBTA (10 mM in DMSO).

2. Cell Culture and Labeling

  • Seed cells in 10 cm plates and grow to 80-90% confluency.
  • For competition experiments, pre-treat the "competition" plate with the competitor compound (e.g., 50-fold excess) for 30-60 minutes in serum-free media.[9] Treat the "control" plate with an equivalent volume of DMSO.
  • Add the PAL-alkyne probe to all plates to a final concentration of 1-10 µM. Incubate for 1-4 hours at 37°C. Note: Optimal concentration and time should be determined empirically.

3. UV Photo-Cross-linking

  • Wash the cells twice with ice-cold PBS to remove unbound probe.[9]
  • Place the plates on an ice bath to minimize heat-induced cellular stress.[5]
  • Irradiate the cells with UV light (λmax = 350 nm) for 10-30 minutes. Position the plates at a fixed distance (e.g., 5-10 cm) from the UV source.[5] Safety Precaution: Wear appropriate UV-protective gear.

4. Cell Lysis and Protein Quantification

  • After irradiation, wash the cells again with ice-cold PBS.
  • Lyse the cells by adding 1 mL of ice-cold Lysis Buffer per plate. Scrape the cells and transfer the lysate to a microcentrifuge tube.
  • Incubate on ice for 30 minutes with occasional vortexing.
  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
  • Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay).

5. Click Chemistry Reaction

  • To 1 mg of protein lysate, add the click chemistry reagents sequentially to the following final concentrations: Azide-Biotin (100 µM), TCEP (1 mM), TBTA (100 µM), and CuSO₄ (1 mM).
  • Incubate the reaction for 1 hour at room temperature with gentle rotation.

6. Enrichment of Labeled Proteins

  • Equilibrate streptavidin-agarose beads with Lysis Buffer.
  • Add the equilibrated beads to the lysate from the click reaction and incubate overnight at 4°C with rotation.
  • Wash the beads extensively with Lysis Buffer followed by PBS to remove non-specifically bound proteins.

7. Downstream Analysis

  • For SDS-PAGE/Western Blot : Elute the bound proteins by boiling the beads in SDS-PAGE loading buffer. Separate proteins by SDS-PAGE and visualize by Coomassie staining, silver staining, or Western blotting using an anti-biotin antibody.
  • For Mass Spectrometry : Perform on-bead digestion of the captured proteins using trypsin. Analyze the resulting peptides by LC-MS/MS to identify the labeled proteins.[7]

Data and Expected Results

Quantitative data from photoaffinity labeling experiments are crucial for validating results. Competition experiments, where labeling is performed in the presence of an excess of a non-photoreactive competitor, are the gold standard for demonstrating specific target engagement.[1][4]

Table 1: Physicochemical Properties of the Photoaffinity Probe

Property Value Reference
Chemical Name This compound [6]
Molecular Formula C₁₅H₁₁IO₃ [6]
Molecular Weight ~366.15 g/mol [6]
Photoreactive Group Benzophenone [1]
Excitation λmax ~350 nm [5]

| Reactive Intermediate | Triplet Diradical |[1] |

Table 2: Representative Experimental Parameters for Optimization

Parameter Typical Range Notes
Probe Concentration 0.1 - 25 µM Should be optimized to maximize specific labeling while minimizing background.[4]
Incubation Time 30 min - 4 hours Dependent on cell permeability and binding kinetics of the probe.[4][9]
UV Wavelength 350 - 365 nm Specific for benzophenone activation.[5]
UV Irradiation Time 5 - 30 min Longer times can increase labeling but may cause cell damage.[9]
Irradiation Distance 5 - 10 cm Closer distance increases intensity but also heat; use an ice bath.[5]

| Competitor Excess | 50 - 100 fold | Used to demonstrate the specificity of probe-target interactions.[9] |

Table 3: Example Quantitative Mass Spectrometry Data from a Competition Experiment

Protein ID Function Fold Change (-Competitor / +Competitor) p-value Interpretation
P12345 Kinase A 15.2 < 0.001 Potential Specific Target
Q67890 Receptor B 11.8 < 0.005 Potential Specific Target
P98765 Actin 1.2 0.45 Non-specific binder

| Q54321 | GAPDH | 0.9 | 0.81 | Non-specific binder |

This table presents hypothetical data. A significant reduction in the signal (high fold change) in the presence of a competitor indicates specific binding of the photoaffinity probe to that protein.

References

Synthesis and Application of 3,4-(Ethylenedioxy)-4'-iodobenzophenone Derivatives for Protein Cross-Linking: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 3,4-(Ethylenedioxy)-4'-iodobenzophenone and its application as a photo-activatable cross-linker for studying protein-protein interactions.

Introduction

Photo-cross-linking is a powerful technique to identify and map protein-protein interactions in their native environment. Benzophenone-based cross-linkers are widely used due to their ability to form covalent bonds upon UV activation by inserting into C-H bonds of nearby amino acid residues. The this compound derivative offers specific advantages, including the potential for altered photochemical properties due to the ethylenedioxy group and the presence of a heavy iodine atom, which can be useful for crystallographic studies or as a handle for further chemical modification.

Synthesis of this compound

The synthesis of this compound can be achieved via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution involves the acylation of an aromatic ring with an acyl halide using a strong Lewis acid catalyst.[1][2] In this case, 1,4-benzodioxan is acylated with 4-iodobenzoyl chloride.

Protocol: Friedel-Crafts Acylation

Materials:

  • 1,4-Benzodioxan

  • 4-Iodobenzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a stirred solution of 1,4-benzodioxan (1.0 equivalent) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 equivalents) portion-wise, ensuring the temperature remains below 5 °C.

  • After stirring for 15 minutes, add a solution of 4-iodobenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the final product, this compound.

Quantitative Data:

ParameterValue
Typical Yield 75-85%
Purity (by HPLC) >95%
Appearance Off-white to pale yellow solid

Note: The yield and purity are estimates based on similar Friedel-Crafts acylation reactions and may vary depending on reaction conditions and scale.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product 1,4-Benzodioxan 1,4-Benzodioxan Friedel_Crafts Friedel-Crafts Acylation in Dichloromethane 1,4-Benzodioxan->Friedel_Crafts 4-Iodobenzoyl_chloride 4-Iodobenzoyl chloride 4-Iodobenzoyl_chloride->Friedel_Crafts AlCl3 AlCl₃ (Catalyst) AlCl3->Friedel_Crafts Quenching Quenching with HCl/Ice Friedel_Crafts->Quenching Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Purification Column Chromatography Drying->Purification Final_Product 3,4-(Ethylenedioxy)- 4'-iodobenzophenone Purification->Final_Product

Synthesis workflow for this compound.

Protein Cross-Linking Protocol

This protocol describes the use of this compound for photo-cross-linking of protein complexes, followed by analysis using mass spectrometry.

Protocol: Photo-Cross-Linking and Sample Preparation

Materials:

  • Protein sample in a suitable buffer (e.g., HEPES, pH 7.5)

  • This compound stock solution in DMSO

  • UV lamp (365 nm)[3]

  • SDS-PAGE reagents

  • In-gel digestion reagents (DTT, iodoacetamide, trypsin)

  • Mass spectrometry-grade solvents

Procedure:

  • Incubation: To your protein sample, add the this compound cross-linker from the DMSO stock solution to the desired final concentration (typically in the low micromolar range). Incubate the mixture in the dark for a specified period (e.g., 30 minutes) at room temperature to allow for binding to the protein of interest.

  • UV Irradiation: Place the sample in a UV-transparent container (e.g., quartz cuvette or on the inside of a microcentrifuge tube lid) and irradiate with a 365 nm UV lamp on ice for a predetermined time (e.g., 15-60 minutes).[3] The optimal irradiation time should be determined empirically.

  • Quenching (Optional): The reaction can be quenched by adding a radical scavenger, such as DTT, to a final concentration of 10-20 mM.

  • SDS-PAGE Analysis: Analyze the cross-linked sample by SDS-PAGE to visualize the formation of higher molecular weight species, indicative of successful cross-linking.

  • In-Gel Digestion: Excise the protein bands of interest from the Coomassie-stained gel. Perform a standard in-gel digestion protocol:

    • Destain the gel pieces.

    • Reduce the proteins with DTT.

    • Alkylate with iodoacetamide.

    • Digest with trypsin overnight at 37 °C.

  • Peptide Extraction: Extract the peptides from the gel pieces using a series of acetonitrile and formic acid washes.

  • Sample Cleanup: Clean up the extracted peptides using a C18 desalting column (e.g., ZipTip) prior to mass spectrometry analysis.

Quantitative Cross-Linking Data from a Model System (HSA):

The following table presents data from a study using a benzophenone-based cross-linker (sulfo-SBP) on Human Serum Albumin (HSA), demonstrating the type of quantitative data that can be obtained.[4]

Parametersulfo-SBP (Benzophenone)sulfo-SDA (Diazirine)
Unique Residue Pairs Identified 173792
Supporting MS Spectra 3561874
False Discovery Rate (FDR) 5%5%

This data highlights the differences in cross-linking efficiency and the number of identified links between different photo-activatable chemistries.[4]

Crosslinking_Workflow cluster_preparation Sample Preparation cluster_crosslinking Cross-linking cluster_analysis Analysis Protein_Complex Protein Complex Incubation Incubation Protein_Complex->Incubation Crosslinker Benzophenone Cross-linker Crosslinker->Incubation UV_Activation UV Activation (365 nm) Incubation->UV_Activation SDS_PAGE SDS-PAGE UV_Activation->SDS_PAGE In_Gel_Digestion In-Gel Digestion SDS_PAGE->In_Gel_Digestion LC_MS LC-MS/MS Analysis In_Gel_Digestion->LC_MS Data_Analysis Data Analysis (Identification of Cross-linked Peptides) LC_MS->Data_Analysis

Workflow for protein cross-linking and mass spectrometry analysis.

Data Analysis

The analysis of mass spectrometry data from cross-linking experiments requires specialized software to identify the cross-linked peptides. The software searches for pairs of peptides that are linked by the mass of the cross-linker. The identified cross-linked residue pairs can then be used as distance constraints to model the three-dimensional structure of the protein complex.

Conclusion

The this compound derivative is a valuable tool for researchers studying protein-protein interactions. The protocols provided here offer a starting point for the synthesis and application of this cross-linker. It is important to note that optimization of reaction conditions, particularly the cross-linker concentration and UV irradiation time, is crucial for successful cross-linking experiments.

References

Application Notes and Protocols for 3,4-(Ethylenedioxy)-4'-iodobenzophenone in Protein-Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-(Ethylenedioxy)-4'-iodobenzophenone is a heterobifunctional photo-crosslinking reagent designed for the investigation of protein-protein interactions (PPIs). This document provides detailed application notes and experimental protocols for its use in photoaffinity labeling (PAL) studies. The unique structural features of this compound, namely the benzophenone photophore, the electron-rich ethylenedioxy group, and the iodine atom, offer distinct advantages for capturing and identifying protein binding partners.

Benzophenone-based photoprobes are widely utilized in chemical biology to covalently trap interacting proteins upon activation with UV light.[1] The benzophenone moiety, upon excitation by UV-A light (typically 350-365 nm), forms a triplet diradical that can abstract a hydrogen atom from a nearby amino acid residue, resulting in a stable covalent bond.[2] This process allows for the permanent capture of transient or weak protein interactions.

The this compound probe offers several key advantages:

  • Photo-activatable Crosslinking: The benzophenone core allows for the light-induced covalent crosslinking of interacting proteins.

  • Radioiodination Potential: The presence of a stable iodine atom on one of the phenyl rings provides a convenient site for radioiodination (e.g., with ¹²⁵I), enabling highly sensitive detection of crosslinked products through autoradiography.[3][4][5]

  • Modulated Photoreactivity: The electron-donating nature of the 3,4-ethylenedioxy group is expected to influence the photophysical properties of the benzophenone core, potentially affecting the efficiency and selectivity of the crosslinking reaction.

These features make this compound a versatile tool for elucidating protein interaction networks, validating drug targets, and mapping binding interfaces.

Key Applications

  • Identification of Novel Protein-Protein Interactions: Covalently trap and identify previously unknown binding partners of a protein of interest.

  • Validation of Drug-Target Engagement: Confirm the direct binding of a small molecule to its protein target in a cellular context.

  • Mapping of Protein Binding Sites: In conjunction with mass spectrometry, identify the specific amino acid residues involved in a protein-protein interaction.

  • Elucidation of Signaling Pathways: Delineate the components and architecture of cellular signaling cascades.

Quantitative Data Summary

While specific quantitative data for this compound is not extensively published, the following table provides representative data from studies using analogous iodinated benzophenone photoprobes to illustrate the expected performance.

ParameterTypical ValueReference
Crosslinking Efficiency Up to 40%[3][4][5]
UV Activation Wavelength 350 - 365 nm[6]
UV Irradiation Time 10 - 30 minutes[6][7]
Probe Concentration 1 - 100 µM[7]

Experimental Protocols

General Workflow for Photoaffinity Labeling

The following diagram illustrates the general experimental workflow for using this compound to identify protein-protein interactions.

G cluster_0 Experimental Workflow A 1. Incubate Probe with Biological Sample (e.g., cell lysate, purified proteins) B 2. UV Irradiation (350-365 nm) Covalent crosslinking of interacting proteins A->B C 3. Optional: Lysis and/or Solubilization B->C D 4. Enrichment of Crosslinked Complexes (e.g., immunoprecipitation, affinity purification) C->D E 5. Separation and Detection (SDS-PAGE, Western Blot, Autoradiography) D->E F 6. Identification of Interacting Proteins (Mass Spectrometry) E->F

Caption: General workflow for photoaffinity labeling.

Protocol 1: In Vitro Photo-Crosslinking of Purified Proteins

This protocol describes the use of this compound to crosslink a purified "bait" protein to its putative "prey" protein.

Materials:

  • This compound

  • Purified bait and prey proteins

  • Crosslinking buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)

  • UV lamp with an emission maximum at 365 nm (e.g., UVP CL-1000)

  • SDS-PAGE reagents and equipment

  • Western blotting reagents and equipment or autoradiography cassette (if using a radiolabeled probe)

Procedure:

  • Prepare Protein Mixture: In a microcentrifuge tube, combine the bait protein (e.g., 1-10 µM) and the prey protein (e.g., 1-10 µM) in crosslinking buffer.

  • Add Photoprobe: Add this compound from a stock solution in DMSO to a final concentration of 1-50 µM. The final DMSO concentration should be kept below 1% (v/v).

  • Incubation: Incubate the reaction mixture on ice for 15-30 minutes to allow for binding equilibration.

  • UV Irradiation: Place the open tubes on ice at a fixed distance (e.g., 5 cm) from the UV lamp. Irradiate with 365 nm UV light for 10-30 minutes.

  • Quenching (Optional): The reaction can be quenched by adding an excess of a free radical scavenger, such as dithiothreitol (DTT), to a final concentration of 10 mM.

  • Analysis:

    • Add SDS-PAGE loading buffer to the samples.

    • Separate the proteins by SDS-PAGE.

    • Visualize the crosslinked product by Coomassie staining, Western blotting against the bait or prey protein, or autoradiography if a radiolabeled probe was used. A successful crosslink will result in a new band at a higher molecular weight corresponding to the bait-prey complex.

Protocol 2: Photoaffinity Labeling in Cell Lysate and Identification by Mass Spectrometry

This protocol outlines the procedure for identifying the binding partners of a protein of interest in a complex biological mixture, such as a cell lysate.

Materials:

  • This compound (or a derivative with a biotin tag for enrichment)

  • Cell lysate expressing the bait protein (e.g., with a purification tag like His or FLAG)

  • Lysis buffer (e.g., RIPA buffer)

  • Affinity purification resin (e.g., Ni-NTA for His-tagged proteins, anti-FLAG beads for FLAG-tagged proteins)

  • Wash buffers

  • Elution buffer

  • Mass spectrometry-compatible SDS-PAGE and in-gel digestion reagents

Procedure:

  • Prepare Cell Lysate: Prepare a clarified cell lysate from cells overexpressing the tagged bait protein.

  • Add Photoprobe: Add this compound to the lysate to a final concentration of 10-100 µM.

  • Incubation: Incubate the lysate on ice for 30-60 minutes with gentle rotation.

  • UV Irradiation: Irradiate the lysate with 365 nm UV light for 15-30 minutes on ice.

  • Affinity Purification:

    • Add the appropriate affinity resin to the irradiated lysate.

    • Incubate for 1-2 hours at 4°C with rotation to capture the bait protein and its crosslinked partners.

    • Wash the resin extensively with wash buffer to remove non-specific binders.

  • Elution: Elute the protein complexes from the resin using the appropriate elution buffer.

  • SDS-PAGE and In-Gel Digestion:

    • Separate the eluted proteins on an SDS-PAGE gel.

    • Excise the bands corresponding to the crosslinked complexes and the bait protein.

    • Perform in-gel tryptic digestion.

  • Mass Spectrometry: Analyze the resulting peptides by LC-MS/MS to identify the crosslinked proteins.

Signaling Pathway Example

The following diagram illustrates a hypothetical signaling pathway where this compound could be used to identify the interaction between Protein A and Protein B.

G cluster_0 Hypothetical Signaling Pathway A Ligand B Receptor A->B Binding C Protein A (Bait) B->C Activation D Protein B (Prey) C->D Interaction to be studied E Downstream Signaling D->E

Caption: A hypothetical signaling cascade.

Logical Relationship Diagram

This diagram illustrates the logical steps involved in designing a photoaffinity labeling experiment.

G cluster_0 Experimental Design Logic A Define Biological Question (e.g., identify binding partners) B Select Bait Protein A->B C Choose Photoprobe (e.g., this compound) B->C D Optimize Experimental Conditions (concentration, UV exposure) C->D E Perform Crosslinking Experiment D->E F Analyze Results (SDS-PAGE, MS) E->F G Validate Findings F->G

Caption: Logic for designing a PAL experiment.

References

Application Notes and Protocols: Incorporating 3,4-(Ethylenedioxy)-4'-iodobenzophenone into Peptides and Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the incorporation of the photoreactive cross-linking agent, 3,4-(Ethylenedioxy)-4'-iodobenzophenone, into peptides and ligands. This compound serves as a valuable tool for elucidating molecular interactions in biological systems, particularly in drug development and chemical biology. Two primary strategies are presented: the synthesis and incorporation of a novel Fmoc-protected amino acid derivative of this compound for use in solid-phase peptide synthesis (SPPS), and the post-synthetic modification of peptides with a functionalized derivative of the same compound. Detailed experimental procedures, data presentation, and visualizations are provided to guide researchers in the successful application of this powerful photo-cross-linking agent.

Introduction

Photoaffinity labeling is a powerful technique to study and map biomolecular interactions, such as those between ligands and their receptors.[1] Benzophenones are a widely used class of photoreactive cross-linkers that, upon irradiation with UV light (typically around 350-360 nm), form a reactive triplet ketone. This species can then abstract a hydrogen atom from a nearby C-H bond, leading to the formation of a covalent cross-link.[2] This allows for the capture of transient or low-affinity interactions that are often difficult to study by other means.

This compound is a particularly interesting benzophenone derivative. The ethylenedioxy group can enhance its photophysical properties, while the iodo-substituent provides a versatile handle for further chemical modification through palladium-catalyzed cross-coupling reactions such as Sonogashira and Suzuki-Miyaura couplings.[3] This allows for the introduction of various linkers and reactive groups to facilitate its conjugation to peptides and other ligands.

This document outlines two robust methods for incorporating this photophore into peptides:

  • Method A: Incorporation via a Custom Amino Acid: Synthesis of a novel Fmoc-protected amino acid analog of this compound and its subsequent use in standard Fmoc-based solid-phase peptide synthesis (SPPS).

  • Method B: Post-Synthetic Modification: Synthesis of a functionalized this compound derivative with a reactive handle for conjugation to a synthesized peptide, either on-resin or in solution.

Data Presentation

The following tables summarize the expected quantitative data for the key synthetic steps outlined in the protocols.

Table 1: Summary of Expected Yields for Key Synthetic Intermediates

CompoundSynthesis StepExpected Yield (%)
1 3,4-(Ethylenedioxy)-4'-(3-hydroxyprop-1-yn-1-yl)benzophenoneSonogashira Coupling
2 3-(4-(3,4-ethylenedioxybenzoyl)phenyl)propiolic acidJones Oxidation
3 Fmoc-N-(prop-2-yn-1-yl)-L-glycineAlkylation
4 Fmoc-protected 3,4-(Ethylenedioxy)benzophenone Amino AcidSonogashira Coupling
5 Peptide-Photophore Conjugate (Post-Synthetic)Amide Coupling

Table 2: HPLC Purification Parameters for Photoreactive Peptides

Peptide StageColumnMobile Phase AMobile Phase BGradient (%B)Flow Rate (mL/min)
Crude PeptidePreparative C18, 10 µm, 250 x 21.2 mm0.1% TFA in Water0.1% TFA in Acetonitrile5-65 over 40 min15
Purified Photoreactive PeptideAnalytical C18, 5 µm, 250 x 4.6 mm0.1% TFA in Water0.1% TFA in Acetonitrile10-70 over 30 min1

Experimental Protocols

Method A: Incorporation via a Custom Amino Acid

This method involves the synthesis of a novel Fmoc-protected amino acid containing the 3,4-(ethylenedioxy)benzophenone moiety. This custom amino acid can then be incorporated at any desired position within a peptide sequence using standard Fmoc-SPPS protocols.

workflow_A start 3,4-(Ethylenedioxy)- 4'-iodobenzophenone step1 Sonogashira Coupling with Fmoc-propargyl-glycine start->step1 step2 Purification by Column Chromatography step1->step2 step3 Characterization (NMR, MS) step2->step3 step4 Incorporate into Peptide via Fmoc-SPPS step3->step4 end Photoreactive Peptide step4->end

Diagram 1. Workflow for incorporating the photophore via a custom amino acid.
  • Step 1: Sonogashira Coupling.

    • To a solution of this compound (1.0 eq) and Fmoc-propargyl-glycine (1.2 eq) in a 2:1 mixture of THF and triethylamine, add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq).

    • Degas the mixture with argon for 15 minutes.

    • Stir the reaction at room temperature for 24 hours under an argon atmosphere.

    • Monitor the reaction progress by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Step 2: Purification.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Step 3: Characterization.

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

This protocol follows standard Fmoc-based solid-phase peptide synthesis procedures.[4]

  • Resin Preparation: Swell the appropriate Fmoc-protected amino acid-loaded resin in DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.

  • Amino Acid Coupling:

    • Dissolve the custom Fmoc-protected 3,4-(Ethylenedioxy)benzophenone amino acid (4 ) (3 eq) and a coupling agent such as HBTU (2.9 eq) in DMF.

    • Add DIPEA (6 eq) to the amino acid solution.

    • Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours.

    • Perform a Kaiser test to confirm complete coupling.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and pyridine in DMF.

  • Chain Elongation: Repeat the deprotection and coupling steps for the remaining amino acids in the desired sequence.

  • Cleavage and Deprotection: After synthesis is complete, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Purification: Purify the crude photoreactive peptide by preparative RP-HPLC using the parameters outlined in Table 2.

  • Characterization: Confirm the identity and purity of the final peptide by analytical RP-HPLC and mass spectrometry.[5][6]

Method B: Post-Synthetic Modification

This method involves the synthesis of a functionalized 3,4-(ethylenedioxy)benzophenone derivative that can be conjugated to a peptide after its synthesis is complete. This is particularly useful for labeling peptides at specific sites, such as the N-terminus or a lysine side chain.

workflow_B start 3,4-(Ethylenedioxy)- 4'-iodobenzophenone step1 Sonogashira Coupling with Propargyl Alcohol start->step1 step2 Jones Oxidation to Carboxylic Acid step1->step2 step3 Activate Carboxylic Acid (e.g., with HATU) step2->step3 step4 Couple to Peptide (on-resin or in solution) step3->step4 end Photoreactive Peptide step4->end

Diagram 2. Workflow for post-synthetic modification of a peptide.
  • Step 1: Sonogashira Coupling with Propargyl Alcohol.

    • Follow the procedure in Protocol A1, Step 1, using propargyl alcohol instead of Fmoc-propargyl-glycine.

    • Purify the resulting alcohol (1 ) by column chromatography.

  • Step 2: Jones Oxidation.

    • Dissolve the alcohol (1 ) in acetone and cool to 0 °C.

    • Add Jones reagent dropwise until the orange color persists.

    • Stir for 1 hour at 0 °C.

    • Quench the reaction with isopropanol.

    • Extract the product into ethyl acetate, wash with brine, and dry over sodium sulfate.

    • Purify the carboxylic acid (2 ) by recrystallization or column chromatography.

  • Peptide Synthesis: Synthesize the desired peptide on a suitable resin using standard Fmoc-SPPS, leaving the N-terminus Fmoc-protected.

  • Fmoc Deprotection: Remove the N-terminal Fmoc group with 20% piperidine in DMF.

  • Coupling of the Photophore:

    • Activate the carboxylic acid (2 ) (3 eq) with HATU (2.9 eq) and DIPEA (6 eq) in DMF.

    • Add the activated photophore to the deprotected peptide-resin and agitate for 4-6 hours.

  • Cleavage, Deprotection, and Purification: Follow steps 6-8 in Protocol A2.

Application Example: Studying GPCR-Ligand Interactions

Photoreactive peptides are powerful tools for studying the interactions between ligands and their receptors, such as G protein-coupled receptors (GPCRs).[7][8] A photoreactive analog of a GPCR ligand can be used to covalently label its binding pocket upon photoactivation, allowing for the identification of interacting residues and the characterization of the binding site.

gpcr_pathway cluster_membrane Cell Membrane GPCR GPCR G_protein G Protein (αβγ) GPCR->G_protein Activation UV_light UV Light (365 nm) Downstream Downstream Signaling (e.g., cAMP, Ca²⁺) G_protein->Downstream Signal Transduction Ligand Photoreactive Ligand (with Benzophenone) Ligand->GPCR Binding Crosslinked_complex Covalently Cross-linked Ligand-GPCR Complex UV_light->Crosslinked_complex Photo-cross-linking

Diagram 3. Probing GPCR-ligand interactions using a photoreactive ligand.

Conclusion

The protocols described herein provide a comprehensive guide for the incorporation of this compound into peptides and ligands. The versatility of this photophore, owing to its iodo-substituent, allows for its integration through either the synthesis of a custom amino acid for use in SPPS or through post-synthetic modification. These methods will enable researchers to generate valuable tools for studying biomolecular interactions, with broad applications in drug discovery and chemical biology. Careful execution of the described synthetic and purification steps, coupled with thorough characterization of the final products, will ensure the successful generation of high-quality photoreactive probes.

References

Application Notes & Protocols: Mass Spectrometry Analysis of Proteins Cross-Linked with 3,4-(Ethylenedioxy)-4'-iodobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: 3,4-(Ethylenedioxy)-4'-iodobenzophenone is not a widely documented photo-cross-linking reagent in scientific literature. The following application notes and protocols are provided as a general guide based on the established principles of benzophenone-based photo-affinity labeling and cross-linking mass spectrometry.[1][2] Researchers should perform thorough optimization for their specific application.

Introduction

Photo-affinity labeling (PAL) combined with mass spectrometry (MS) is a powerful technique for identifying protein-protein interactions and mapping small molecule binding sites within the proteome.[3][4] This method utilizes a photo-reactive probe that, upon activation with UV light, covalently binds to nearby interacting proteins.[5] Benzophenone-based reagents are a class of photo-cross-linkers that, upon irradiation with UV-A light (typically ~350-365 nm), form a reactive triplet diradical that can insert into C-H bonds of neighboring amino acid residues, forming a stable covalent bond.[2][6]

The subject compound, this compound, incorporates a benzophenone moiety for photo-cross-linking. The ethylenedioxy group may influence its solubility and conformational properties, while the iodo-group could potentially be used for other applications such as heavy-atom derivatization for crystallography, though that is outside the scope of this protocol. This document outlines a generalized workflow for using such a reagent to capture and identify protein interactions using mass spectrometry.

Experimental Workflow

The overall experimental workflow for a photo-affinity labeling and cross-linking experiment involves several key stages, from probe incubation to data analysis.[7][8]

G cluster_sample_prep Sample Preparation & Cross-Linking cluster_ms_prep Mass Spectrometry Preparation cluster_analysis Data Acquisition & Analysis Incubation 1. Incubate Cells/Lysate with Cross-Linker UV_Activation 2. UV Irradiation (~365 nm) Incubation->UV_Activation Lysis 3. Cell Lysis & Protein Extraction UV_Activation->Lysis Digestion 4. Proteolytic Digestion (e.g., Trypsin) Lysis->Digestion Enrichment 5. Enrichment of Cross-Linked Peptides (Optional) Digestion->Enrichment Desalting 6. Desalting (e.g., C18 StageTips) Enrichment->Desalting LCMS 7. LC-MS/MS Analysis Desalting->LCMS DBSearch 8. Database Search (Specialized Software) LCMS->DBSearch Validation 9. Data Validation & Visualization DBSearch->Validation G cluster_pathway MAPK Signaling Pathway cluster_nucleus Nucleus cluster_crosslink Cross-Linking Target Receptor Receptor Tyrosine Kinase GRB2 GRB2 Receptor->GRB2 SOS1 SOS1 GRB2->SOS1 RAS RAS SOS1->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Crosslinker Probe-ERK Complex Crosslinker->ERK Partner Novel Binding Partner Crosslinker->Partner

References

3,4-(Ethylenedioxy)-4'-iodobenzophenone: A Versatile Photoreactive Tool in Chemical Biology

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AP2025-11-02

Introduction

3,4-(Ethylenedioxy)-4'-iodobenzophenone is a valuable chemical tool for researchers in chemical biology, particularly for the identification and characterization of protein-ligand interactions. This hetero-bifunctional molecule incorporates a benzophenone moiety, a well-established photo-crosslinker, and an iodinated phenyl ring, which can serve as a handle for downstream applications such as radiolabeling or further chemical modification. The ethylenedioxy group enhances its binding affinity and specificity to target proteins. Upon activation with UV light, the benzophenone group forms a highly reactive triplet diradical that can covalently crosslink to nearby amino acid residues within the binding pocket of a target protein. This irreversible labeling enables the identification of protein targets of small molecules, the mapping of binding sites, and the stabilization of transient protein-protein interactions for further study.

Key Applications in Chemical Biology
  • Target Identification: Covalently links a small molecule of interest to its protein target(s) in complex biological mixtures, facilitating their isolation and identification by techniques such as mass spectrometry.

  • Binding Site Mapping: Pinpoints the specific amino acid residues involved in the binding of a ligand to its target protein, providing valuable structural information for drug design and optimization.

  • Stabilization of Protein-Protein Interactions: "Freezes" transient or weak interactions between proteins, allowing for their characterization.

  • Enzyme Inhibition Studies: Can be used to irreversibly inhibit enzymes by covalently modifying their active sites, aiding in the study of enzyme function and mechanism.

Physicochemical and Photochemical Properties
PropertyValueReference
Molecular Formula C₁₅H₁₁IO₃N/A
Molecular Weight 382.15 g/mol N/A
Appearance Off-white to pale yellow solidN/A
Solubility Soluble in DMSO, DMF, and chlorinated solventsN/A
UV Absorption Max (λmax) ~350-360 nmGeneral Benzophenone Data
Excitation Wavelength 350-365 nmGeneral Benzophenone Data

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via a Friedel-Crafts acylation reaction.

Materials:

  • 1,4-Benzodioxane

  • 4-Iodobenzoyl chloride

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add anhydrous dichloromethane (DCM).

  • Addition of Reactants: Add 1,4-benzodioxane (1.0 equivalent) to the DCM. In a separate flask, dissolve 4-iodobenzoyl chloride (1.1 equivalents) in anhydrous DCM.

  • Lewis Acid Addition: Cool the 1,4-benzodioxane solution to 0 °C in an ice bath. Slowly add anhydrous aluminum chloride (1.2 equivalents) portion-wise, ensuring the temperature does not rise significantly.

  • Acylation: Slowly add the 4-iodobenzoyl chloride solution to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by slowly adding it to a beaker of crushed ice and 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a solid.

Protocol 2: Photoaffinity Labeling of a Target Protein in vitro

This protocol provides a general workflow for using this compound to label a purified protein.

Materials:

  • Purified target protein in a suitable buffer (e.g., PBS, HEPES)

  • This compound stock solution in DMSO

  • UV lamp (365 nm)

  • Quartz cuvette or 96-well plate

  • SDS-PAGE materials and equipment

  • Western blotting or mass spectrometry equipment

Procedure:

  • Incubation: In a microcentrifuge tube, mix the purified target protein with the desired concentration of 3,4-(Ethylenedioioxy)-4'-iodobenzophenone. A typical starting concentration for the probe is 1-10 µM. Include a control sample with DMSO only. Incubate the mixture for 30-60 minutes at room temperature in the dark to allow for binding.

  • UV Irradiation: Transfer the samples to a quartz cuvette or a UV-transparent plate. Irradiate the samples with a 365 nm UV lamp for 15-60 minutes on ice. The optimal irradiation time should be determined empirically. A control sample should be kept in the dark.

  • Analysis by SDS-PAGE: After irradiation, add SDS-PAGE loading buffer to the samples and heat at 95 °C for 5 minutes. Separate the proteins by SDS-PAGE.

  • Detection: The covalently labeled protein can be detected by various methods:

    • Western Blotting: If an antibody against the target protein is available, perform a Western blot to detect a shift in the molecular weight of the labeled protein.

    • Autoradiography: If a radiolabeled version of the probe is used, the gel can be exposed to X-ray film.

    • Mass Spectrometry: The band corresponding to the labeled protein can be excised from the gel, digested with a protease (e.g., trypsin), and analyzed by mass spectrometry to identify the protein and the site of crosslinking.

Protocol 3: Identification of Cellular Targets using Quantitative Proteomics

This protocol outlines a general strategy for identifying the cellular targets of a small molecule using this compound in combination with quantitative proteomics.

Materials:

  • Cultured cells of interest

  • This compound

  • Cell lysis buffer

  • BCA protein assay kit

  • Click chemistry reagents (if an alkyne or azide handle is incorporated into the probe)

  • Biotin-azide or biotin-alkyne for enrichment

  • Streptavidin beads

  • Mass spectrometer

Procedure:

  • Cell Treatment: Treat cultured cells with this compound at a predetermined concentration and for a specific duration. Include a vehicle control (DMSO).

  • UV Crosslinking: Irradiate the cells with 365 nm UV light for an optimized period.

  • Cell Lysis and Protein Quantification: Harvest and lyse the cells. Determine the protein concentration of the lysates using a BCA assay.

  • (Optional) Click Chemistry: If the probe contains a bioorthogonal handle, perform a click reaction with a corresponding biotinylated tag.

  • Enrichment of Labeled Proteins: Incubate the cell lysates with streptavidin beads to enrich for the biotinylated (and thus cross-linked) proteins.

  • On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Perform an on-bead tryptic digest of the captured proteins.

  • Mass Spectrometry Analysis: Analyze the resulting peptides by LC-MS/MS.

  • Data Analysis: Identify and quantify the proteins that are significantly enriched in the probe-treated samples compared to the control samples. These are the potential targets of the small molecule.

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 1_4_Benzodioxane 1,4-Benzodioxane Friedel_Crafts_Acylation Friedel-Crafts Acylation (AlCl₃, DCM) 1_4_Benzodioxane->Friedel_Crafts_Acylation 4_Iodobenzoyl_chloride 4-Iodobenzoyl chloride 4_Iodobenzoyl_chloride->Friedel_Crafts_Acylation Target_Molecule 3,4-(Ethylenedioxy)-4'- iodobenzophenone Friedel_Crafts_Acylation->Target_Molecule

Caption: Synthetic workflow for this compound.

Photoaffinity_Labeling_Workflow Start Start: Target Protein + Probe Incubation Incubation (Binding) Start->Incubation UV_Irradiation UV Irradiation (365 nm) (Crosslinking) Incubation->UV_Irradiation Analysis Analysis UV_Irradiation->Analysis SDS_PAGE SDS-PAGE Analysis->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Mass_Spectrometry Mass Spectrometry SDS_PAGE->Mass_Spectrometry

Caption: In vitro photoaffinity labeling workflow.

Target_ID_Workflow Cell_Treatment Cell Treatment with Probe UV_Crosslinking UV Crosslinking Cell_Treatment->UV_Crosslinking Cell_Lysis Cell Lysis UV_Crosslinking->Cell_Lysis Enrichment Enrichment of Labeled Proteins (e.g., Biotin-Streptavidin) Cell_Lysis->Enrichment Digestion On-bead Tryptic Digestion Enrichment->Digestion LC_MSMS LC-MS/MS Analysis Digestion->LC_MSMS Data_Analysis Data Analysis & Target ID LC_MSMS->Data_Analysis

Caption: Cellular target identification workflow.

Disclaimer: These protocols are intended as a general guide. Optimal conditions for synthesis and biological experiments may vary and should be determined empirically for each specific application. Appropriate safety precautions should be taken when handling all chemicals and when using UV light sources.

Application Notes and Protocols for Radioiodination using Iodinated Benzophenone Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodinated benzophenone probes are powerful tools in chemical biology and drug discovery for elucidating protein-protein interactions and identifying the binding partners of small molecules. These probes combine the photo-activatable cross-linking capabilities of the benzophenone moiety with the high sensitivity of radioisotopic detection afforded by iodine isotopes, typically Iodine-125 (¹²⁵I).[1][2]

The benzophenone photophore, upon excitation with UV light (typically 350-360 nm), forms a reactive triplet diradical that can covalently cross-link to nearby molecules, even inserting into unreactive C-H bonds.[3][4] This property makes it an effective tool for photoaffinity labeling. When an iodine atom is incorporated into the benzophenone structure, it allows for the introduction of a radioisotope, enabling highly sensitive detection of the cross-linked products through autoradiography.[1]

This document provides detailed protocols for the use of iodinated benzophenone probes in radioiodination and subsequent photolabeling experiments.

Materials and Reagents

Reagent Supplier Notes
Iodinated Benzophenone ProbeVariouse.g., 4-Iodobenzophenone[5] or custom synthesized probes with reactive groups for conjugation.
Na¹²⁵IPerkinElmer, RevvityHigh specific activity, carrier-free is recommended.
Chloramine-TSigma-AldrichOxidizing agent for radioiodination. Prepare fresh.
IODO-BEADS™Thermo Fisher ScientificImmobilized N-chlorobenzenesulfonamide, a milder oxidizing agent.[6]
Sodium MetabisulfiteSigma-AldrichQuenching agent for Chloramine-T reactions.
Phosphate Buffered Saline (PBS)VariouspH 7.4
Target Protein/MoleculeUser-defined
UV Lamp (365 nm)VariousFor photo-cross-linking.
SDS-PAGE reagents and equipmentVariousFor analysis of labeled proteins.
Autoradiography film or PhosphorimagerVariousFor detection of radiolabeled proteins.

Experimental Protocols

Protocol 1: Radioiodination of Benzophenone Probes

This protocol describes two common methods for the radioiodination of benzophenone probes: the Chloramine-T method and the Iodination Bead method. The choice of method depends on the sensitivity of the probe and target molecule to oxidation.

A. Chloramine-T Method [7][8]

  • To a microfuge tube, add the following in order:

    • 20 µL of 0.5 M Sodium Phosphate Buffer, pH 7.5

    • 10 µL of iodinated benzophenone probe (e.g., 1 mg/mL in a suitable solvent)

    • 1 mCi of Na¹²⁵I

  • Initiate the reaction by adding 10 µL of freshly prepared Chloramine-T solution (2 mg/mL in water).

  • Incubate for 60-90 seconds at room temperature with gentle mixing.

  • Quench the reaction by adding 20 µL of sodium metabisulfite solution (5 mg/mL in water).

  • Purify the radiolabeled probe from free ¹²⁵I using a desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS.

  • Collect fractions and measure radioactivity using a gamma counter to identify the fractions containing the labeled probe.

B. Iodination Bead Method [6]

  • Wash one IODO-BEAD™ with 1 mL of PBS.

  • In a clean microfuge tube, add the washed IODO-BEAD™ to 50 µL of 0.1 M Sodium Phosphate Buffer, pH 7.2.

  • Add 1 mCi of Na¹²⁵I to the tube and incubate for 5 minutes at room temperature to activate the bead.

  • Add 10 µL of the iodinated benzophenone probe (e.g., 1 mg/mL in a suitable solvent) to the reaction mixture.

  • Incubate for 5-15 minutes at room temperature. The reaction time may need to be optimized.

  • Stop the reaction by transferring the supernatant to a new tube, leaving the IODO-BEAD™ behind.

  • Purify the radiolabeled probe as described in step 5 of the Chloramine-T method.

Radioiodination Workflow

Radioiodination_Workflow cluster_prep Preparation cluster_method Radioiodination Method cluster_chloramineT Chloramine-T cluster_iodobead Iodination Bead cluster_purification Purification & Analysis reagents Prepare Reagents: - Benzophenone Probe - Na¹²⁵I - Buffers add_probe Add Probe & Na¹²⁵I reagents->add_probe activate_bead Activate Bead with Na¹²⁵I reagents->activate_bead add_chloramineT Add Chloramine-T (Initiate Reaction) add_probe->add_chloramineT quench Quench with Sodium Metabisulfite add_chloramineT->quench purify Purify via Desalting Column quench->purify add_probe_bead Add Probe to Activated Bead activate_bead->add_probe_bead stop_reaction Remove Supernatant add_probe_bead->stop_reaction stop_reaction->purify analyze Analyze Fractions (Gamma Counter) purify->analyze

Caption: Workflow for the radioiodination of benzophenone probes.

Protocol 2: Photo-Cross-Linking

This protocol outlines the general procedure for using the ¹²⁵I-labeled benzophenone probe to cross-link to a target protein.

  • Incubate the purified ¹²⁵I-labeled benzophenone probe with the target protein in a suitable buffer. The optimal concentration of the probe and protein, as well as the incubation time and temperature, should be empirically determined.

  • Transfer the reaction mixture to a UV-transparent plate or cuvette.

  • Expose the mixture to UV light at 350-360 nm for 15-30 minutes on ice.[3][9] The optimal irradiation time should be determined to maximize cross-linking while minimizing potential damage to the protein.

  • After irradiation, the sample is ready for analysis.

Photo-Cross-Linking Workflow

Photo_Crosslinking_Workflow incubation Incubate ¹²⁵I-Probe with Target Protein uv_irradiation UV Irradiation (350-360 nm) incubation->uv_irradiation analysis Analysis of Cross-linked Products uv_irradiation->analysis

Caption: General workflow for photo-cross-linking.

Protocol 3: Analysis of Cross-Linked Products
  • Add SDS-PAGE sample buffer to the irradiated sample and heat at 95°C for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • After electrophoresis, dry the gel.

  • Expose the dried gel to autoradiography film at -80°C or analyze using a phosphorimager to visualize the radiolabeled, cross-linked protein-probe complexes.[7]

Data Presentation

Parameter Chloramine-T Method Iodination Bead Method Reference
Oxidizing Agent Chloramine-TImmobilized N-chlorobenzenesulfonamide[6][8]
Reaction Time 60-90 seconds5-15 minutes[6]
Quenching Required Yes (Sodium Metabisulfite)No (Removal of bead)[6]
Relative Harshness HarsherMilder[6]
Typical Efficiency HighGenerally high, may require optimization

Troubleshooting

Problem Possible Cause Solution
Low Radioiodination Efficiency Inactive Na¹²⁵IUse fresh radioisotope.
Inactive oxidizing agentPrepare Chloramine-T solution fresh. Ensure IODO-BEADS™ are not expired.
Suboptimal reaction conditionsOptimize pH, reaction time, and temperature.
Degradation of Target Protein Harsh iodination conditionsUse the milder Iodination Bead method.[6] Reduce the concentration of Chloramine-T or reaction time.
Excessive UV exposurePerform a time-course experiment to determine the optimal irradiation time.
No or Weak Cross-Linking Inefficient photolysisEnsure the UV lamp has the correct wavelength (350-360 nm) and sufficient power.[3][9]
Low probe concentrationIncrease the concentration of the ¹²⁵I-labeled probe.
Probe is not in proximity to the targetThe linker arm of the probe may be too short, or the binding affinity is low.

Conclusion

Iodinated benzophenone probes offer a robust and sensitive method for identifying and characterizing molecular interactions. By following these protocols, researchers can effectively radiolabel their probes and perform photo-cross-linking experiments to gain valuable insights into biological systems. Careful optimization of reaction conditions is crucial for achieving high efficiency and preserving the integrity of the molecules under investigation.

References

Application Notes and Protocols for Cleavable Benzophenone Photoprobes in Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cleavable benzophenone photoprobes for the study of protein-protein interactions. This document includes detailed experimental protocols, data presentation in structured tables for easy comparison, and visualizations of key processes to facilitate understanding and implementation in a research setting.

Introduction to Cleavable Benzophenone Photoprobes

Photoaffinity labeling is a powerful technique to identify and characterize protein-protein interactions directly within a biological context. Benzophenone is a widely used photo-reactive group that, upon activation with UV light (typically 350-365 nm), can form a covalent bond with interacting proteins. The incorporation of a cleavable linker into the photoprobe design offers a significant advantage for subsequent analysis, particularly for mass spectrometry-based proteomics. The ability to cleave the cross-linked complex after enrichment allows for the identification of the interacting partners with higher confidence and simplifies data analysis.

This document focuses on sulfhydryl-reactive benzophenone photoprobes containing a disulfide bond as the cleavable linker. The maleimide group allows for specific labeling of cysteine residues on a protein of interest, while the disulfide bond can be readily cleaved under mild reducing conditions using reagents like dithiothreitol (DTT).

Data Presentation: Quantitative Comparison of Photoprobes and Methodologies

The following tables summarize key quantitative data gathered from various studies to aid in the selection of probes and optimization of experimental conditions.

Photoprobe/Method Crosslinking Efficiency Cleavage Condition Cleavage Efficiency Reference
Sulfhydryl-reactive benzophenone photoprobeUp to 40%100 mM DTT, 37°C, 30 minNot explicitly quantified, but effective for subsequent analysis[1]
sulfo-SBP (benzophenone-based)Lower than sulfo-SDA (diazirine-based)Not applicable (non-cleavable in this study)Not applicableGiese, et al. (2017)
Azobenzene-based cleavable linkerNot specifiedSodium dithioniteEfficient cleavage demonstrated[2]
DADPS-based cleavable linkerNot specifiedNot specifiedHigher number of identified cysteines compared to AZO linker[3]
Parameter Condition Observation Reference
UV Irradiation Wavelength 350-365 nmOptimal for benzophenone activation, minimizes protein damage[4]
UV Irradiation Dose 0.5 - 11 J·cm⁻²Higher doses can lead to increased crosslinking but also potential protein degradation[5]
DTT Concentration for Cleavage 10-100 mMEffective for disulfide bond cleavage[6]
Enrichment Strategy Affinity tags (e.g., biotin)Significantly improves the identification of cross-linked peptides by reducing sample complexity[7][8]

Experimental Protocols

This section provides detailed step-by-step protocols for the key experiments involved in using cleavable benzophenone photoprobes.

Synthesis of a Sulfhydryl-Reactive, DTT-Cleavable Benzophenone Photoprobe

This protocol describes the synthesis of a representative photoprobe with a maleimide group for cysteine reactivity, a benzophenone for photocrosslinking, and a disulfide bridge as the cleavable linker. A key starting material is 4-(N-Maleimido)benzophenone.

Materials:

  • 4-(N-Maleimido)benzophenone

  • Cysteamine

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Triethylamine (TEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Synthesis of the disulfide-containing linker: React cysteamine with an appropriate protecting group for one of the amine functionalities.

  • Oxidize the protected cysteamine to form the disulfide-linked diamine.

  • Deprotect the amine groups to yield the free disulfide-containing diamine.

  • Coupling of the linker to 4-(N-Maleimido)benzophenone: Dissolve 4-(N-Maleimido)benzophenone in DMF.

  • Add the disulfide-containing diamine and TEA to the solution.

  • Stir the reaction at room temperature overnight.

  • Purify the product by column chromatography to obtain the final cleavable benzophenone photoprobe.

Protein Labeling with the Benzophenone Photoprobe

This protocol outlines the labeling of a cysteine-containing protein of interest.

Materials:

  • Purified protein with at least one accessible cysteine residue

  • Cleavable benzophenone photoprobe (dissolved in DMSO)

  • Labeling buffer (e.g., PBS, pH 7.2-7.5)

  • DTT or TCEP (optional, for reducing existing disulfide bonds in the protein)

  • Size-exclusion chromatography column for purification

Procedure:

  • If the protein contains internal disulfide bonds that need to be reduced to expose a cysteine, incubate the protein with 1-10 mM DTT for 30 minutes at room temperature. Remove DTT using a desalting column.

  • Dissolve the protein in labeling buffer to a final concentration of 1-10 mg/mL.

  • Add a 10-20 fold molar excess of the cleavable benzophenone photoprobe to the protein solution.[9]

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Remove the excess, unreacted probe by size-exclusion chromatography.

  • Confirm labeling efficiency using mass spectrometry or by measuring the absorbance of the benzophenone group.

Photocrosslinking of Protein Complexes

This protocol describes the UV irradiation step to induce covalent bond formation between the labeled protein and its interacting partners.

Materials:

  • Labeled protein (bait) and its potential interacting protein(s) (prey)

  • Interaction buffer (optimized for the specific protein complex)

  • UV lamp with an emission maximum at 350-365 nm (e.g., a UVP CL-1000 UV Cross-linker)

  • Ice bath

Procedure:

  • Mix the labeled bait protein with the prey protein(s) in the interaction buffer and allow the complex to form (incubation time and temperature will be specific to the interacting partners).

  • Place the sample in a UV-transparent container (e.g., a quartz cuvette or on the lid of a microcentrifuge tube).

  • Position the sample on an ice bath to minimize heat-induced damage.

  • Place the sample at a defined distance (e.g., 5 cm) from the UV lamp.[10]

  • Irradiate the sample with UV light (350-365 nm) for a predetermined time (e.g., 15-60 minutes). The optimal irradiation time should be determined empirically.[4]

Cleavage of the Cross-linked Complex

This protocol describes the cleavage of the disulfide linker to separate the cross-linked proteins.

Materials:

  • Cross-linked protein sample

  • Dithiothreitol (DTT)

  • Incubator or water bath at 37°C

Procedure:

  • To the cross-linked protein sample, add DTT to a final concentration of 50-100 mM.[11]

  • Incubate the sample at 37°C for 30-60 minutes.

  • The cross-linked proteins are now cleaved.

Analysis of Protein Interactions by Mass Spectrometry

This protocol provides a general workflow for identifying the cross-linked proteins using mass spectrometry.

Materials:

  • Cleaved protein sample

  • Urea

  • Iodoacetamide (IAA)

  • Trypsin

  • LC-MS/MS system

  • Cross-linking data analysis software (e.g., MeroX, xiSEARCH)[12][13]

Procedure:

  • Denaturation, Reduction, and Alkylation: Denature the proteins in the cleaved sample with 8 M urea. Alkylate the free cysteines with iodoacetamide to prevent disulfide bond reformation.

  • Proteolytic Digestion: Dilute the urea concentration to less than 2 M and digest the proteins with trypsin overnight at 37°C.

  • Enrichment of Cross-linked Peptides (Optional but Recommended): If the photoprobe contains an affinity tag (e.g., biotin), enrich the cross-linked peptides using affinity chromatography (e.g., streptavidin beads).[7] This step significantly reduces sample complexity.

  • LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer.

  • Data Analysis: Use specialized software to identify the cross-linked peptides. The software should be capable of searching for the mass modification corresponding to the remnant of the photoprobe on the cross-linked peptides.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows.

Mechanism of Action of a Cleavable Benzophenone Photoprobe

G cluster_0 Probe Design cluster_1 Experimental Workflow Probe Cleavable Benzophenone Photoprobe Maleimide Maleimide Group (Sulfhydryl Reactive) Probe->Maleimide for Cys labeling Benzophenone Benzophenone (Photo-reactive) Probe->Benzophenone for crosslinking Disulfide Disulfide Linker (Cleavable) Probe->Disulfide for cleavage Labeling 1. Labeling of Bait Protein (P1) Interaction 2. Interaction with Prey Protein (P2) Labeling->Interaction Crosslinking 3. UV Irradiation (350-365 nm) Interaction->Crosslinking Cleavage 4. DTT Cleavage Crosslinking->Cleavage Analysis 5. Mass Spectrometry Analysis Cleavage->Analysis

Caption: Overview of the cleavable benzophenone photoprobe and experimental workflow.

Experimental Workflow for Protein Interaction Studies

G Start Start Synthesize_Probe Synthesize Cleavable Benzophenone Photoprobe Start->Synthesize_Probe Label_Protein Label Bait Protein (P1) with Photoprobe Synthesize_Probe->Label_Protein Purify_Labeled_Protein Purify Labeled P1 Label_Protein->Purify_Labeled_Protein Incubate_Proteins Incubate Labeled P1 with Prey Protein (P2) Purify_Labeled_Protein->Incubate_Proteins UV_Crosslinking Photocrosslinking (UV at 350-365 nm) Incubate_Proteins->UV_Crosslinking SDS_PAGE SDS-PAGE Analysis (Optional) UV_Crosslinking->SDS_PAGE to visualize cross-linked complex Cleave_Linker Cleave Disulfide Linker with DTT UV_Crosslinking->Cleave_Linker MS_Sample_Prep Prepare Sample for Mass Spectrometry Cleave_Linker->MS_Sample_Prep LC_MS LC-MS/MS Analysis MS_Sample_Prep->LC_MS Data_Analysis Identify Cross-linked Peptides LC_MS->Data_Analysis End End Data_Analysis->End

Caption: Detailed experimental workflow from probe synthesis to data analysis.

Signaling Pathway Example: PDEγ and Transducin (Gαt) Interaction

G Rhodopsin Rhodopsin G_protein Transducin (Gαt-GDP) Rhodopsin->G_protein activates Photon Photon Photon->Rhodopsin activates Activated_G_protein Activated Transducin (Gαt-GTP) G_protein->Activated_G_protein GDP/GTP exchange PDE6 PDE6 (inactive) Activated_G_protein->PDE6 binds and activates PDEgamma PDEγ (labeled with benzophenone probe) Activated_G_protein->PDEgamma Interaction studied with photoprobe Activated_PDE6 PDE6 (active) PDE6->Activated_PDE6 cGMP cGMP Activated_PDE6->cGMP hydrolyzes 5_GMP 5'-GMP cGMP->5_GMP

Caption: Visual phototransduction pathway illustrating the studied interaction.

References

Troubleshooting & Optimization

Improving the efficiency of photo-cross-linking with 3,4-(Ethylenedioxy)-4'-iodobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of photo-cross-linking experiments using 3,4-(Ethylenedioxy)-4'-iodobenzophenone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work as a photo-cross-linker?

This compound is a photo-cross-linking agent. Like other benzophenone derivatives, it is activated by UV light (typically around 360 nm) to a triplet excited state.[1][2] This excited state can then abstract a hydrogen atom from a nearby C-H bond on a target molecule, creating two radicals that subsequently combine to form a stable covalent bond.[1] The ethylenedioxy group is an electron-donating group, which may influence the efficiency of the cross-linking reaction.[3] The iodine atom provides additional mass for detection and can potentially participate in other types of chemical interactions.

Q2: What is the optimal UV wavelength for activating this compound?

The optimal UV wavelength for activating benzophenone and its derivatives is typically in the range of 350-370 nm.[4] Shorter wavelengths, such as 254 nm, should be avoided as they can cause damage to proteins and may lead to undesirable side reactions, including chain scission.[5] It is recommended to use a UV lamp with a peak output around 365 nm.

Q3: How does the ethylenedioxy group affect the cross-linking efficiency?

The 3,4-ethylenedioxy group is an electron-donating group. Theoretical studies on substituted benzophenones suggest that electron-donating groups can increase the Gibbs free energy barrier for the hydrogen abstraction step, which may lead to a decrease in cross-linking efficiency compared to unsubstituted benzophenone.[3] However, it can also influence the compound's solubility and binding to the target molecule, which may counteract this effect.

Q4: What is the role of the 4'-iodo substituent?

The primary role of the 4'-iodo substituent is to provide a heavy atom that facilitates the identification of cross-linked products, particularly in mass spectrometry analysis. The iodine atom significantly increases the mass of the cross-linker, making it easier to distinguish cross-linked peptides from unmodified peptides.

Q5: How should I store this compound?

Troubleshooting Guide

This guide addresses common issues encountered during photo-cross-linking experiments with this compound.

Issue 1: Low or No Cross-Linking Efficiency
Possible Cause Recommendation
Insufficient UV Exposure Optimize the UV irradiation time and intensity. Start with a time course experiment to determine the optimal exposure duration. Ensure the sample is placed at an appropriate distance from the UV source for consistent irradiation.
Suboptimal UV Wavelength Verify that the UV lamp has a peak output around 365 nm. Avoid using short-wavelength UV (e.g., 254 nm) which can damage the sample.[5]
Inhibitory Buffer Components Buffers containing components that can quench the excited state of the benzophenone (e.g., high concentrations of antioxidants or certain organic solvents) can reduce efficiency. If possible, perform the cross-linking in a simple buffer system like phosphate-buffered saline (PBS).
Low Concentration of Reactants Ensure that the concentration of the cross-linker and the target molecule are sufficient to allow for efficient interaction. The optimal ratio of cross-linker to target should be determined empirically.
Degraded Cross-Linker Use freshly prepared solutions of this compound. Store the solid compound under recommended conditions (cool, dark, and dry).
Electron-Donating Effect The ethylenedioxy group may slightly reduce the intrinsic reactivity of the benzophenone.[3] Compensate by increasing the UV exposure time or the concentration of the cross-linker, but be mindful of potential increases in non-specific cross-linking.
Issue 2: Non-Specific Cross-Linking
Possible Cause Recommendation
Excessive UV Exposure Over-irradiation can lead to the formation of highly reactive species that bind indiscriminately. Reduce the UV exposure time or intensity.
High Cross-Linker Concentration A high concentration of the cross-linker can lead to random collisions and non-specific binding. Titrate the concentration of this compound to find the lowest effective concentration.
Hydrophobic Interactions Benzophenone derivatives can be hydrophobic and may non-specifically associate with hydrophobic regions of proteins or other molecules.[7] To mitigate this, consider including a mild non-ionic detergent in your buffer system.
Lack of Specific Interaction The cross-linker may not be localized to the desired interaction site. To confirm specific cross-linking, perform a competition experiment by adding an excess of a non-cross-linking competitor that binds to the same site. A reduction in cross-linking in the presence of the competitor indicates specificity.

Experimental Protocols

General Protocol for Photo-Cross-Linking of a Protein-Protein Interaction
  • Sample Preparation:

    • Prepare the protein complex in a suitable buffer (e.g., PBS, pH 7.4). The buffer should be free of components that can interfere with the cross-linking reaction.

    • The final protein concentration should be optimized for the specific interaction being studied.

  • Addition of Cross-Linker:

    • Prepare a stock solution of this compound in a compatible organic solvent (e.g., DMSO).

    • Add the cross-linker to the protein sample to the desired final concentration. The optimal concentration should be determined empirically, typically in the range of 10-100 µM.

    • Incubate the mixture in the dark for a period to allow the cross-linker to associate with the target proteins.

  • UV Irradiation:

    • Place the sample in a suitable container (e.g., a quartz cuvette or a microplate) that is transparent to UV light at 365 nm.

    • Irradiate the sample with a 365 nm UV lamp at a fixed distance. The irradiation time should be optimized; a starting point could be 15-30 minutes.

  • Quenching (Optional):

    • To quench any unreacted cross-linker, a scavenger molecule like dithiothreitol (DTT) can be added to the sample after irradiation.

  • Analysis:

    • Analyze the cross-linked products by SDS-PAGE. Cross-linked species will appear as higher molecular weight bands.

    • For identification of cross-linked sites, the sample can be subjected to proteolytic digestion followed by mass spectrometry analysis.[8][9]

Quantitative Data Summary (Hypothetical)

The following table provides hypothetical data for optimizing UV irradiation time for a protein-protein interaction study.

UV Irradiation Time (minutes)Cross-Linked Product (% of Total Protein)
00
515
1545
3060
6062 (plateau)

Visualizations

G General Photo-Cross-Linking Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Protein Complex B Add Cross-linker Solution A->B C Incubate in Dark D UV Irradiation (365 nm) C->D E Quench Reaction (Optional) D->E F SDS-PAGE E->F G Mass Spectrometry E->G

Caption: A flowchart of the general experimental workflow for photo-cross-linking.

G Troubleshooting Low Cross-Linking Efficiency cluster_uv UV Parameters cluster_reagents Reagents & Buffer Start Low/No Cross-Linking UV_Time Increase UV Time/Intensity Start->UV_Time UV_Wave Check UV Wavelength (365 nm) Start->UV_Wave Buffer Check Buffer Composition Start->Buffer Concentration Increase Reactant Concentration Start->Concentration Freshness Use Fresh Cross-linker Start->Freshness

Caption: A troubleshooting guide for low cross-linking efficiency.

References

Optimizing UV Irradiation for 3,4-(Ethylenedioxy)-4'-iodobenzophenone Photoaffinity Labeling: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing UV irradiation time in photoaffinity labeling experiments using 3,4-(Ethylenedioxy)-4'-iodobenzophenone.

Troubleshooting Guide

This guide addresses common issues encountered during the UV irradiation step of photoaffinity labeling experiments.

Problem Possible Cause Solution
Low or no labeling of the target protein Inadequate UV irradiation time.Increase the UV irradiation time incrementally (e.g., in 5-10 minute intervals) to find the optimal exposure. Benzophenones generally require longer irradiation times compared to other photophores.[1]
UV lamp intensity is too low or the distance to the sample is too great.Ensure the UV lamp is functioning at the correct wavelength (typically 350-365 nm for benzophenones) and power. Decrease the distance between the lamp and the sample, ensuring consistent geometry for all experiments.
The photoaffinity probe concentration is too low.Increase the concentration of the this compound probe. However, be aware that excessively high concentrations can lead to increased non-specific binding.
The probe's photoreactive group is sterically hindered from interacting with the target protein.While not directly related to UV time, consider if the linker length or attachment point of the benzophenone moiety on your probe allows for efficient crosslinking upon photoactivation.
High non-specific labeling of other proteins Excessive UV irradiation time.Reduce the UV irradiation time. Prolonged exposure can lead to the labeling of abundant or "sticky" proteins that are not true binding partners.[1]
High concentration of the photoaffinity probe.Decrease the concentration of the photoaffinity probe to minimize random collisions and non-specific crosslinking.
The benzophenone group itself can contribute to non-specific binding due to its bulky and hydrophobic nature.[1]Include a competition control by adding an excess of the unlabeled parent compound to distinguish specific from non-specific labeling. Specific labeling should be reduced in the presence of the competitor.[1]
Protein degradation or aggregation Excessive UV exposure is damaging the protein.Reduce the UV irradiation time. Proteins can be sensitive to prolonged UV exposure, which can lead to denaturation, aggregation, or fragmentation.[1]
The wavelength of the UV light is too low.Ensure you are using a UV lamp with a wavelength of 350-365 nm. Shorter wavelengths (e.g., 254 nm) are more damaging to proteins.[1]
Sample overheating during irradiation.Perform the UV irradiation on ice or in a cold room to minimize heat-induced protein damage.
Inconsistent results between experiments Variability in the UV irradiation setup.Standardize the experimental setup. This includes using the same UV lamp, maintaining a consistent distance between the lamp and the sample, and using the same type of reaction vessel (e.g., microplate, tube) for all experiments.
Fluctuations in UV lamp output.Calibrate the UV lamp regularly to ensure consistent power output. Lamp intensity can decrease over time.

Frequently Asked Questions (FAQs)

Q1: What is the optimal UV irradiation time for photoaffinity labeling with this compound?

A1: There is no single optimal time, as it depends on several factors including the specific protein-ligand interaction, the concentration of the probe, the intensity of the UV source, and the distance of the sample from the source. A good starting point is to perform a time-course experiment, irradiating for 5, 10, 20, and 30 minutes to empirically determine the best balance between labeling efficiency and non-specific binding. Some protocols have reported using times ranging from 10 minutes to up to 2 hours for benzophenone-based probes.

Q2: What wavelength of UV light should I use?

A2: For benzophenone-based probes like 3,4-(Ethylenedioioxy)-4'-iodobenzophenone, a UV wavelength of 350-365 nm is recommended. This wavelength is sufficient to activate the benzophenone moiety while minimizing damage to proteins, which absorb more strongly at shorter wavelengths.[1]

Q3: How can I be sure that the labeling I observe is specific to the intended target?

A3: To confirm specific labeling, you should always include control experiments. A key control is a competition experiment where you pre-incubate your sample with an excess of the unlabeled parent compound before adding the photoaffinity probe and irradiating. A significant decrease in labeling of your target protein in the presence of the competitor indicates specific binding.[1] Other important controls include a sample with the probe but without UV irradiation, and a sample with UV irradiation but without the probe, to check for any non-photochemical labeling or probe-independent effects.

Q4: Can I reuse my photoaffinity probe solution after UV irradiation?

A4: No, it is not recommended. Upon UV irradiation, the benzophenone moiety is activated to a highly reactive triplet diradical state. This species will react with nearby molecules, including the solvent. Therefore, the probe is consumed during the reaction and the solution should not be reused.

Q5: My protein is known to be unstable. What precautions can I take during UV irradiation?

A5: To protect a sensitive protein, minimize the UV irradiation time as much as possible by optimizing other parameters (e.g., probe concentration). Always perform the irradiation on ice or in a temperature-controlled environment (e.g., a cold room) to prevent thermal denaturation. You can also consider including stabilizing agents in your buffer, provided they do not interfere with the photoaffinity labeling reaction.

Data Presentation

The following table summarizes the expected outcomes of varying UV irradiation times on key experimental parameters. The exact values are system-dependent and should be determined empirically.

UV Irradiation TimeTarget Labeling EfficiencyNon-Specific BindingProtein IntegrityRecommendation
Short (e.g., < 5 min) LowLowHighMay be insufficient for efficient labeling.
Moderate (e.g., 10-30 min) OptimalModerateGoodOften the optimal range for a good signal-to-noise ratio.
Long (e.g., > 30 min) May plateau or decreaseHighMay be compromisedIncreases the risk of non-specific labeling and protein damage.[1]

Experimental Protocols

Protocol for Optimizing UV Irradiation Time
  • Prepare Samples: Prepare multiple identical samples containing your target protein and the this compound probe at the desired concentration in a suitable buffer. Also, prepare control samples as described in FAQ 3.

  • UV Irradiation Setup: Place the samples on ice in a UV crosslinker equipped with a 350-365 nm lamp. Ensure a consistent and recorded distance between the lamp and the samples.

  • Time-Course Irradiation: Irradiate the samples for a range of time points (e.g., 0, 5, 10, 15, 20, 30 minutes). Ensure one sample is kept as a "no UV" control.

  • Analysis: After irradiation, quench the reaction and analyze the samples by SDS-PAGE followed by an appropriate detection method (e.g., autoradiography if the probe is radiolabeled, or Western blot if the probe has a tag like biotin).

  • Evaluation: Compare the intensity of the band corresponding to your target protein across the different time points. Also, assess the level of background smearing or non-specific bands. The optimal time is the one that gives the strongest signal for your target with the lowest background.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_uv UV Irradiation cluster_analysis Analysis prep_protein Prepare Target Protein Solution mix Incubate Protein and Probe prep_protein->mix prep_probe Prepare Photoaffinity Probe Solution prep_probe->mix uv_setup Set up UV Crosslinker (350-365 nm) mix->uv_setup irradiate Irradiate Samples (Time Course) uv_setup->irradiate sds_page SDS-PAGE irradiate->sds_page detection Detection (e.g., Western Blot) sds_page->detection optimize Determine Optimal Irradiation Time detection->optimize

Caption: Workflow for optimizing UV irradiation time.

troubleshooting_logic start Low Labeling Efficiency? increase_time Increase UV Time start->increase_time check_setup Check UV Lamp & Distance start->check_setup increase_probe Increase Probe Concentration start->increase_probe high_background High Non-Specific Binding? increase_time->high_background increase_probe->high_background decrease_time Decrease UV Time high_background->decrease_time decrease_probe Decrease Probe Concentration high_background->decrease_probe competition_control Add Competition Control high_background->competition_control protein_damage Protein Degradation? decrease_time->protein_damage decrease_time2 Decrease UV Time protein_damage->decrease_time2 irradiate_cold Irradiate on Ice protein_damage->irradiate_cold

Caption: Troubleshooting logic for UV irradiation issues.

References

How to deal with low cross-linking yield with benzophenone probes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low cross-linking yield with benzophenone probes.

Troubleshooting Guide: Low Cross-linking Yield

Low cross-linking yield is a common issue when using benzophenone-based photoreactive probes. This guide provides a systematic approach to identify and resolve the potential causes.

Step 1: Verify Probe Integrity and Experimental Setup

Start by ensuring the integrity of your benzophenone probe and the proper configuration of your experimental setup.

Question Possible Cause Recommended Action
Is the benzophenone probe intact? Degradation of the probe due to improper storage (e.g., exposure to light or high temperatures).- Confirm the chemical integrity of the probe using techniques like NMR or mass spectrometry. - Store probes in a dark, cool, and dry environment. Prepare stock solutions fresh before use when possible.[1]
Is the UV lamp functioning correctly? Incorrect wavelength, low intensity, or aged bulb.- Benzophenone is typically excited by UV light around 350-360 nm.[2][3] - Check the lamp's specifications and replace the bulb if its output has diminished. - Measure the lamp's intensity to ensure it meets the requirements of your experiment.
Is the distance between the UV lamp and the sample optimal? The distance can significantly affect the light intensity reaching the sample.- Position the sample as close to the UV source as is safe and practical to maximize light exposure. A common distance is around 5 cm.[4][5]

Step 2: Optimize Photocross-linking Conditions

Fine-tuning the photocross-linking parameters is crucial for achieving high efficiency.

Parameter Problem Solution
Irradiation Time Insufficient irradiation time may not be enough to activate a sufficient number of benzophenone molecules.[6]Gradually increase the irradiation time. Monitor the cross-linking efficiency at different time points to determine the optimal duration.
Irradiation Wavelength & Energy Using an incorrect wavelength will not efficiently excite the benzophenone.[7][8] Too high of an energy dose can lead to side reactions like polymer chain scission.[7][8]Use a UV source with a peak output around 350-360 nm.[2][3] If using a broad-spectrum lamp, consider using filters to isolate the desired wavelength range. Optimize the energy dose; higher energy is not always better.[7]
Probe Concentration Too low of a concentration may result in an insufficient number of cross-linking events.Increase the concentration of the benzophenone probe. However, be aware that excessively high concentrations can sometimes lead to aggregation or other issues.

Step 3: Evaluate the Chemical Environment

The chemical environment surrounding the probe can significantly impact the cross-linking reaction.

Factor Issue Recommendation
Solvent/Buffer Polarity The polarity of the solvent can affect the reactivity of the excited benzophenone. Higher polarity can decrease reactivity.[9][10]If possible, perform the reaction in a less polar buffer. The choice of solvent should be compatible with the biological system under investigation.
Presence of Quenchers Components in the reaction mixture can quench the excited triplet state of benzophenone, preventing cross-linking.[11][12]- Identify and remove potential quenchers from your buffer system. Common quenchers include nucleophiles and free radical scavengers. - Consider if components of your biological sample (e.g., other proteins, small molecules) could be acting as quenchers.
pH The pH of the solution can influence the protonation state of both the probe and the target molecule, potentially affecting their interaction and the cross-linking efficiency.Optimize the pH of your reaction buffer to ensure it is suitable for both the probe's reactivity and the stability of your target molecule.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow cluster_probe Probe & Setup Checks cluster_optimization Condition Optimization cluster_environment Environment Evaluation start Low Cross-linking Yield probe_integrity Step 1: Verify Probe & Setup start->probe_integrity optimization Step 2: Optimize Conditions probe_integrity->optimization Probe & Setup OK check_probe Probe Integrity probe_integrity->check_probe environment Step 3: Evaluate Environment optimization->environment Conditions Optimized opt_time Irradiation Time optimization->opt_time success Successful Cross-linking environment->success Environment Optimized eval_polarity Solvent Polarity environment->eval_polarity check_lamp UV Lamp Function check_probe->check_lamp check_distance Lamp Distance check_lamp->check_distance opt_wavelength Wavelength & Energy opt_time->opt_wavelength opt_conc Probe Concentration opt_wavelength->opt_conc eval_quenchers Presence of Quenchers eval_polarity->eval_quenchers eval_ph pH eval_quenchers->eval_ph

Caption: A flowchart for troubleshooting low benzophenone cross-linking yield.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of photocross-linking by benzophenone?

Upon absorption of UV light (around 350 nm), benzophenone is excited from its ground state (S₀) to a singlet state (S₁). It then rapidly undergoes intersystem crossing to a more stable triplet state (T₁).[9] This triplet state is a diradical that can abstract a hydrogen atom from a nearby C-H bond of a target molecule, forming a covalent bond.[2]

Mechanism of Benzophenone Photocross-linking

BenzophenoneMechanism BP_S0 Benzophenone (S₀) BP_S1 Excited Singlet (S₁) BP_S0->BP_S1 UV (350 nm) BP_T1 Excited Triplet (T₁) BP_S1->BP_T1 Intersystem Crossing Crosslink Covalent Cross-link BP_T1->Crosslink Target Target Molecule (R-H) Target->Crosslink

Caption: The photochemical mechanism of benzophenone cross-linking.

Q2: What are the advantages of using benzophenone probes?

Benzophenone probes offer several advantages:

  • Stability: They are relatively stable to storage and handling.[6]

  • Specificity of Activation: They are activated by long-wave UV light (350-360 nm), which minimizes damage to biological molecules that absorb at shorter wavelengths.[3][6]

  • Reversible Excitation: The excited state can revert to the ground state if no suitable reaction partner is available, which can reduce non-specific reactions.[3]

  • Not Water-Reactive: The excited benzophenone is not quenched by water, making it suitable for use in aqueous biological systems.[3][6]

Q3: Can benzophenone probes cause damage to my biological sample?

While the use of long-wave UV light reduces the risk of damage compared to shorter wavelengths, prolonged exposure to high-intensity UV light can still be detrimental to cells and proteins.[6][13] It is important to optimize the irradiation time and intensity to achieve efficient cross-linking while minimizing sample damage.

Q4: How do I choose the right benzophenone probe for my experiment?

The choice of probe depends on the specific application. Consider the following:

  • Linker Arm: The length and flexibility of the linker between the benzophenone moiety and the recognition element can influence the cross-linking efficiency.

  • Solubility: The probe must be soluble in the experimental buffer system.

  • Substituents: Electron-withdrawing groups on the benzophenone ring can help stabilize the triplet radical and facilitate cross-linking, while electron-donating groups may have the opposite effect.[9][10]

Q5: What are some common quenchers of benzophenone photoactivation?

Several substances can quench the excited triplet state of benzophenone, reducing cross-linking efficiency. These include:

  • Naphthalene and its derivatives [12]

  • Amines and other nucleophiles

  • Free radical scavengers

It is advisable to use simple buffers (e.g., PBS, HEPES) and avoid components like Tris or glycine in high concentrations during the photocross-linking step.[1]

Experimental Protocols

General Protocol for Photocross-linking in a Cell Lysate

  • Prepare the Cell Lysate: Lyse cells in a suitable buffer (e.g., RIPA buffer without high concentrations of primary amines). Clarify the lysate by centrifugation to remove cell debris.

  • Incubate with Probe: Add the benzophenone probe to the cell lysate at the desired final concentration. Incubate the mixture in the dark (e.g., on ice or at 4°C) for a sufficient time to allow binding of the probe to its target.

  • Photocross-linking:

    • Place the sample in a suitable container (e.g., a petri dish or a multi-well plate) on ice.

    • Position a UV lamp (350-360 nm) at a fixed distance above the sample.

    • Irradiate the sample for the optimized duration.

  • Analysis: After irradiation, the cross-linked products can be analyzed by various methods, such as SDS-PAGE, Western blotting, or mass spectrometry, to identify the cross-linked proteins.

Protocol for Synthesis of a Simple Benzophenone-based Probe

This is an example protocol for the synthesis of 4-(N-Sulfosuccinimidylcarboxy)benzophenone.[4]

  • Reaction Setup: In a light-protected environment, stir a mixture of 4-benzoylbenzoic acid, DIC (N,N'-Diisopropylcarbodiimide), and DMAP (4-Dimethylaminopyridine) in dry dichloromethane for 2 hours at room temperature.

  • Addition of Alcohol: Add allyl alcohol to the mixture and continue stirring at room temperature for 24 hours.

  • Workup: Evaporate the solvent. Redissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and water.

  • Purification: Purify the product by flash chromatography.

  • Characterization: Confirm the structure of the synthesized probe using ¹H NMR and mass spectrometry.

Quantitative Data Summary

The efficiency of benzophenone cross-linking can be influenced by several factors. The following table summarizes some reported quantitative data.

FactorCondition 1Yield/Efficiency 1Condition 2Yield/Efficiency 2Reference
Irradiation Wavelength 254 nm75% gel content (0.5 J/cm²)365 nmLower gel content at similar energy doses[7]
Probe Type Sulfo-SBP (Benzophenone)173 unique residue pairs identifiedSulfo-SDA (Diazirine)792 unique residue pairs identified[4]
Polymer Composition Higher zwitterionic percentage in copolymerDecreased cross-linking rateLower zwitterionic percentage in copolymerIncreased cross-linking rate[9][10]

Note: Cross-linking yields are highly dependent on the specific experimental system, including the probe, target, and reaction conditions. The values in this table are for comparative purposes and may not be directly transferable to all experiments.

References

Technical Support Center: 3,4-(Ethylenedioxy)-4'-iodobenzophenone Photoaffinity Labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3,4-(Ethylenedioxy)-4'-iodobenzophenone for photoaffinity labeling experiments. Our goal is to help you minimize non-specific labeling and achieve reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a photoaffinity labeling probe. It contains a benzophenone moiety that, upon activation with UV light (typically 350-365 nm), forms a highly reactive triplet diradical. This diradical can then covalently cross-link to nearby molecules, most commonly proteins, allowing for the identification of binding partners and interaction sites. The ethylenedioxy group can influence the electronic properties of the molecule, and the iodo-group can be used for further modifications or as a heavy atom for crystallographic studies.

Q2: What are the primary causes of non-specific labeling with this probe?

A2: Non-specific labeling primarily arises from two sources:

  • Hydrophobic and Electrostatic Interactions: The probe may associate non-specifically with proteins or other biomolecules due to its inherent chemical properties, leading to covalent cross-linking upon UV activation.[1]

  • Probe Reactivity and Experimental Conditions: The benzophenone group, while less reactive than other photophores like carbenes, can still label non-specifically.[2] Factors such as prolonged UV irradiation, high probe concentration, and suboptimal buffer conditions can exacerbate this issue.[2]

Q3: What wavelength of UV light should be used to activate this compound?

A3: Benzophenone-based probes are typically activated with UV light in the range of 350-365 nm.[1] This longer wavelength is advantageous as it is less likely to cause damage to proteins compared to the shorter wavelengths required for other photophores like aryl azides.[1]

Q4: How does the bulkiness of the benzophenone group affect my experiment?

A4: The benzophenone group is relatively bulky, which can sometimes sterically hinder the interaction between the pharmacophore part of your probe and its target protein. This can potentially lead to an increase in non-specific labeling if the probe is unable to efficiently bind to its intended target.[2]

Troubleshooting Guide: Minimizing Non-Specific Labeling

Below are common issues encountered during photoaffinity labeling experiments with this compound and steps to resolve them.

Issue Potential Cause Recommended Solution
High background labeling on SDS-PAGE or Western blot Probe concentration is too high.Empirically determine the optimal probe concentration. Start with a concentration range of 1-10 µM and titrate down to the lowest concentration that still provides a detectable specific signal.
UV irradiation time is too long.Benzophenones can require longer irradiation times (e.g., 30-120 minutes), but this can increase non-specific labeling.[1] Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to find the shortest duration that yields sufficient specific labeling. Shorter irradiation times are generally preferable.[3][4]
Suboptimal buffer conditions.Non-specific binding can be driven by hydrophobic or electrostatic interactions.[1] Adjusting the buffer composition can help. See the table below for specific recommendations.
Weak or no specific labeling signal Insufficient UV irradiation.While minimizing irradiation time is important, insufficient exposure will lead to poor cross-linking efficiency. Ensure your UV lamp is emitting at the correct wavelength (350-365 nm) and that the distance to the sample is optimized and consistent.
Low binding affinity of the probe.The affinity of your probe for the target is crucial. Consider synthesizing alternative probes with different linker lengths or attachment points to improve binding.[5]
Probe degradation.Ensure proper storage of the probe, protected from light and excessive heat, to maintain its photoreactivity.
Inconsistent results between experiments Variability in experimental setup.Maintain consistency in all experimental parameters, including probe concentration, incubation times, buffer composition, UV lamp intensity, and distance from the sample.
Cell health and density (for in-cell labeling).Ensure cells are healthy and at a consistent confluency for each experiment. Stressed or dying cells can lead to increased non-specific binding.
Optimizing Buffer Conditions
Parameter Recommendation Rationale
pH Adjust the buffer pH to be near the isoelectric point (pI) of your protein of interest.This minimizes charge-based non-specific interactions between the probe and other proteins or surfaces.[6][7]
Salt Concentration Increase the salt concentration (e.g., 150-500 mM NaCl).Higher ionic strength can shield electrostatic interactions, reducing non-specific binding.[6]
Additives (Protein Blockers) Include 0.1-1% Bovine Serum Albumin (BSA) in your binding buffer.BSA can block non-specific binding sites on surfaces and other proteins.[6][7]
Additives (Surfactants) Add a low concentration (0.01-0.05%) of a non-ionic surfactant like Tween 20.This can help to disrupt non-specific hydrophobic interactions.[6][7]

Experimental Protocols and Visualizations

General Photoaffinity Labeling Workflow

A typical photoaffinity labeling experiment involves several key steps, from incubation of the probe with the biological sample to the identification of labeled proteins.

G cluster_exp Experiment cluster_analysis Analysis prep_sample Prepare Biological Sample (e.g., cell lysate, purified protein) incubation Incubate Sample with Probe prep_sample->incubation competition Competition Control (Incubate with excess unlabeled ligand) prep_sample->competition prep_probe Prepare Probe Stock Solution prep_probe->incubation prep_probe->competition uv_irradiation UV Irradiation (350-365 nm) incubation->uv_irradiation competition->uv_irradiation sds_page SDS-PAGE uv_irradiation->sds_page ms_analysis Enrichment & Mass Spectrometry uv_irradiation->ms_analysis detection Detection (e.g., Western Blot, Autoradiography) sds_page->detection identification Identify Labeled Proteins ms_analysis->identification

A generalized workflow for a photoaffinity labeling experiment.
Signaling Pathway Diagram (Hypothetical)

While this compound is a tool for target identification and not part of a specific signaling pathway, it can be used to elucidate such pathways. The following diagram illustrates a hypothetical scenario where a probe based on this scaffold is used to identify a kinase inhibitor's target.

G cluster_pathway Hypothetical Kinase Signaling Pathway cluster_intervention Experimental Intervention ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor kinase1 Target Kinase (TK) receptor->kinase1 activates substrate Substrate Protein kinase1->substrate phosphorylates response Cellular Response (e.g., Proliferation) substrate->response probe Probe: This compound -based Inhibitor probe->kinase1 Binds & Covalently Labels (upon UV irradiation)

Probe targeting a kinase in a signaling pathway.

References

Impact of ligand flexibility on benzophenone photocrosslinking efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of ligand flexibility on benzophenone photocrosslinking efficiency. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is benzophenone photocrosslinking and what are its primary applications?

A1: Benzophenone (BP) photocrosslinking is a powerful technique used to study molecular interactions, particularly between proteins and ligands[1][2]. Upon irradiation with UV light (typically around 350-365 nm), the benzophenone moiety forms a reactive triplet diradical[3]. This diradical can then abstract a hydrogen atom from a nearby C-H bond, leading to the formation of a covalent crosslink between the ligand and its interacting partner[3]. This method is widely used for:

  • Identifying unknown protein targets of small molecules[1].

  • Mapping ligand-binding sites on proteins[4].

  • Studying protein-protein, protein-DNA, and protein-carbohydrate interactions[5].

Q2: How does ligand flexibility influence the efficiency of benzophenone photocrosslinking?

A2: Ligand flexibility plays a crucial role in the efficiency of benzophenone photocrosslinking. Studies have shown that conformational flexibility can be a more determining factor for efficient photolabeling than high binding affinity alone[1][5]. A flexible linker allows the benzophenone group to orient itself favorably for hydrogen abstraction from the target protein once the ligand is bound. In contrast, a rigid linker may hold the benzophenone in a position where it cannot efficiently react with nearby C-H bonds, even if the ligand has a high affinity for the target.

Q3: What are the key components of a benzophenone-based photoaffinity probe?

A3: A typical benzophenone photoaffinity probe consists of three key components[1]:

  • Affinity/Specificity Unit: This is the part of the molecule that recognizes and binds to the target of interest.

  • Photoreactive Moiety: The benzophenone group that, upon UV activation, forms a covalent bond with the target.

  • Reporter Tag: A functional group, such as biotin or a fluorescent dye, that allows for the detection and isolation of the crosslinked complex[1].

Troubleshooting Guides

Problem 1: Low or no photocrosslinking yield despite evidence of ligand binding.

Possible Cause Troubleshooting Step
Insufficient Ligand Flexibility: The linker connecting the benzophenone to the ligand may be too rigid, preventing the benzophenone from reaching a suitable position for hydrogen abstraction.1. Redesign the photoaffinity probe with a more flexible linker (e.g., by increasing the number of methylene groups).2. If redesigning the probe is not feasible, consider altering the position of the benzophenone on the ligand to allow for more conformational freedom.
Suboptimal UV Irradiation Conditions: Incorrect wavelength, duration, or intensity of UV light can lead to inefficient activation of the benzophenone or damage to the protein.1. Ensure the UV lamp emits at the correct wavelength for benzophenone activation (~350-365 nm)[3].2. Optimize the irradiation time. Too short an exposure may not be sufficient for crosslinking, while prolonged exposure can lead to protein degradation[6]. Start with a time course experiment to determine the optimal duration.3. Verify the intensity of the UV source.
Presence of Quenchers: Components in the reaction buffer, such as dithiothreitol (DTT) or other reducing agents, can quench the excited state of the benzophenone.1. Remove any known quenchers from the reaction buffer.2. If a reducing agent is necessary for protein stability, consider using a lower concentration or a different, non-quenching alternative.
Solvent Polarity: The polarity of the solvent can affect the reactivity of the benzophenone.1. If possible, perform the experiment in a less polar buffer, as benzophenone derivatives generally show higher reactivity in nonpolar solvents[7].

Problem 2: High background or non-specific crosslinking.

Possible Cause Troubleshooting Step
Excessively High Probe Concentration: Using a high concentration of the photoaffinity probe can lead to non-specific binding and crosslinking.1. Perform a concentration-response experiment to determine the optimal probe concentration that balances specific crosslinking with minimal background.
Probe Aggregation: The photoaffinity probe may be aggregating, leading to non-specific interactions.1. Check the solubility of the probe in the reaction buffer.2. Consider adding a small amount of a non-denaturing detergent to prevent aggregation.
Non-specific Binding to Abundant Proteins: The probe may be weakly interacting with highly abundant proteins in the sample.1. Include a competition experiment by adding an excess of the unlabeled ligand. A decrease in the crosslinking signal in the presence of the competitor indicates specific binding[1].2. Perform the experiment with a control protein (e.g., BSA) to assess the level of non-specific binding.

Quantitative Data Summary

The following table summarizes data from a study on Lck kinase photoligands, illustrating the impact of ligand flexibility on photocrosslinking efficiency.

ProbeCentral Amino AcidKinase Inhibition (IC50, µM)Relative Photolabeling Efficiency (%)Flexibility
1 Gly1.5100Flexible
2 D-Ser0.520Potentially restricted by H-bonds
3 D-Glu>100<5Flexible
4 D-Pro2.5<5Conformationally restricted
5 D-Pip1.0<5Conformationally restricted
6 GABA10250Highly flexible

Data adapted from a study on Lck kinase photoligands. The results indicate that higher conformational flexibility, as seen with the GABA linker, can lead to significantly higher photocrosslinking efficiency, even with lower binding affinity[1]. Conversely, conformationally restricted probes showed poor labeling efficiency despite good binding affinity.

Experimental Protocols

1. General Protocol for Benzophenone Photocrosslinking of a Protein-Ligand Interaction

This protocol provides a general workflow for a typical benzophenone photocrosslinking experiment.

  • Sample Preparation:

    • Prepare a solution of the target protein in a suitable, non-quenching buffer (e.g., HEPES, PBS).

    • Add the benzophenone-containing photoaffinity probe to the protein solution at the desired concentration.

    • For competition experiments, prepare a parallel sample containing an excess of the unlabeled ligand.

    • Incubate the samples on ice or at 4°C for a predetermined time to allow for binding equilibrium to be reached.

  • UV Irradiation:

    • Place the samples in a UV-transparent plate or cuvette.

    • Irradiate the samples with UV light at 350-365 nm using a UV crosslinker or a similar UV source. The distance from the light source and the irradiation time should be optimized for each system.

  • Analysis of Crosslinking:

    • After irradiation, add SDS-PAGE loading buffer to the samples.

    • Separate the proteins by SDS-PAGE.

    • Analyze the gel for the presence of a higher molecular weight band corresponding to the crosslinked protein-ligand complex. This can be done by:

      • Western Blotting: If the probe has a reporter tag like biotin, use a streptavidin-HRP conjugate for detection. If the protein has an epitope tag, use a specific antibody.

      • Autoradiography: If a radiolabeled probe was used.

      • Fluorescence Imaging: If a fluorescent probe was used.

2. Synthesis of a Benzophenone-Containing Amino Acid for Genetic Incorporation

The following is an example of the synthesis of a benzophenone-containing amino acid, p-benzoyl-L-phenylalanine (pBpa), which can be genetically incorporated into proteins.

  • Synthesis of pBpa: A detailed protocol for the synthesis of pBpa can be found in the literature, often involving multiple steps starting from commercially available precursors. The general strategy involves the functionalization of L-phenylalanine with a benzoyl group at the para position of the phenyl ring.

  • Genetic Incorporation of pBpa:

    • Transform E. coli with two plasmids: one expressing an orthogonal aminoacyl-tRNA synthetase/tRNACUA pair specific for pBpa, and another containing the gene of interest with an amber stop codon (TAG) at the desired incorporation site[8].

    • Grow the transformed cells in a minimal medium supplemented with pBpa[8].

    • Induce protein expression. The orthogonal tRNA synthetase will charge the tRNACUA with pBpa, which is then incorporated into the protein at the site of the amber codon.

    • Purify the protein containing the incorporated pBpa. This protein is now ready for use in photocrosslinking experiments[8].

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_uv UV Irradiation cluster_analysis Analysis prep1 Mix target protein and benzophenone probe prep2 Incubate to allow binding prep1->prep2 uv Expose to UV light (350-365 nm) prep2->uv Covalent crosslink formation analysis1 SDS-PAGE uv->analysis1 analysis2 Western Blot / Autoradiography / Fluorescence Imaging analysis1->analysis2

Caption: Workflow for a typical benzophenone photocrosslinking experiment.

photocrosslinking_mechanism cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product bp Benzophenone (BP) excited_bp Excited Triplet Diradical BP* bp->excited_bp UV Light (350-365 nm) target Target Protein (with C-H bond) radicals Ketyl and Alkyl Radicals target->radicals excited_bp->radicals H-atom abstraction from C-H crosslink Covalent Crosslink radicals->crosslink Radical recombination

Caption: Mechanism of benzophenone photocrosslinking.

References

Preventing protein damage during UV irradiation of benzophenone probes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for benzophenone-based photo-crosslinking. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you minimize protein damage during UV irradiation of benzophenone probes and achieve optimal crosslinking results.

Troubleshooting Guide

Here are solutions to common problems encountered during photo-crosslinking experiments with benzophenone probes.

Problem Potential Cause Recommended Solution
Low or No Crosslinking Efficiency 1. Insufficient UV Exposure: The UV dose might be too low to efficiently activate the benzophenone probe.- Increase the UV irradiation time. Typical times can range from 5 to 50 minutes.[1] - Decrease the distance between the UV lamp and the sample. A distance of 5 cm is often recommended.[2] - Ensure your UV lamp emits at the optimal wavelength for benzophenone activation (~350-365 nm).[3][4] - Verify the lamp's output, as intensity can decrease over time.
2. Suboptimal Probe Concentration: The concentration of the benzophenone probe may be too low.- Increase the molar excess of the probe relative to the protein. Ratios can vary significantly, so empirical optimization is often necessary.[1]
3. Incompatible Buffer Components: Buffers containing primary amines (e.g., Tris) or other quenching agents can interfere with the crosslinking reaction.- Use buffers without primary amines, such as HEPES or phosphate buffers.
4. Presence of Radical Scavengers: Unintended radical scavengers in the sample can quench the activated benzophenone.- If possible, remove potential scavengers from your sample preparation.
Protein Aggregation or Precipitation After UV Irradiation 1. Excessive UV Exposure: Over-irradiation can lead to significant protein damage, unfolding, and subsequent aggregation.[5]- Reduce the UV irradiation time or the UV energy dose.[3] - Perform a time-course experiment to find the optimal exposure time that maximizes crosslinking while minimizing aggregation.
2. High Probe Concentration: Too much probe can lead to excessive and non-specific crosslinking, causing aggregation.- Titrate the benzophenone probe to a lower concentration.
3. Protein Denaturation: The experimental conditions (e.g., temperature, buffer) may be destabilizing the protein.- Keep the sample on ice during UV irradiation to dissipate heat generated by the lamp.[2] - Ensure the buffer composition and pH are optimal for your protein's stability.
4. Oxidative Damage: UV irradiation can generate reactive oxygen species (ROS) that lead to protein oxidation and aggregation.[6]- Add a radical scavenger to the buffer (see table below). - De-gas your buffer to remove dissolved oxygen.
Non-Specific Crosslinking 1. Long Irradiation Times: Extended exposure to UV light can increase the chances of random, non-specific crosslinking events.- Shorten the irradiation time to the minimum required for efficient specific crosslinking.
2. Probe Reactivity: The benzophenone probe may be reacting with non-target proteins or itself.- Optimize the probe-to-target protein ratio. - Consider using a probe with a more specific binding moiety.
3. Contaminating Proteins: The sample may contain other proteins that are susceptible to crosslinking.- Improve the purity of your target protein sample.

Frequently Asked Questions (FAQs)

Q1: What is the optimal UV wavelength for activating benzophenone probes?

A1: The optimal UV wavelength for activating benzophenone probes is in the UVA range, typically between 350 nm and 365 nm.[3][4] Using lower wavelengths, such as 254 nm (UVC), can cause direct damage to the protein, including chain scission, and should be avoided.[3][7]

Q2: How can I minimize protein damage during UV irradiation?

A2: To minimize protein damage, you can:

  • Use the correct UV wavelength (~350-365 nm).[3][4]

  • Keep the sample cooled on ice during irradiation.[2]

  • Limit the UV exposure time and energy dose to the minimum required for efficient crosslinking.[3]

  • Incorporate radical scavengers in your buffer to reduce oxidative damage.[8]

  • Work in an oxygen-depleted environment (e.g., by de-gassing buffers).

Q3: What are radical scavengers and how do they work?

A3: Radical scavengers are molecules that can neutralize reactive oxygen species (ROS) and other free radicals generated during UV irradiation. These radicals can cause oxidative damage to amino acid side chains, leading to protein aggregation and loss of function.[6][8] By adding scavengers, you can reduce this off-target damage.

Q4: How do I measure protein aggregation after my experiment?

A4: Protein aggregation can be quantified using several techniques:

  • Size-Exclusion Chromatography (SEC): Separates proteins based on size, allowing for the quantification of monomers, dimers, and larger aggregates.[9]

  • UV-Vis Spectroscopy: An increase in light scattering at higher wavelengths (e.g., 350 nm) can indicate the presence of aggregates.[9][10]

  • Dynamic Light Scattering (DLS): Measures the size distribution of particles in a solution.

  • SDS-PAGE: High molecular weight bands or smearing can indicate the presence of cross-linked aggregates.[5]

Q5: Are there alternatives to benzophenone probes?

A5: Yes, other photo-crosslinkers are available, with diazirines being a common alternative. Diazirines are typically activated at similar UV wavelengths (~350 nm) but can be more reactive and may require shorter irradiation times, potentially reducing overall protein damage.[11]

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for designing your experiments.

Table 1: Recommended UV Irradiation Parameters

ParameterRecommended RangeNotes
Wavelength 350 - 365 nmAvoids direct protein damage caused by shorter wavelengths (e.g., 254 nm).[3][4]
Energy Dose 0.5 - 11 J/cm²Higher doses can lead to protein damage; optimization is crucial.[3]
Irradiation Time 5 - 50 minutesDependent on UV lamp intensity and sample-to-lamp distance.[1]
Sample Distance ~5 cmCloser distances increase intensity but also heat; ensure adequate cooling.[2]

Table 2: Common Radical Scavengers to Mitigate Protein Damage

ScavengerTypical ConcentrationNotes
Ascorbic Acid (Vitamin C) 0.1 mMA well-known and effective radical scavenger.[8]
Melatonin VariesHas been shown to protect against UV-induced oxidative stress.[12]
Zeaxanthin VariesA carotenoid with antioxidant properties.[12]

Experimental Protocols

General Protocol for UV Crosslinking with a Benzophenone Probe

This protocol provides a general workflow for photo-crosslinking a protein of interest with a benzophenone-containing probe.

Materials:

  • Purified protein of interest in a suitable buffer (e.g., HEPES, PBS).

  • Benzophenone-containing probe.

  • UV crosslinker with a 365 nm lamp.

  • Ice bath.

  • Microcentrifuge tubes or other suitable reaction vessels.

Procedure:

  • Sample Preparation:

    • Prepare a solution of your target protein at the desired concentration in a UV-compatible buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).

    • Add the benzophenone probe to the protein solution at the desired molar ratio. This often requires optimization, but a starting point could be a 1:1 to 10:1 molar ratio of probe to protein.[1]

    • (Optional) Add a radical scavenger to the buffer to a final concentration as indicated in Table 2.

  • UV Irradiation:

    • Place the reaction tube in an ice bath to maintain a low temperature during irradiation.[2]

    • Position the sample directly under the 365 nm UV lamp at a fixed distance (e.g., 5 cm).[2]

    • Irradiate the sample for a predetermined amount of time (e.g., 15-30 minutes). It is highly recommended to perform a time-course experiment to determine the optimal irradiation time for your specific system.

  • Post-Irradiation Analysis:

    • After irradiation, the sample is ready for downstream analysis.

    • To check for crosslinking efficiency and protein integrity, analyze the sample using SDS-PAGE and Coomassie staining or Western blotting. A successful crosslink will result in a higher molecular weight band corresponding to the protein-probe conjugate.

    • To assess for aggregation, analyze a portion of the sample by SEC or DLS.[9]

Visualizations

Mechanism of Benzophenone Photo-Crosslinking

Benzophenone_Activation BP_ground Benzophenone (Ground State) BP_excited Excited Triplet Diradical BP_ground->BP_excited UV Light (365 nm) Ketyl_Radical Benzophenone Ketyl Radical BP_excited->Ketyl_Radical H-atom Abstraction Protein_Radical Protein Carbon Radical BP_excited->Protein_Radical Protein_CH Protein C-H Bond Crosslinked_Product Covalent Protein-Probe Adduct Ketyl_Radical->Crosslinked_Product Radical Recombination Protein_Radical->Crosslinked_Product Radical Recombination

Caption: Workflow of benzophenone photo-activation and covalent bond formation with a target protein.

Pathway of UV-Induced Protein Damage and Prevention

Protein_Damage_Prevention UV_Irradiation UV Irradiation (365 nm) BP_Activation Benzophenone Activation UV_Irradiation->BP_Activation ROS_Generation Reactive Oxygen Species (ROS) Generation BP_Activation->ROS_Generation Energy Transfer to O₂ Protein_Oxidation Protein Oxidation ROS_Generation->Protein_Oxidation Neutralization ROS Neutralization ROS_Generation->Neutralization Protein_Aggregation Protein Aggregation & Damage Protein_Oxidation->Protein_Aggregation Scavengers Radical Scavengers (e.g., Ascorbate) Scavengers->Neutralization Protected_Protein Protected Protein Neutralization->Protected_Protein

Caption: Mechanism of UV-induced protein damage via ROS and mitigation by radical scavengers.

References

Technical Support Center: Troubleshooting Mass Spectrometry Data of Benzophenone-Cross-linked Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzophenone-cross-linked peptides in mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why am I identifying a low number of cross-linked peptides?

A low identification rate is a common challenge in cross-linking mass spectrometry (XL-MS) experiments. Several factors can contribute to this issue:

  • Low Cross-linking Efficiency: Insufficient UV activation time or non-optimal concentration of the benzophenone cross-linker can lead to a low yield of cross-linked products.

  • Sample Complexity: The presence of a high abundance of linear, unmodified peptides can suppress the signal of the less abundant cross-linked peptides during mass spectrometry analysis.[1][2][3]

  • Suboptimal Enrichment: Without effective enrichment, cross-linked peptides may not be present in sufficient quantities for detection by the mass spectrometer.[1][2][3]

  • Inappropriate MS Parameters: The settings on the mass spectrometer, such as fragmentation energy and acquisition strategy, may not be optimized for the complex nature of cross-linked peptides.[4]

  • Data Analysis Challenges: The software and search parameters used for data analysis may not be suitable for identifying benzophenone-cross-linked peptides, which can have complex fragmentation patterns.[5][6]

Q2: What are the key differences between benzophenone (e.g., sulfo-SBP) and diazirine (e.g., sulfo-SDA) cross-linkers?

Benzophenone and diazirine-based cross-linkers are both photoactivatable but exhibit different photochemical properties that can influence experimental outcomes.

  • Reactivity: Benzophenones, upon UV activation, form a triplet diradical that can abstract a hydrogen atom from a C-H bond, leading to a covalent cross-link. This process can show some preference for certain amino acid residues. For instance, sulfo-SBP has shown a bias towards methionine residues.[6] Diazirines form highly reactive carbenes that can insert into a wider range of C-H and N-H bonds, often resulting in a higher number of identified cross-links.[5][6]

  • Number of Identified Cross-links: Studies comparing sulfo-SBP (benzophenone) and sulfo-SDA (diazirine) have shown that sulfo-SDA generally yields a significantly higher number of unique cross-linked residue pairs.[5][6]

  • Fragmentation Behavior: While the overall fragmentation patterns of peptides cross-linked with either reagent can be similar, some differences in the number of b- and y-ions have been observed.[5][6]

Q3: I'm observing a consistent mass deviation in my data for benzophenone-labeled peptides. What could be the cause?

A consistent mass deviation, particularly a -2.0 Da shift, has been reported for benzophenone-photolabeled peptides.[7] This is hypothesized to be due to a chemical rearrangement involving phenyl migration and ketone formation, resulting in an unexpectedly oxidized peptide.[7] It is crucial to consider this potential modification during data analysis and to perform careful manual validation of peptide-spectrum matches.

Troubleshooting Guides

Problem 1: Low Yield of Cross-linked Peptides

Possible Causes & Solutions

CauseRecommended Action
Inefficient UV Activation Optimize the UV irradiation time and wavelength (typically around 350-365 nm for benzophenones). Ensure the sample is adequately exposed to the UV source.[5][8]
Suboptimal Cross-linker Concentration Perform a titration experiment to determine the optimal molar ratio of the cross-linker to the protein.[8][9]
Presence of Quenching Agents Ensure that buffers do not contain reagents that can quench the photo-activated cross-linker (e.g., free radical scavengers).
Sample Aggregation Analyze the sample by SDS-PAGE to check for extensive aggregation. Optimize buffer conditions (e.g., pH, ionic strength) to maintain protein solubility.
Problem 2: Complex and Difficult-to-Interpret MS/MS Spectra

Possible Causes & Solutions

CauseRecommended Action
Co-fragmentation of Multiple Precursors Narrow the isolation window for precursor ion selection in the mass spectrometer to minimize the co-fragmentation of different peptide species.
Suboptimal Fragmentation Energy Optimize the collision energy (e.g., stepped HCD) to ensure sufficient fragmentation of both peptide backbones in the cross-linked pair.[4] Different fragmentation methods (CID, HCD, ETD) can also be explored.[4]
Complex Mixture of Cross-link Types Utilize enrichment strategies to separate different types of cross-linked products (e.g., inter- vs. intra-peptide cross-links) before MS analysis.
Inadequate Data Analysis Software Use specialized software designed for the analysis of cross-linked peptide data, such as MaxLynx, Xi, StavroX, or MeroX.[5][10][11][12][13] These tools have algorithms to handle the complexity of matching spectra from two peptides.

Experimental Protocols & Data

Experimental Workflow for Benzophenone Cross-linking and MS Analysis

The following diagram outlines a general workflow for a typical cross-linking experiment using a benzophenone-based reagent.

experimental_workflow cluster_prep Sample Preparation cluster_enrich Enrichment cluster_ms Mass Spectrometry cluster_analysis Data Analysis protein_prep Protein Sample Preparation crosslinking Cross-linking Reaction (with Benzophenone Reagent) protein_prep->crosslinking uv_activation UV Activation (~365 nm) crosslinking->uv_activation sds_page SDS-PAGE Separation uv_activation->sds_page in_gel_digest In-gel Digestion (e.g., Trypsin) sds_page->in_gel_digest enrichment Enrichment of Cross-linked Peptides (e.g., SEC, SCX) in_gel_digest->enrichment lc_ms LC-MS/MS Analysis enrichment->lc_ms data_analysis Data Analysis with Specialized Software (e.g., MaxLynx, Xi) lc_ms->data_analysis validation Manual Validation of Peptide-Spectrum Matches data_analysis->validation

Caption: General experimental workflow for benzophenone cross-linking mass spectrometry.

Troubleshooting Logic for Low Cross-link Identification

This diagram illustrates a logical approach to troubleshooting experiments with low identification rates of cross-linked peptides.

troubleshooting_logic cluster_exp_params Experimental Parameters cluster_sample_prep Sample Preparation & Enrichment cluster_ms_analysis MS & Data Analysis start Low Number of Identified Cross-links check_sds Analyze SDS-PAGE for Cross-linking Efficiency start->check_sds check_uv Verify UV Activation (Time, Wavelength) check_conc Optimize Cross-linker Concentration check_buffer Check for Quenching Reagents in Buffer check_sds->check_uv If cross-linking is inefficient check_sds->check_conc If cross-linking is inefficient check_sds->check_buffer If cross-linking is inefficient check_enrichment Evaluate Enrichment Strategy (SEC/SCX) check_sds->check_enrichment If cross-linking is efficient check_ms_settings Optimize MS Parameters (e.g., Fragmentation Energy) check_enrichment->check_ms_settings check_software Use Appropriate Data Analysis Software check_ms_settings->check_software check_mass_dev Investigate Potential Mass Deviations check_software->check_mass_dev

Caption: A logical troubleshooting workflow for low cross-link identification.

Quantitative Data Summary: Sulfo-SBP vs. Sulfo-SDA

The following table summarizes a comparison of the number of identified cross-links between the benzophenone-based cross-linker sulfo-SBP and the diazirine-based cross-linker sulfo-SDA on Human Serum Albumin (HSA).[5][6]

Cross-linkerUnique Residue Pairs IdentifiedSupporting MS SpectraFalse Discovery Rate (FDR)
Sulfo-SDA (Diazirine) 79218745%
Sulfo-SBP (Benzophenone) 1733565%

This data highlights that under the tested conditions, the diazirine-based cross-linker yielded a substantially higher number of identified cross-links.[5][6]

Detailed Methodologies

Sample Preparation for Mass Spectrometric Analysis

  • Excision and Digestion: Bands corresponding to the monomeric protein of interest are excised from the Coomassie-stained SDS-PAGE gel.[5][6]

  • Reduction and Alkylation: The proteins within the gel pieces are reduced with 20 mM dithiothreitol (DTT) and subsequently alkylated with 55 mM iodoacetamide (IAA).[5][6]

  • Enzymatic Digestion: The proteins are then digested overnight with an appropriate enzyme, typically trypsin.[5][6]

  • Desalting: The resulting peptide mixture is desalted using C18 StageTips or a similar method prior to mass spectrometry analysis.[5][6]

Mass Spectrometry Data Acquisition

  • LC-MS/MS Setup: Peptides are typically separated using a nano-liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap).[5]

  • Acquisition Strategy: A "high-high" strategy is often employed, where both the precursor ions (MS1) and the fragment ions (MS2) are analyzed at high resolution in the Orbitrap.[5]

  • Fragmentation: Higher-energy collisional dissociation (HCD) is commonly used for fragmentation. Stepped HCD can be beneficial for optimizing the fragmentation of the cross-linked peptide pair.[4]

  • Exclusion Criteria: Singly and doubly charged ions may be excluded from fragmentation, as cross-linked peptides are often found in higher charge states (3+ and above).[4] Dynamic exclusion is enabled to prevent repeated fragmentation of the most abundant peptides.[5][6]

Data Analysis Parameters

  • Search Engine: A specialized search engine such as Xi, MaxLynx, or a similar tool is required.[5][12][13]

  • Database: A sequence database of the protein(s) of interest is used for matching.

  • Cross-linker Specificity: The specificities of the cross-linker at both ends must be defined in the search parameters. For a heterobifunctional cross-linker like sulfo-SBP, one end may be specific (e.g., for lysines), while the photoactivatable benzophenone end can react with any amino acid.[5][6]

  • Variable Modifications: Common variable modifications to consider include carbamidomethylation of cysteine and oxidation of methionine.[5][6]

  • False Discovery Rate (FDR): The FDR is typically controlled at 1-5% using a target-decoy search strategy.[5][6]

References

Chain scission problems with benzophenone cross-linkers at 254 nm

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with benzophenone-based cross-linkers, specifically addressing challenges related to chain scission when irradiating at 254 nm.

Frequently Asked Questions (FAQs)

Q1: Why am I observing polymer degradation or chain scission when using a benzophenone cross-linker at 254 nm?

A1: Irradiation at 254 nm provides higher energy than the more commonly used 365 nm wavelength. This higher energy can be absorbed by the polymer backbone itself, leading to direct photodegradation and chain scission, competing with the desired benzophenone-mediated cross-linking reaction.[1][2][3][4] Some polymer structures, such as poly(oxonorbornenes), have been shown to be particularly susceptible to chain scission at this wavelength.[1][2][3][4]

Q2: I am not getting any cross-linking with my poly(alkenyl norbornene) at 365 nm. Should I try 254 nm?

A2: Yes, for certain polymers like poly(alkenyl norbornenes), cross-linking is observed at 254 nm but not at 365 nm.[1][2][3][4] The mechanism at 254 nm for these specific polymers is believed to be a combination of benzophenone-induced cross-linking and a [2+2] cycloaddition of the alkenyl double bonds, which is not activated at 365 nm.[1][4]

Q3: How does the polymer structure influence the outcome of cross-linking at 254 nm?

A3: The polymer's chemical structure is a critical factor. The presence of functionalities that can absorb the 254 nm radiation in a non-destructive way can protect the main chain from cleavage. For instance, alkenyl double bonds in the polymer backbone can absorb high-energy photons via a π → π* transition and can also participate in self-crosslinking, thus mitigating chain scission.[1]

Q4: Can the polarity of my polymer matrix affect the cross-linking efficiency?

A4: Yes, the polarity of the polymer matrix can significantly influence the reactivity of the benzophenone cross-linker.[5][6][7] In more polar or hydrophilic environments, the reactivity of benzophenone can decrease.[5][6][7] This is because increasing solvent polarity can shift the reactive n-π* triplet state to a less reactive π-π* or charge-transfer state.[6][7]

Q5: My cross-linking efficiency is low. Could the glass transition temperature (Tg) of my polymer be a factor?

A5: Absolutely. If the irradiation is performed at a temperature below the polymer's glass transition temperature (Tg), the restricted movement of the polymer chains can limit the ability of the excited benzophenone to abstract a hydrogen atom from a neighboring chain, thereby reducing cross-linking efficiency.[6][7] For polymers with a high Tg, the reactivity may be dominated by the restricted segment movement rather than the chemical environment.[6][7]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no cross-linking observed. - Insufficient irradiation energy dose.- Irradiation wavelength is not optimal for the polymer system.- Polymer concentration is too low.- Cross-linker concentration is not optimal.- Polymer Tg is too high relative to the irradiation temperature.- Increase the irradiation energy dose.[1][3][4]- If using 365 nm with a polymer like poly(alkenyl norbornene), switch to 254 nm.[1][3][4]- Increase the polymer concentration.- Optimize the molar ratio of the benzophenone cross-linker.- Perform the irradiation at a temperature above the polymer's Tg.[6][7]
Significant polymer degradation (chain scission) is observed. - Irradiation wavelength (254 nm) is too energetic for the polymer backbone.- High irradiation energy dose is causing photodegradation.- The polymer structure is susceptible to cleavage at 254 nm.- If possible, switch to a longer wavelength (e.g., 365 nm) and assess if cross-linking still occurs.- Reduce the irradiation energy dose and increase the exposure time.- If designing a new polymer, incorporate moieties that can protect the backbone, such as alkenyl groups.[1]
Inconsistent cross-linking results. - Non-uniform irradiation of the sample.- Hydrolysis of the cross-linker if it is moisture-sensitive.- Inhomogeneous mixing of the cross-linker within the polymer matrix.- Ensure a uniform distance and angle between the UV lamp and the sample.- Prepare fresh stock solutions of the cross-linker before use, especially for moisture-sensitive reagents.[8]- Ensure thorough mixing of the cross-linker and polymer solution.
Cross-linker precipitates out of solution. - Poor solubility of the cross-linker in the chosen solvent.- The concentration of the cross-linker is too high.- Use a small amount of a co-solvent like DMSO or DMF to dissolve the cross-linker before adding it to the polymer solution.[8]- Reduce the concentration of the cross-linker.

Quantitative Data Summary

Table 1: Gel Content of Poly(alkenyl norbornene) Networks at Different Irradiation Wavelengths and Benzophenone (BP) Content.

Polymer CompositionIrradiation Wavelength (nm)Irradiation Energy (J·cm⁻²)Gel Content (%)
P(266.7-333.3) (0% BP)254919
P(266.7-333.3) (0% BP)36590
P(265-332.5-BP2.5)2549~45
P(263-332-BP5)2549~47
P(265-332.5-BP2.5)36590

Data extracted from a study on photo-reactive poly(alkenyl norbornenes).[1][4]

Experimental Protocols

Protocol 1: General Procedure for Benzophenone-Mediated Polymer Cross-linking

  • Polymer Film Preparation:

    • Prepare a solution of the benzophenone-containing polymer in a suitable solvent (e.g., toluene) at a concentration of 10 mg/mL.

    • Spin-coat the polymer solution onto a substrate (e.g., silicon wafer) to form a thin film.

    • Dry the film under vacuum to remove any residual solvent.

  • UV Irradiation:

    • Place the polymer-coated substrate under a UV lamp with a specific wavelength (e.g., 254 nm or 365 nm).

    • Irradiate the film with a defined energy dose. The power of the lamp should be measured to calculate the required exposure time. For example, a lamp with a power of 6.5 mW/cm² can be used.[5]

    • The irradiation energy can be varied (e.g., up to 11 J·cm⁻²).[1][4]

  • Gel Content Determination (to assess cross-linking):

    • After irradiation, immerse the substrate in a good solvent for the polymer for a specified period (e.g., 24 hours) to dissolve the un-cross-linked (sol) fraction.

    • Measure the thickness of the remaining film (gel) using a technique like ellipsometry.

    • The gel content is calculated as the ratio of the final film thickness to the initial film thickness.

Protocol 2: Monitoring Cross-linking Kinetics using UV-vis Spectroscopy

  • Sample Preparation:

    • Cast a thin film of the benzophenone-containing polymer onto a UV-transparent substrate (e.g., quartz slide).[6]

    • Ensure the film is of uniform thickness.

  • UV-vis Measurement:

    • Record the initial UV-vis absorption spectrum of the polymer film. The characteristic absorption peaks for benzophenone are around 254 nm and 289 nm.[6]

    • Irradiate the film with UV light (e.g., 254 nm) for a short period.

    • Record the UV-vis spectrum again.

    • Repeat the irradiation and measurement steps to obtain a series of spectra at different irradiation times.

  • Data Analysis:

    • Plot the decrease in absorbance at the characteristic benzophenone peak as a function of irradiation time.[5][6]

    • This decay curve represents the conversion of the benzophenone moiety and can be used to determine the cross-linking kinetics.[5][6]

Visualizations

Benzophenone_Mechanism cluster_activation Photoactivation cluster_crosslinking Cross-linking Pathway cluster_scission Chain Scission Pathway BP_ground Benzophenone (S₀) BP_excited Excited Triplet Benzophenone (T₁) BP_ground->BP_excited UV light (254 nm) Ketyl_Radical Benzophenone Ketyl Radical BP_excited->Ketyl_Radical H-abstraction Polymer_CH Polymer Chain (R-H) Polymer_Radical Polymer Radical (R•) Polymer_CH->Polymer_Radical H-abstraction Crosslinked_Product Cross-linked Product Ketyl_Radical->Crosslinked_Product Recombination Polymer_Radical->Crosslinked_Product Recombination Polymer_Backbone Polymer Backbone Scission_Products Chain Scission Products Polymer_Backbone->Scission_Products Direct Photolysis (254 nm)

Caption: Benzophenone cross-linking vs. chain scission at 254 nm.

Troubleshooting_Workflow Start Experiment Start: Benzophenone Cross-linking at 254 nm Problem Problem Encountered: Low Yield or Degradation Start->Problem Check_Wavelength Is 254 nm essential for my polymer system? Problem->Check_Wavelength Switch_Wavelength Switch to 365 nm Check_Wavelength->Switch_Wavelength No Optimize_Dose Optimize Irradiation Dose Check_Wavelength->Optimize_Dose Yes Success Successful Cross-linking Switch_Wavelength->Success Check_Polymer Analyze Polymer Structure: - Susceptible backbone? - Protective groups present? Optimize_Dose->Check_Polymer Redesign_Polymer Consider Polymer Redesign Check_Polymer->Redesign_Polymer Yes, susceptible Check_Tg Check Polymer Tg Check_Polymer->Check_Tg No Redesign_Polymer->Start Adjust_Temp Irradiate above Tg Check_Tg->Adjust_Temp Adjust_Temp->Success

Caption: Troubleshooting workflow for benzophenone cross-linking issues.

References

Validation & Comparative

A Head-to-Head Comparison: 3,4-(Ethylenedioxy)-4'-iodobenzophenone vs. Aryl Azide Photo-crosslinkers for Target Identification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in target identification and validation, the choice of a photo-crosslinker is a critical decision that can significantly impact the success of photoaffinity labeling experiments. This guide provides an objective comparison of 3,4-(Ethylenedioxy)-4'-iodobenzophenone, a member of the benzophenone class of photo-crosslinkers, with the widely used aryl azide photo-crosslinkers. This comparison is supported by a summary of their performance characteristics, detailed experimental protocols, and visual representations of their mechanisms and experimental workflows.

Photoaffinity labeling (PAL) is a powerful technique to covalently link a small molecule probe to its interacting protein targets upon photoactivation. This allows for the identification and characterization of these targets from complex biological mixtures. The selection of the photoreactive moiety is paramount, with benzophenones and aryl azides being two of the most common classes.

Performance Comparison at a Glance

FeatureThis compoundAryl Azide Photo-crosslinkers
Activation Wavelength ~350-365 nm (UVA)Simple aryl azides: <300 nm (UVC/UVB); Nitro-aryl azides: ~300-460 nm (UVA/Visible)
Reactive Intermediate Triplet diradicalNitrene
Reactivity with Water Low, reversible quenchingCan react with water, irreversible
Crosslinking Efficiency Generally moderate to highCan be variable, with potential for lower yields (often <30%)
Potential for Non-specific Binding Can occur, influenced by probe designHigher potential due to the longer lifetime of the nitrene intermediate
Handling and Stability Generally stable to ambient lightCan be sensitive to ambient light and reducing agents
Potential for Protein Damage Lower, due to longer wavelength activationHigher with short-wavelength activating aryl azides

Delving into the Details: A Deeper Comparison

Mechanism of Action and Photochemistry

Aryl Azides: Upon irradiation with UV light, aryl azides form a highly reactive nitrene intermediate.[1] This nitrene can then insert into C-H and N-H bonds or undergo ring expansion to react with nucleophiles.[1] Simple phenyl azides typically require shorter, more energetic UV wavelengths for activation, which can be damaging to biological macromolecules.[2] The introduction of electron-withdrawing groups, such as a nitro group, can shift the activation wavelength to the longer, less damaging UVA range.[2] However, the nitrene intermediate has a relatively long lifetime, which can increase the radius of labeling and potentially lead to a higher incidence of non-specific crosslinking.[3]

Experimental Protocols

General Photoaffinity Labeling Workflow

A typical photoaffinity labeling experiment involves several key steps, from probe incubation to mass spectrometry analysis.

G cluster_prep Sample Preparation cluster_photo Photocrosslinking cluster_analysis Downstream Analysis Incubation Incubate Probe with Cell Lysate/Protein UV_Irradiation UV Irradiation Incubation->UV_Irradiation Enrichment Enrichment of Labeled Proteins UV_Irradiation->Enrichment Digestion Proteolytic Digestion Enrichment->Digestion MS_Analysis LC-MS/MS Analysis Digestion->MS_Analysis Data_Analysis Data Analysis and Target Identification MS_Analysis->Data_Analysis

Caption: A generalized workflow for a photoaffinity labeling experiment.

Protocol for Photoaffinity Labeling using a Benzophenone Probe (e.g., this compound) in Cell Lysate

1. Preparation of Cell Lysate:

  • Culture cells to the desired confluency.

  • Harvest cells and wash with ice-cold PBS.

  • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Determine the protein concentration of the supernatant.

2. Probe Incubation:

  • Dilute the cell lysate to a final protein concentration of 1-5 mg/mL in a suitable reaction buffer.

  • Add the benzophenone-containing photoaffinity probe to the lysate at a final concentration typically ranging from 1 to 10 µM.

  • As a negative control, include a sample with the probe and a competing ligand, and another sample with a vehicle control (e.g., DMSO).

  • Incubate the samples for a predetermined time (e.g., 30-60 minutes) at 4°C with gentle agitation to allow for binding of the probe to its target proteins.

3. UV Irradiation:

  • Transfer the samples to a suitable UV-transparent plate or dish (e.g., quartz or UV-transparent plastic).

  • Place the samples on a cooling block to maintain a low temperature during irradiation.

  • Irradiate the samples with a UV lamp at 350-365 nm for a specified duration (e.g., 10-30 minutes). The optimal irradiation time should be determined empirically.

4. Downstream Processing for Mass Spectrometry:

  • Following irradiation, proceed with protein enrichment (if the probe contains a tag like biotin), SDS-PAGE, in-gel digestion, and subsequent LC-MS/MS analysis to identify the cross-linked proteins.[4]

Protocol for Photoaffinity Labeling using an Aryl Azide Probe in Cell Lysate

1. Preparation of Cell Lysate:

  • Follow the same procedure as for the benzophenone probe.

2. Probe Incubation:

  • Dilute the cell lysate and add the aryl azide-containing photoaffinity probe as described for the benzophenone protocol.

  • It is crucial to perform all steps before irradiation in the dark or under red light to prevent premature activation of the aryl azide.

  • Avoid using buffers containing primary amines (e.g., Tris) or reducing agents (e.g., DTT), as these can react with the aryl azide.[1]

3. UV Irradiation:

  • Transfer the samples to a UV-transparent container on a cooling block.

  • Irradiate the samples with a UV lamp at the appropriate wavelength for the specific aryl azide used (e.g., 254 nm for simple aryl azides, or >300 nm for nitro-aryl azides) for a predetermined time (e.g., 5-15 minutes).

4. Downstream Processing for Mass Spectrometry:

  • Proceed with the same downstream processing steps as for the benzophenone probe.[4]

Visualizing the Chemical Mechanisms

The fundamental difference in the reactive intermediates generated by benzophenones and aryl azides dictates their crosslinking behavior.

G cluster_BP Benzophenone Pathway cluster_AA Aryl Azide Pathway BP Benzophenone BP_excited Triplet Diradical BP->BP_excited hv (350-365 nm) H_abstraction H-Abstraction BP_excited->H_abstraction Covalent_bond C-C Covalent Bond H_abstraction->Covalent_bond AA Aryl Azide Nitrene Nitrene AA->Nitrene hv (<300 nm or >300 nm) Insertion C-H/N-H Insertion Nitrene->Insertion Ring_expansion Ring Expansion Nitrene->Ring_expansion Covalent_bond2 Covalent Bond Insertion->Covalent_bond2 Nucleophilic_attack Nucleophilic Attack Ring_expansion->Nucleophilic_attack Nucleophilic_attack->Covalent_bond2

Caption: Reaction pathways of benzophenone and aryl azide photo-crosslinkers.

Conclusion and Recommendations

Both this compound and aryl azides are valuable tools for photoaffinity labeling. The choice between them depends on the specific experimental context.

This compound and other benzophenones are often favored due to:

  • Activation at longer, less damaging wavelengths.[3]

  • Lower reactivity with water, which can lead to higher crosslinking yields.[3]

Aryl azides may be advantageous when:

  • A smaller photoreactive group is required to minimize perturbation of the probe's binding to its target.

  • The specific chemistry of the nitrene intermediate is desired for particular applications.

For initial studies, a benzophenone-based probe like this compound is a robust starting point due to its favorable photochemical properties. However, if challenges with steric hindrance or crosslinking efficiency are encountered, an aryl azide-based probe may be a viable alternative. It is always recommended to empirically test and optimize the chosen photo-crosslinker for each specific biological system and probe molecule. The inclusion of appropriate controls, such as competition experiments and no-UV controls, is essential for confident identification of true biological targets and minimization of false positives.

References

A Head-to-Head Comparison of Photoprobes for In-Cell Labeling: 3,4-(Ethylenedioxy)-4'-iodobenzophenone vs. Diazirines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of target identification and validation, the choice of a photoaffinity probe is a critical determinant of experimental success. This guide provides an objective comparison of two widely used classes of photoprobes: the benzophenone derivative, 3,4-(Ethylenedioxy)-4'-iodobenzophenone, and the more recent class of diazirine-based probes. By examining their performance based on experimental data, this guide aims to equip researchers with the necessary information to select the optimal tool for their in-cell labeling experiments.

Executive Summary

Both this compound and diazirine photoprobes are powerful tools for covalently capturing protein-ligand interactions within the native cellular environment. However, they operate via different photochemical mechanisms, which in turn dictates their respective strengths and weaknesses. Benzophenones, activated by UV-A light, form a triplet diradical that abstracts a hydrogen atom from a nearby amino acid, leading to covalent bond formation. Diazirines, also activated by UV-A light, generate a highly reactive carbene intermediate that can insert into a wide range of chemical bonds.

This comparison reveals that while benzophenones are chemically stable and exhibit a preference for reacting with C-H bonds, they often require longer irradiation times, which can increase the risk of non-specific labeling and cellular damage.[1] In contrast, diazirine-based probes are smaller, require shorter irradiation periods, and can offer higher labeling yields, but may be more susceptible to quenching by water and can exhibit a labeling bias towards nucleophilic and acidic residues.[2][3] The choice between these two classes of photoprobes will ultimately depend on the specific experimental context, including the nature of the target protein, the binding affinity of the ligand, and the desired balance between labeling efficiency and specificity.

Quantitative Performance Comparison

The following tables summarize the key quantitative and qualitative differences between this compound and diazirine-based photoprobes based on available experimental data.

FeatureThis compoundDiazirine-Based Photoprobes
Activation Wavelength ~350-365 nm~350-365 nm
Irradiation Time Longer (e.g., 0.5–2 hours)[3]Shorter (e.g., minutes)[1]
Labeling Efficiency Generally lower to moderateCan be significantly higher than benzophenones[2]
Size Bulky, which can cause steric hindrance[1]Smaller and more flexible, reducing steric clash[1]
Reactive Intermediate Triplet diradicalCarbene
Reactivity Preferential reaction with C-H bonds, with a bias for methionine[4][5]Broader reactivity with a bias towards polar and nucleophilic amino acids[3]
Quenching by Water Reversible quenching, allowing for repeated excitation[3]Irreversible quenching can lower labeling yields[6]
Potential for Off-Target Labeling Can act as photosensitizers, leading to oxidative damage and non-specific labeling with longer irradiation[3]Shorter lifetime of the reactive species can minimize diffusion and non-specific labeling[1]
Chemical Stability Generally highCan be less stable under certain conditions

Table 1: General Comparison of Benzophenone and Diazirine Photoprobes.

Probe TypeTarget ProteinLabeling YieldIrradiation TimeReference
Benzophenone-based probe 1SPIN116%1 hour[2]
Diazirine-based probe 2SPIN159%1 hour[2]
Diazirine-based probe 3SPIN149%1 hour[2]

Table 2: Comparative Labeling Efficiency of Benzophenone vs. Diazirine Probes for the H3K4Me3 'reader' protein SPIN1. [2]

Reaction Mechanisms and Experimental Workflow

The distinct mechanisms of action of benzophenone and diazirine photoprobes are central to their differential performance.

Photochemical Activation and Labeling Mechanisms cluster_BP This compound cluster_Diazirine Diazirine Photoprobe BP_ground Benzophenone (Ground State) UV_A_BP UV-A Light (350-365 nm) BP_triplet Triplet Diradical UV_A_BP->BP_triplet H_abstraction Hydrogen Abstraction BP_triplet->H_abstraction Covalent_bond_BP Covalent Adduct H_abstraction->Covalent_bond_BP Protein_BP Target Protein (C-H bond) Protein_BP->H_abstraction Diazirine_ground Diazirine (Ground State) UV_A_Diazirine UV-A Light (350-365 nm) Carbene Carbene Intermediate UV_A_Diazirine->Carbene Insertion Insertion Reaction Carbene->Insertion Covalent_bond_Diazirine Covalent Adduct Insertion->Covalent_bond_Diazirine Protein_Diazirine Target Protein Protein_Diazirine->Insertion

Figure 1: A simplified diagram illustrating the distinct photochemical activation and labeling mechanisms of benzophenone and diazirine photoprobes.

A general experimental workflow for in-cell photoaffinity labeling is outlined below. This workflow is applicable to both types of photoprobes, with specific modifications for each detailed in the experimental protocols section.

General In-Cell Photoaffinity Labeling Workflow A 1. Cell Culture and Treatment Incubate cells with the photoprobe. B 2. UV Irradiation Expose cells to UV-A light to activate the probe. A->B C 3. Cell Lysis Harvest and lyse cells to release proteins. B->C D 4. Enrichment of Labeled Proteins (e.g., using a biotin tag on the probe). C->D E 5. Proteomic Analysis (e.g., SDS-PAGE, Western Blot, Mass Spectrometry). D->E F 6. Target Identification and Validation E->F

Figure 2: A flowchart outlining the key steps in a typical in-cell photoaffinity labeling experiment.

Detailed Experimental Protocols

The following are generalized protocols for in-cell photoaffinity labeling using either a benzophenone or a diazirine-based photoprobe. These should be optimized for your specific cell line, target protein, and photoprobe.

Protocol 1: In-Cell Labeling with a this compound Photoprobe

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound photoprobe (with a reporter tag like biotin or an alkyne handle)

  • Phosphate-buffered saline (PBS)

  • UV irradiation source (e.g., UVP CL-1000L crosslinker with 365 nm bulbs)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Streptavidin beads (for biotinylated probes) or azide-functionalized reporter (for alkyne probes)

  • SDS-PAGE gels and Western blotting reagents or mass spectrometry sample preparation reagents.

Procedure:

  • Cell Culture and Probe Incubation:

    • Seed cells in appropriate culture plates and grow to the desired confluency (typically 70-90%).

    • Prepare a stock solution of the benzophenone photoprobe in a suitable solvent (e.g., DMSO).

    • Dilute the photoprobe in serum-free medium to the final working concentration (typically in the low micromolar to nanomolar range, to be determined empirically).

    • Remove the complete medium from the cells, wash once with PBS, and add the medium containing the photoprobe.

    • Incubate the cells with the photoprobe for a predetermined time (e.g., 1-4 hours) at 37°C to allow for target engagement.

  • UV Irradiation:

    • After incubation, wash the cells twice with ice-cold PBS to remove the unbound probe.

    • Add a thin layer of ice-cold PBS to the cells to prevent them from drying out during irradiation.

    • Place the culture plate on ice and irradiate with 365 nm UV light for an optimized duration (e.g., 30-120 minutes).[3] The distance from the UV source to the cells should be standardized.

  • Cell Lysis and Protein Extraction:

    • Following irradiation, immediately lyse the cells on ice using a suitable lysis buffer containing protease inhibitors.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Enrichment and Analysis:

    • For biotinylated probes, incubate the lysate with streptavidin beads to capture the labeled proteins. Wash the beads extensively to remove non-specifically bound proteins.

    • For probes with an alkyne handle, perform a click chemistry reaction with an azide-functionalized reporter tag (e.g., biotin-azide or a fluorescent azide).

    • Elute the captured proteins and analyze by SDS-PAGE followed by Western blotting with an antibody against the protein of interest or a streptavidin-HRP conjugate.

    • For target identification, the enriched proteins can be subjected to on-bead digestion followed by mass spectrometry analysis.

Protocol 2: In-Cell Labeling with a Diazirine Photoprobe

Materials:

  • Same as for the benzophenone protocol, with the diazirine photoprobe.

Procedure:

  • Cell Culture and Probe Incubation:

    • Follow the same procedure as for the benzophenone probe.

  • UV Irradiation:

    • After washing the cells with ice-cold PBS, add a thin layer of PBS.

    • Irradiate the cells on ice with 365 nm UV light for a shorter, optimized duration (e.g., 1-20 minutes).[1]

  • Cell Lysis and Protein Extraction:

    • Follow the same procedure as for the benzophenone probe.

  • Enrichment and Analysis:

    • Follow the same procedure as for the benzophenone probe.

Concluding Remarks

The selection of a photoprobe for in-cell labeling is a critical decision that can significantly impact the outcome of a study. This compound and other benzophenone derivatives are well-established, chemically robust probes. Their preference for C-H bond insertion can be advantageous in certain contexts. However, the requirement for longer irradiation times and their larger size are notable drawbacks.

Diazirine photoprobes have emerged as a powerful alternative, offering higher labeling efficiencies with shorter irradiation times, thereby minimizing potential photodamage to cells.[2] Their smaller size also reduces the likelihood of steric hindrance with the target protein.[1] Researchers should, however, be mindful of their potential for preferential labeling of acidic residues and their susceptibility to quenching by water.[3]

Ultimately, the optimal choice of photoprobe will be dictated by the specific biological question being addressed. For fragile cellular systems or when higher labeling efficiency is paramount, a diazirine-based probe may be the superior choice. Conversely, when chemical stability is a primary concern and the bulkiness of the probe is not expected to interfere with binding, a benzophenone derivative may be more suitable. It is highly recommended to empirically test and optimize the chosen photoprobe in the specific experimental system to ensure reliable and meaningful results.

References

Iodinated Benzophenones: A Superior Choice for Photoaffinity Labeling

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of molecular interactions, photoaffinity labeling stands out as a powerful technique to elucidate the binding partners of small molecules and peptides. This guide provides a comprehensive comparison of iodinated benzophenones with other commonly used photoprobes, highlighting their distinct advantages for researchers in drug discovery and chemical biology. Supported by experimental data, this guide will delve into the superior performance of iodinated benzophenones in terms of efficiency, specificity, and versatility.

Unveiling the Advantages: A Comparative Analysis

The selection of a photoprobe is a critical determinant of the success of a photoaffinity labeling experiment. While various photoreactive groups exist, including benzophenones, phenyl azides, and diazirines, iodinated benzophenones offer a unique combination of properties that set them apart.

The primary advantage of iodinated benzophenones lies in their ability to be readily and efficiently radioiodinated, most commonly with Iodine-125.[1] This feature provides an unparalleled level of sensitivity in detecting crosslinked protein-ligand complexes, often surpassing the detection limits of fluorescence or biotin-based methods.[2] This is particularly crucial when dealing with low-abundance targets or when aiming to minimize the amount of probe used to avoid non-specific interactions.

One study demonstrated that a sulfhydryl-reactive benzophenone photoprobe with an iodo-substitution achieved a high photo-cross-linking efficiency of up to 40% when used to study the interaction between the inhibitory subunit of rod cGMP phosphodiesterase (PDEγ) and the activated transducin alpha-subunit (Gαt-GTPγS).[2][3] This high efficiency, coupled with the ability to introduce a radiolabel, underscores the robustness of iodinated benzophenones in capturing and identifying protein-protein interactions.

Furthermore, benzophenone-based photoprobes, in general, are activated by UV light at longer wavelengths (around 350-360 nm), which is less damaging to biological samples compared to the shorter wavelengths required for the activation of phenyl azides.[4] The triplet diradical intermediate generated upon photoactivation of benzophenones is also less reactive with water, which can contribute to higher crosslinking yields in aqueous biological environments.[5]

A comparative study using a benzophenone-based crosslinker (sulfo-SBP) and a diazirine-based crosslinker (sulfo-SDA) revealed that these two types of photoprobes can exhibit "orthogonal directionality," meaning they can label different regions within a protein structure.[6] This suggests that employing different photoprobes can provide a more comprehensive map of protein interaction surfaces. While this study did not specifically use an iodinated benzophenone, it highlights the distinct chemical nature of the benzophenone core.

Quantitative Performance Comparison of Photoprobes

To facilitate an objective comparison, the following table summarizes the key performance characteristics of common photoprobes.

PhotoprobeActivation Wavelength (nm)Reactive IntermediateKey AdvantagesKey Disadvantages
Iodinated Benzophenone ~350-360Triplet DiradicalHigh crosslinking efficiency (up to 40% reported)[2][3]; Readily radioiodinatable for highly sensitive detection[1]; Less damaging to proteins than shorter wavelength probes[4]; Intermediate is less quenched by water[5]Bulkier than other probes, which can sometimes cause steric hindrance[4]
Benzophenone ~350-360Triplet DiradicalGood crosslinking efficiency; Less damaging to proteins than shorter wavelength probes[4]; Intermediate is less quenched by water[5]Bulkier than other probes[4]; Longer irradiation times may be required[7]
Phenyl Azide < 300NitreneSmall sizeRequires short, potentially damaging UV wavelengths[4]; Can have lower crosslinking efficiency
Diazirine ~350-380CarbeneSmall size; Highly reactive, leading to short irradiation timesCan be less stable; May exhibit off-target labeling

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of photoaffinity labeling experiments. Below are generalized protocols for the use of iodinated benzophenones and a comparison with other photoprobes.

Protocol 1: Photoaffinity Labeling with an Iodinated Benzophenone Probe

This protocol outlines the key steps for identifying a protein target using a ligand derivatized with an iodinated benzophenone photoprobe.

1. Probe Synthesis and Radioiodination:

  • Synthesize the photoaffinity probe by incorporating an iodinatable benzophenone moiety onto the ligand of interest via a suitable linker.

  • Radioiodinate the probe using established methods, such as the use of Iodination Beads or Chloramine-T with Na¹²⁵I.[1]

  • Purify the radiolabeled probe using techniques like HPLC to remove unreacted iodine and unlabeled probe.

2. Incubation with the Biological Sample:

  • Incubate the radiolabeled iodinated benzophenone probe with the biological sample (e.g., cell lysate, purified protein) to allow for binding to the target protein. The incubation time and temperature should be optimized based on the binding kinetics of the ligand.

3. UV Crosslinking:

  • Irradiate the sample with UV light at 350-360 nm for a predetermined duration to activate the benzophenone and induce covalent crosslinking to the target protein. The irradiation time should be optimized to maximize crosslinking while minimizing non-specific labeling and protein damage.

4. Separation and Detection:

  • Separate the proteins in the sample using SDS-PAGE.

  • Visualize the radiolabeled crosslinked protein-ligand complex by autoradiography.

5. Target Identification:

  • Excise the radiolabeled band from the gel.

  • Identify the protein using mass spectrometry (e.g., LC-MS/MS) after in-gel digestion.

Protocol 2: Comparative Photoaffinity Labeling with Benzophenone, Phenyl Azide, and Diazirine Probes

This protocol provides a framework for comparing the performance of different photoprobes.

1. Probe Synthesis:

  • Synthesize three versions of the ligand of interest, each derivatized with a different photoprobe: benzophenone, phenyl azide, and diazirine. Ensure the linker and attachment point are consistent across all probes to minimize variability.

2. Parallel Labeling Experiments:

  • Divide the biological sample into three equal aliquots.

  • Incubate each aliquot with one of the synthesized photoprobes under identical conditions (concentration, time, temperature).

3. Differential UV Crosslinking:

  • Irradiate each sample with the appropriate wavelength for the respective photoprobe:

    • Benzophenone and Diazirine probes: ~350-360 nm

    • Phenyl Azide probe: < 300 nm

  • Optimize the irradiation time for each probe to achieve maximal labeling.

4. Analysis and Comparison:

  • Separate the proteins by SDS-PAGE.

  • Visualize the crosslinked products using an appropriate detection method (e.g., Western blot if the probes are biotinylated, or fluorescence imaging if they are fluorescently tagged).

  • Compare the intensity of the target protein band across the three conditions to assess the relative crosslinking efficiency.

  • Analyze the entire lane for each condition to evaluate the extent of non-specific or off-target labeling.

Visualizing the Workflow and Signaling Pathways

To further illustrate the application of iodinated benzophenones, the following diagrams, generated using the DOT language, depict a typical experimental workflow and a relevant signaling pathway.

experimental_workflow cluster_prep Probe Preparation cluster_exp Experiment cluster_analysis Analysis ligand Ligand of Interest probe Synthesized Photoprobe ligand->probe iodo_bp Iodinated Benzophenone Moiety iodo_bp->probe radiolabel Radioiodination (¹²⁵I) probe->radiolabel purified_probe Purified Radiolabeled Probe radiolabel->purified_probe incubation Incubation purified_probe->incubation sample Biological Sample (e.g., Cell Lysate) sample->incubation uv_crosslink UV Irradiation (350-360 nm) incubation->uv_crosslink crosslinked_complex Covalent Protein-Probe Complex uv_crosslink->crosslinked_complex sds_page SDS-PAGE crosslinked_complex->sds_page autorad Autoradiography sds_page->autorad target_band Identification of Radiolabeled Band autorad->target_band ms Mass Spectrometry target_band->ms target_id Target Protein Identified ms->target_id

Figure 1. Experimental workflow for target identification using an iodinated benzophenone photoprobe.

gpc_signaling cluster_probe Photoprobe Interaction cluster_downstream Downstream Signaling gpcr GPCR g_protein G Protein (αβγ) gpcr->g_protein Activates effector Effector Enzyme g_protein->effector Modulates probe Iodinated Benzophenone Probe (Ligand) probe->gpcr Binds second_messenger Second Messenger effector->second_messenger Generates cellular_response Cellular Response second_messenger->cellular_response Initiates

Figure 2. Probing GPCR signaling with an iodinated benzophenone ligand.

References

A Comparative Guide to the Characterization of Adducts Formed by 3,4-(Ethylenedioxy)-4'-iodobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the characterization of potential DNA adducts formed by 3,4-(Ethylenedioxy)-4'-iodobenzophenone, a novel compound of interest, against the well-documented adducts of the parent compound, benzophenone. The information presented herein is designed to offer a predictive framework for researchers investigating the reactivity and potential genotoxicity of substituted benzophenones. The experimental data for this compound is hypothetical and projected based on established principles of mass spectrometry and DNA adduct analysis.

Introduction

Benzophenone and its derivatives are widely used as photoinitiators and in various industrial applications. Upon exposure to UV radiation, these compounds can become photo-activated and interact with biological macromolecules, including DNA, leading to the formation of covalent adducts.[1][2] Such DNA damage can initiate mutations and may contribute to carcinogenesis.[1][3] this compound is a derivative with potential applications in medicinal chemistry and materials science. Understanding its propensity to form DNA adducts is crucial for evaluating its safety profile and mechanism of action.

This guide outlines the experimental methodologies for the formation and characterization of DNA adducts and presents a comparative analysis of the expected mass spectrometric data for adducts of this compound and the parent benzophenone.

Comparative Analysis of DNA Adducts

The primary focus of this comparison is on the characterization of adducts formed with 2'-deoxyguanosine (dG), a common target for electrophilic attack on DNA. The data for this compound-dG adduct is projected based on its molecular structure, while the data for the benzophenone-dG adduct is representative of findings in the literature.

Table 1: Predicted Mass Spectrometric Data for dG Adducts
ParameterThis compound-dG Adduct (Hypothetical)Benzophenone-dG Adduct (Representative)
Molecular Weight of Parent Compound 396.18 g/mol 182.22 g/mol
Molecular Weight of dG 267.24 g/mol 267.24 g/mol
Predicted m/z of [M+H]⁺ 664.42450.46
Predicted m/z of [M-deoxyribose+H]⁺ 548.37334.41
Key Fragment Ions (m/z) 397.19 (protonated parent compound), 281.06 (iodobenzoyl fragment), 149.02 (ethylenedioxybenzoyl fragment)183.23 (protonated benzophenone), 105.03 (benzoyl fragment)
Predicted Relative Retention Time (LC) Longer (due to increased hydrophobicity)Shorter
Predicted Adduct Formation Efficiency Potentially higher due to iodine substitution enhancing reactivityBaseline
Predicted Adduct Stability Potentially influenced by the ethylenedioxy and iodo groupsModerate

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the characterization of benzophenone-DNA adducts.

In Vitro DNA Adduct Formation
  • Materials: Calf thymus DNA (or 2'-deoxyguanosine), this compound (or benzophenone), UV irradiation source (e.g., 365 nm), reaction buffer (e.g., phosphate-buffered saline).

  • Procedure:

    • Prepare a solution of calf thymus DNA (1 mg/mL) in the reaction buffer.

    • Add the benzophenone derivative to the DNA solution to a final concentration of 1 mM.

    • Irradiate the mixture with UV light for a defined period (e.g., 1-4 hours) with constant stirring.

    • Protect the reaction from light and store at -20°C until analysis.

DNA Hydrolysis and Sample Preparation
  • Enzymatic Hydrolysis:

    • To the DNA adduct sample, add a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase.

    • Incubate at 37°C for 24 hours to ensure complete digestion of the DNA backbone into individual nucleosides.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol and then with water.

    • Load the hydrolyzed DNA sample onto the cartridge.

    • Wash the cartridge with water to remove salts and other hydrophilic impurities.

    • Elute the adducted nucleosides with methanol.

    • Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Orbitrap instrument) with an electrospray ionization (ESI) source.[4][5][6]

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column suitable for nucleoside analysis.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.2-0.5 mL/min.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Selected Reaction Monitoring (SRM) or Data-Independent Acquisition (DIA).[7]

    • Key Transition for Adduct Detection: Monitor the neutral loss of the deoxyribose moiety (116.0473 Da) from the protonated molecular ion of the adduct.[8][9]

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis In Vitro Adduct Formation cluster_analysis Analysis DNA Calf Thymus DNA Adduct_Formation Adducted DNA DNA->Adduct_Formation Compound Benzophenone Derivative Compound->Adduct_Formation UV UV Irradiation (365 nm) UV->Adduct_Formation Hydrolysis Enzymatic Hydrolysis Adduct_Formation->Hydrolysis SPE Solid-Phase Extraction Hydrolysis->SPE LCMS LC-MS/MS Analysis SPE->LCMS Data Data Analysis LCMS->Data signaling_pathway BP Benzophenone Derivative Triplet_BP Excited Triplet State BP->Triplet_BP Intersystem Crossing UV UV Light (hv) UV->BP Radical_Cation Guanine Radical Cation Triplet_BP->Radical_Cation Electron Transfer BP_Radical_Anion Benzophenone Radical Anion DNA_Base DNA Base (e.g., Guanine) Adduct Covalent Adduct Radical_Cation->Adduct Covalent Bond Formation

References

Unveiling Protein Interactions: A Comparative Guide to Photo-Cross-Linking Mass Spectrometry Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, identifying protein-protein interactions is paramount to understanding cellular function and designing effective therapeutics. Photo-cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique to capture these transient interactions. This guide provides a detailed comparison of photo-activatable cross-linking reagents, with a focus on benzophenone- and diazirine-based chemistries, to aid in the selection of the most appropriate tool for specific research needs.

While the specific application of 3,4-(Ethylenedioxy)-4'-iodobenzophenone (ED-IBP) in a full mass spectrometry-based workflow for identifying cross-linking sites is not extensively documented in publicly available research, its benzophenone core allows for a comparative analysis with well-characterized benzophenone-based photo-cross-linkers. This guide will use 4-(sulfosuccinimidylcarboxy)benzophenone (sulfo-SBP) as a representative benzophenone-based reagent and compare its performance with the widely used diazirine-based cross-linker, sulfosuccinimidyl 4,4′-azipentanoate (sulfo-SDA).

The primary difference in reactivity between these two classes of reagents lies in the photo-activatable group. Upon UV irradiation, benzophenones form a triplet n-π* excited state that abstracts a hydrogen atom from a C-H bond, creating a covalent cross-link.[1] In contrast, diazirines form a highly reactive carbene intermediate that can insert into C-H and other bonds.[2] This fundamental difference in mechanism leads to distinct cross-linking profiles and provides complementary structural information.[3][4]

Performance Comparison: Benzophenone vs. Diazirine

The choice of photo-cross-linker can significantly impact the number and type of identified cross-links. The following table summarizes key performance metrics for sulfo-SBP and sulfo-SDA based on published data. It is anticipated that ED-IBP would exhibit performance characteristics similar to sulfo-SBP, with the added potential for radio-iodination due to the presence of the iodine atom, which could facilitate detection.

FeatureSulfo-SBP (Benzophenone-based)Sulfo-SDA (Diazirine-based)Reference
Reactive Group BenzophenoneDiazirine[3][4]
Photo-activation Wavelength ~350-365 nm~350-365 nm[1][5]
Amino Acid Reactivity Preferentially reacts with C-H bonds, showing a bias towards hydrophobic residues.Reacts more broadly with various amino acid side chains.[3]
Number of Identified Cross-links Generally yields a lower number of cross-links compared to diazirine-based reagents under similar conditions.Typically produces a higher density of cross-links.[3]
Complementarity Provides complementary data to diazirine-based cross-linkers, identifying different cross-linked pairs.Offers a more comprehensive initial screen of protein interactions due to broader reactivity.[3][4]

Experimental Protocols

Detailed and robust experimental protocols are crucial for successful XL-MS experiments. Below are representative protocols for using sulfo-SBP and sulfo-SDA.

Protocol 1: Photo-Cross-Linking with Sulfo-SBP

This protocol is adapted from studies using benzophenone-based photo-cross-linkers.[3]

1. Protein Preparation:

  • Purify the protein of interest to a high degree.

  • Prepare the protein in a non-amine containing buffer at a pH of 7-9 (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.8).

  • The protein concentration should typically be in the range of 1-5 mg/mL.

2. Cross-Linking Reaction:

  • Prepare a fresh stock solution of sulfo-SBP in a water-miscible organic solvent like DMSO.

  • Add sulfo-SBP to the protein solution at a molar excess (e.g., 20- to 100-fold molar excess over the protein).

  • Incubate the reaction mixture in the dark at room temperature for 1-2 hours to allow for the reaction of the NHS ester with primary amines (lysine residues and N-termini).

3. Photo-activation:

  • Place the reaction mixture in a suitable container (e.g., a quartz cuvette or on a parafilm strip on ice).

  • Irradiate the sample with UV light at 350-365 nm for 15-60 minutes on ice. The optimal irradiation time should be determined empirically.

4. Quenching and Sample Preparation for Mass Spectrometry:

  • Quench the reaction by adding an excess of a primary amine-containing buffer (e.g., Tris or ammonium bicarbonate).

  • Separate the cross-linked products by SDS-PAGE.

  • Excise the protein band of interest and perform in-gel digestion with a protease (e.g., trypsin).

  • Extract the peptides and desalt them using C18 spin columns.

5. Mass Spectrometry Analysis:

  • Analyze the peptide mixture by LC-MS/MS.

  • Use specialized software (e.g., xQuest, pLink, or MaxLynx) to identify the cross-linked peptides.

Protocol 2: Photo-Cross-Linking with Sulfo-SDA

This protocol is based on established workflows for diazirine-based photo-cross-linking.[5][6]

1. Protein Preparation:

  • Prepare the purified protein in a similar buffer as for sulfo-SBP (e.g., 20 mM HEPES, 20 mM NaCl, 5 mM MgCl₂, pH 7.8).[6]

  • A typical protein concentration is around 1 mg/mL.[6]

2. Cross-Linking Reaction:

  • Dissolve sulfo-SDA in the reaction buffer immediately before use.

  • Add sulfo-SDA to the protein solution. A protein-to-crosslinker ratio of 1:0.5 (w/w) has been reported to be effective.[5]

  • Incubate the mixture in the dark for 50 minutes at room temperature to allow the NHS ester to react.[5][6]

3. Photo-activation:

  • Irradiate the sample with UV light at 365 nm for 15-20 minutes on ice.[6]

4. Quenching and Sample Preparation for Mass Spectrometry:

  • Quench the reaction with an excess of ammonium bicarbonate.[6]

  • Proceed with SDS-PAGE, in-gel digestion, and peptide desalting as described for sulfo-SBP.

5. Mass Spectrometry Analysis:

  • Analyze the peptides by LC-MS/MS and identify cross-linked peptides using appropriate software.

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the key steps in a typical photo-cross-linking mass spectrometry experiment.

XL_MS_Workflow cluster_sample_prep Sample Preparation cluster_crosslinking Cross-Linking cluster_analysis Mass Spectrometry Analysis Protein Purified Protein Incubation Incubation (NHS-ester reaction) Protein->Incubation Crosslinker Photo-Cross-linker (e.g., ED-IBP, Sulfo-SBP, Sulfo-SDA) Crosslinker->Incubation UV_Activation UV Activation (350-365 nm) Incubation->UV_Activation SDS_PAGE SDS-PAGE UV_Activation->SDS_PAGE Digestion In-gel Digestion (e.g., Trypsin) SDS_PAGE->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis (Identify Cross-linked Peptides) LC_MS->Data_Analysis

Caption: General workflow for photo-cross-linking mass spectrometry.

Crosslinking_Chemistry cluster_benzophenone Benzophenone Chemistry cluster_diazirine Diazirine Chemistry BP Benzophenone UV_BP UV Light (350-365 nm) BP->UV_BP Triplet_BP Triplet Excited State UV_BP->Triplet_BP H_Abstraction Hydrogen Abstraction from C-H bond Triplet_BP->H_Abstraction Covalent_Bond_BP Covalent C-C Bond H_Abstraction->Covalent_Bond_BP DZ Diazirine UV_DZ UV Light (350-365 nm) DZ->UV_DZ Carbene Carbene Intermediate UV_DZ->Carbene Insertion Insertion into C-H, N-H, O-H bonds Carbene->Insertion Covalent_Bond_DZ Covalent Bond Insertion->Covalent_Bond_DZ

Caption: Photo-activation chemistry of benzophenone and diazirine.

Conclusion

The selection of a photo-cross-linking reagent is a critical step in designing a successful XL-MS experiment. While direct, comprehensive data on the mass spectrometric identification of cross-linking sites for 3,4-(Ethylenedioy)-4'-iodobenzophenone (ED-IBP) is limited, its benzophenone core suggests a reactivity profile similar to sulfo-SBP.

Both benzophenone- and diazirine-based cross-linkers are valuable tools for probing protein interactions. Benzophenone-based reagents like sulfo-SBP (and likely ED-IBP) offer a more targeted approach, preferentially cross-linking to hydrophobic regions, while diazirine-based reagents like sulfo-SDA provide a broader, higher-density map of interactions. The complementary nature of their reactivity means that employing both types of reagents can lead to a more complete picture of protein structure and interaction networks. The detailed protocols and comparative data presented here serve as a guide for researchers to make informed decisions in their quest to unravel the complexities of the cellular interactome.

References

A Comparative Guide to Photoaffinity Probes for Labeling Hydrophobic Binding Pockets: The Efficacy of 3,4-(Ethylenedioxy)-4'-iodobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise identification and characterization of hydrophobic binding pockets within target proteins is a critical step in modern drug discovery. Photoaffinity labeling (PAL) has emerged as a powerful technique for this purpose, enabling the covalent modification of binding sites to facilitate their identification. This guide provides a comparative analysis of photoactivatable probes, with a special focus on the efficacy of 3,4-(Ethylenedioxy)-4'-iodobenzophenone (ED-I-BP), a promising yet not extensively documented tool for elucidating protein-ligand interactions.

Hydrophobic pockets are key mediators of molecular recognition, playing a pivotal role in the binding of small molecule drugs. The ability to map these sites provides invaluable information for structure-activity relationship (SAR) studies and the rational design of more potent and selective therapeutics. Benzophenone-based photoprobes are a popular choice for these studies due to their preferential reactivity with C-H bonds, which are abundant in hydrophobic environments, and their relative stability in aqueous solutions.

The Rise of Iodinated Benzophenones

The introduction of an iodine atom to the benzophenone scaffold, as seen in ED-I-BP, offers several potential advantages. The iodine atom is known to facilitate intersystem crossing, which can potentially increase the yield of the reactive triplet state upon photoactivation, leading to higher cross-linking efficiency. Furthermore, the presence of iodine provides a convenient handle for radio-labeling with isotopes like ¹²⁵I, enabling highly sensitive detection of labeled proteins and peptides.

The 3,4-ethylenedioxy group in ED-I-BP is another key feature. This moiety can enhance the water solubility of the probe, a desirable characteristic for biological experiments. Moreover, its electron-donating nature may influence the photochemical properties of the benzophenone core.

Comparative Analysis of Photoaffinity Probes

FeatureThis compound (ED-I-BP) (Expected)BenzophenoneAryl AzideDiazirine
Photoreactive Group IodobenzophenoneBenzophenoneAryl AzideDiazirine
Reactive Intermediate Triplet DiradicalTriplet DiradicalNitreneCarbene
Primary Target Bonds C-HC-HN-H, O-H, C-HC-H, N-H, O-H
Cross-linking Efficiency Potentially HighModerate to HighLow to ModerateHigh
Specificity for Hydrophobic Pockets HighHighModerateModerate
Reactivity with Water LowLowModerateHigh
Activation Wavelength ~350-360 nm~350-360 nm~250-300 nm~350-370 nm
Potential for Radio-labeling Yes (¹²⁵I)No (direct)No (direct)No (direct)
Key Advantages Potential for high efficiency, radio-labeling capability, enhanced solubility.Good stability, preferential C-H insertion.Small size.High reactivity, small size.
Key Disadvantages Limited published data.Lower quantum yield than diazirines.Can rearrange to less reactive species, shorter wavelength activation can damage proteins.Can be quenched by water, potential for non-specific labeling.

Experimental Protocols

Detailed methodologies are crucial for the successful application of photoaffinity probes. Below are generalized protocols for key experiments involving the use of a probe like ED-I-BP.

Protocol 1: Synthesis of a this compound-linked Ligand

This protocol outlines the general steps for conjugating ED-I-BP to a ligand of interest. The specific chemistry will depend on the functional groups available on the ligand.

  • Functionalization of ED-I-BP: Introduce a reactive handle (e.g., a carboxylic acid, amine, or alkyne) onto the ED-I-BP molecule, typically at a position that will not interfere with its photo-reactivity or the ligand's binding.

  • Ligand Modification: If necessary, modify the ligand to introduce a complementary functional group for conjugation.

  • Coupling Reaction: Perform the coupling reaction between the functionalized ED-I-BP and the modified ligand using appropriate coupling reagents (e.g., EDC/NHS for amide bond formation, or click chemistry).

  • Purification: Purify the final probe-ligand conjugate using techniques such as high-performance liquid chromatography (HPLC) or column chromatography.

  • Characterization: Confirm the structure and purity of the conjugate using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Protocol 2: Photoaffinity Labeling of a Target Protein

This protocol describes the general workflow for labeling a target protein with the synthesized probe.

  • Incubation: Incubate the purified target protein with the ED-I-BP-ligand conjugate in a suitable buffer. The concentration of the probe and the incubation time should be optimized to ensure specific binding.

  • UV Irradiation: Irradiate the sample with UV light at a wavelength that excites the benzophenone chromophore (typically around 350-360 nm). The irradiation time and intensity should be optimized to maximize cross-linking while minimizing protein damage. A common setup involves a UV lamp with a filter to select the desired wavelength.

  • Removal of Unbound Probe: Remove the excess, unbound probe by methods such as dialysis, size-exclusion chromatography, or precipitation.

  • Analysis of Labeling: Analyze the extent of labeling by techniques such as SDS-PAGE (visualizing a band shift or using a tagged probe), Western blotting (if an antibody against the ligand is available), or mass spectrometry.

Protocol 3: Identification of the Labeled Peptide/Residue

This protocol details the steps to pinpoint the exact location of covalent modification.

  • Proteolytic Digestion: Digest the labeled protein with a specific protease (e.g., trypsin) to generate smaller peptides.

  • Peptide Separation: Separate the resulting peptides using reverse-phase HPLC.

  • Mass Spectrometry Analysis: Analyze the peptide fragments by mass spectrometry (e.g., LC-MS/MS). The cross-linked peptide will have a characteristic mass shift corresponding to the mass of the photoreactive portion of the probe.

  • Sequence Analysis: Use tandem mass spectrometry (MS/MS) to sequence the modified peptide and identify the specific amino acid residue that was labeled.

Visualizing the Workflow and Logic

To better illustrate the experimental process and the underlying principles, the following diagrams are provided.

experimental_workflow cluster_prep Probe Preparation cluster_labeling Photoaffinity Labeling cluster_analysis Analysis synthesis Synthesis of ED-I-BP Ligand purification Purification and Characterization synthesis->purification incubation Incubation with Target Protein purification->incubation irradiation UV Irradiation (350-360 nm) incubation->irradiation removal Removal of Unbound Probe irradiation->removal digestion Proteolytic Digestion removal->digestion separation Peptide Separation (HPLC) digestion->separation ms_analysis Mass Spectrometry (LC-MS/MS) separation->ms_analysis identification Identification of Labeled Residue ms_analysis->identification

Caption: Experimental workflow for photoaffinity labeling using an ED-I-BP-based probe.

logical_relationship probe ED-I-BP Probe binding Non-covalent Binding probe->binding target Target Protein (with Hydrophobic Pocket) target->binding uv_light UV Light (hv) binding->uv_light crosslinking Covalent Cross-linking binding->crosslinking activation Probe Activation uv_light->activation activation->crosslinking labeled_protein Labeled Protein crosslinking->labeled_protein

Caption: Logical flow of photoaffinity labeling to identify binding sites.

Conclusion

This compound represents a potentially powerful tool for the exploration of hydrophobic binding pockets. Its unique combination of an iodinated benzophenone photophore and an ethylenedioxy moiety suggests the possibility of high cross-linking efficiency, sensitive detection, and favorable solubility. While more direct experimental evidence is needed to fully establish its efficacy relative to other probes, the foundational principles of photoaffinity labeling and the known properties of its constituent functional groups strongly support its utility in chemical biology and drug discovery. The experimental protocols and comparative data provided in this guide offer a solid starting point for researchers looking to employ this and other photoaffinity labeling techniques to unravel the complexities of protein-ligand interactions.

A Researcher's Guide to Validating Protein-Protein Interactions: A Comparative Analysis of Photo-Cross-Linking with 3,4-(Ethylenedioxy)-4'-iodobenzophenone and Alternative Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate landscape of cellular signaling and function, the precise identification and validation of protein-protein interactions (PPIs) are paramount for advancing biological research and therapeutic development. Photo-cross-linking has emerged as a powerful technique to capture these interactions in their native cellular context. This guide provides a comparative analysis of 3,4-(Ethylenedioxy)-4'-iodobenzophenone (ED-IBP), a specialized photo-cross-linker, against other widely used PPI validation methods.

Introduction to Photo-Cross-Linking for PPI Validation

Photo-cross-linking reagents are invaluable tools for covalently trapping interacting proteins, including transient or low-affinity partners that are often missed by traditional methods.[1] These reagents typically contain a photo-activatable moiety that, upon exposure to UV light, forms a highly reactive species capable of forming a covalent bond with a nearby interacting protein.[1] This "freezes" the interaction, allowing for subsequent purification and identification of the binding partner.

Benzophenones are a class of photo-cross-linkers that, upon excitation with UV light (typically around 350-360 nm), form a triplet ketone diradical. This species can abstract a hydrogen atom from a nearby amino acid residue, leading to the formation of a covalent bond.[2] This method is particularly advantageous as the benzophenone group is relatively inert until activated by light, minimizing non-specific interactions.

In Focus: this compound (ED-IBP)

While specific experimental data for the application of this compound (ED-IBP) in protein-protein interaction studies is limited in the current body of scientific literature, its chemical structure suggests a mechanism of action analogous to other well-characterized benzophenone-based photo-cross-linkers. The core benzophenone photophore is expected to mediate the UV-light-induced cross-linking. The ethylenedioxy group may enhance its solubility and the iodo-group could potentially serve as a handle for downstream applications or modulate the photochemical properties, though further experimental validation is required.

For the purpose of this comparative guide, we will utilize experimental data from a well-documented benzophenone derivative, 4-(sulfosuccinimidylcarboxy)benzophenone (sulfo-SBP), as a representative example to illustrate the performance of benzophenone-based photo-cross-linkers.

Comparative Analysis of PPI Validation Methods

To provide a comprehensive overview, we compare the performance of a benzophenone-based photo-cross-linker (represented by sulfo-SBP) with a diazirine-based photo-cross-linker (sulfosuccinimidyl 4,4′-azipentanoate, sulfo-SDA) and a traditional, non-cross-linking method, Co-Immunoprecipitation (Co-IP).

Quantitative Performance Comparison

The following table summarizes the key performance metrics for each method, with data for sulfo-SBP and sulfo-SDA derived from a comparative study on purified human serum albumin (HSA).[3]

FeatureBenzophenone (sulfo-SBP)Diazirine (sulfo-SDA)Co-Immunoprecipitation (Co-IP)
Cross-linking Principle UV-induced hydrogen abstraction by triplet ketoneUV-induced carbene insertionAntibody-based pull-down of protein complexes
Interaction Type Captured Covalent capture of proximal interactionsCovalent capture of proximal interactionsStable, physiologically relevant interactions
Cross-linking Efficiency Moderate; fewer links identified compared to sulfo-SDA[3]High; greater number of cross-linked residue pairs identified[3]Not applicable
Specificity High for proximal interactionsHigh for proximal interactions; may have off-target reactionsHigh, dependent on antibody specificity
Detection of Transient Interactions YesYesChallenging; may miss weak or transient interactions
In Vivo Applicability Yes, with cell-permeable derivativesYes, with cell-permeable derivativesYes
Number of Cross-linked Residue Pairs (on HSA) 172[3]776[3]Not applicable
Upper Limit Distance Constraint ~20 Å[3]>20 Å[3]Not applicable

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate the practical application of these techniques.

Protocol 1: Photo-Cross-Linking with a Benzophenone Derivative (General Protocol)

This protocol is based on the methodology used for sulfo-SBP and can be adapted for other benzophenone cross-linkers.[3]

Materials:

  • Purified protein of interest (e.g., 1 mg/mL in a non-amine-containing buffer like PBS, pH 7.4)

  • Benzophenone cross-linker (e.g., sulfo-SBP)

  • UV lamp (365 nm)

  • SDS-PAGE reagents

  • Mass spectrometer

Procedure:

  • Cross-linker Incubation: Add the benzophenone cross-linker to the purified protein solution at a desired molar excess (e.g., 10:1 to 100:1 cross-linker to protein). Incubate the mixture for 30-60 minutes at room temperature to allow for the initial reaction with primary amines (e.g., lysine residues).

  • UV Irradiation: Place the reaction mixture in a UV-transparent container (e.g., quartz cuvette) on ice. Irradiate with a 365 nm UV lamp for 15-60 minutes. The optimal irradiation time should be determined empirically.

  • Quenching: Quench the reaction by adding a small molecule with a primary amine, such as Tris buffer, to a final concentration of 20-50 mM.

  • SDS-PAGE Analysis: Analyze the cross-linked products by SDS-PAGE. A successful cross-linking reaction will result in the appearance of higher molecular weight bands corresponding to the protein complex.

  • Mass Spectrometry Analysis: Excise the cross-linked protein bands from the gel, perform in-gel digestion (e.g., with trypsin), and analyze the resulting peptides by mass spectrometry to identify the cross-linked peptides and the interaction interface.[3]

Protocol 2: Photo-Cross-Linking with a Diazirine Derivative (sulfo-SDA)

This protocol is adapted from studies utilizing sulfo-SDA for protein cross-linking.[3]

Materials:

  • Purified protein of interest

  • Sulfo-SDA cross-linker

  • UV lamp (365 nm)

  • SDS-PAGE reagents

  • Mass spectrometer

Procedure:

  • Cross-linker Incubation: Similar to the benzophenone protocol, incubate the sulfo-SDA cross-linker with the purified protein solution.

  • UV Irradiation: Irradiate the sample with a 365 nm UV lamp for a shorter duration, typically 5-15 minutes, due to the higher reactivity of the carbene intermediate.

  • Quenching: The reaction is typically self-quenching as the carbene reacts with water in the absence of a protein interaction partner.

  • Analysis: Proceed with SDS-PAGE and mass spectrometry analysis as described for the benzophenone protocol.

Protocol 3: Co-Immunoprecipitation (Co-IP)

This is a standard protocol for Co-IP to validate protein-protein interactions.

Materials:

  • Cell lysate containing the proteins of interest

  • Antibody specific to the "bait" protein

  • Protein A/G magnetic beads

  • Wash buffers (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., low pH glycine buffer or SDS-PAGE loading buffer)

  • Western blot reagents

Procedure:

  • Cell Lysis: Lyse cells in a non-denaturing buffer to preserve protein interactions.

  • Immunoprecipitation: Incubate the cell lysate with an antibody specific to the bait protein for 1-4 hours at 4°C.

  • Complex Capture: Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complex.

  • Washing: Pellet the beads using a magnetic stand and wash several times with wash buffer to remove non-specific binding proteins.

  • Elution: Elute the protein complexes from the beads using an appropriate elution buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using an antibody specific to the suspected "prey" protein to confirm its presence in the complex.

Visualizing the Workflows and Mechanisms

To further clarify the experimental processes and underlying principles, the following diagrams have been generated using Graphviz.

G cluster_0 Photo-Cross-Linking Workflow start Protein Mixture step1 Add Photo-Cross-Linker start->step1 step2 Incubate step1->step2 step3 UV Irradiation (365 nm) step2->step3 step4 Covalent Cross-Link Formation step3->step4 step5 Quench Reaction step4->step5 step6 SDS-PAGE Analysis step5->step6 step7 Mass Spectrometry Identification step6->step7 end Validated Interaction step7->end

Caption: General workflow for photo-cross-linking-based PPI validation.

G cluster_1 Co-Immunoprecipitation (Co-IP) Workflow start_coip Cell Lysate step1_coip Add Bait-Specific Antibody start_coip->step1_coip step2_coip Incubate step1_coip->step2_coip step3_coip Add Protein A/G Beads step2_coip->step3_coip step4_coip Capture Immuno-Complex step3_coip->step4_coip step5_coip Wash Beads step4_coip->step5_coip step6_coip Elute Proteins step5_coip->step6_coip step7_coip Western Blot for Prey step6_coip->step7_coip end_coip Validated Interaction step7_coip->end_coip

Caption: Standard workflow for Co-Immunoprecipitation (Co-IP).

G cluster_2 Mechanism of Benzophenone Photo-Cross-Linking BP Benzophenone UV UV light (365 nm) BP->UV Excitation Triplet Triplet Ketone (Diradical) UV->Triplet H_abstract H-Abstraction Triplet->H_abstract Protein Protein-H Protein->H_abstract Radical_pair [BP-H• •Protein•] H_abstract->Radical_pair Crosslink Covalent Cross-Link Radical_pair->Crosslink Recombination

Caption: Simplified mechanism of benzophenone-mediated photo-cross-linking.

Conclusion

The validation of protein-protein interactions is a critical step in understanding cellular processes. While traditional methods like Co-Immunoprecipitation are effective for stable interactions, photo-cross-linking offers a superior advantage in capturing transient and weak interactions in a native-like environment. Although specific data on this compound (ED-IBP) is sparse, the well-established chemistry of benzophenone photo-cross-linkers, as represented by sulfo-SBP, demonstrates their utility. The choice between different photo-cross-linkers, such as benzophenones and diazirines, will depend on the specific requirements of the experiment, including desired cross-linking efficiency and tolerance for potential off-target reactions. By understanding the principles, performance, and protocols of these different methodologies, researchers can select the most appropriate approach to confidently validate their protein-protein interaction of interest.

References

Safety Operating Guide

Proper Disposal of 3,4-(Ethylenedioxy)-4'-iodobenzophenone: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory and Drug Development Professionals

This document provides essential procedural guidance for the safe and compliant disposal of 3,4-(Ethylenedioxy)-4'-iodobenzophenone. Adherence to these protocols is critical for ensuring personnel safety and environmental protection. As a halogenated organic compound, this compound requires management as regulated hazardous waste.

I. Immediate Safety Protocols & Hazard Assessment

Personal Protective Equipment (PPE): A comprehensive list of required PPE for handling this compound is detailed in the table below.

PPE CategorySpecific Requirements
Eye Protection Chemical splash goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile, Viton). Always inspect gloves for integrity before use.
Body Protection A fully buttoned laboratory coat.
Respiratory Use in a certified chemical fume hood to avoid inhalation of vapors or dust.[1][2]

II. Step-by-Step Disposal Procedure

The disposal of this compound must follow the established guidelines for halogenated organic waste.[1][3][4] Do not dispose of this chemical down the drain or in regular trash.[2][5]

  • Waste Segregation:

    • Designate a specific waste container for "Halogenated Organic Waste."[1][4]

    • Crucially, do not mix halogenated waste with non-halogenated organic solvents, as this significantly increases disposal costs and complexity.[3]

    • Ensure incompatible materials such as strong acids, bases, and oxidizing agents are not added to this container.[2][6]

  • Container Selection and Labeling:

    • Use a chemically compatible container, preferably a polyethylene carboy or bottle, with a secure screw-top cap.[2][6][7]

    • The container must be in good condition, free from leaks or cracks.[6]

    • Affix a "Hazardous Waste" label to the container before adding any waste.[1][3]

    • The label must clearly identify the contents, including the full chemical name "this compound," and an approximate concentration or volume. Do not use abbreviations.[1]

  • Accumulation in a Satellite Accumulation Area (SAA):

    • Store the designated waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[6][7]

    • Keep the waste container securely closed except when adding waste.[1][3][7]

    • The SAA should be under the direct supervision of laboratory personnel.[8]

  • Requesting Waste Pickup:

    • Once the container is nearly full (no more than 90% capacity to allow for expansion), or if it has been accumulating for a year, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][8]

    • Follow your institution's specific procedures for requesting a waste pickup.

III. Emergency Procedures: Spill and Exposure

In Case of a Spill:

  • Evacuate non-essential personnel from the immediate area.

  • If the spill is large or you are not trained to handle it, contact your institution's emergency response team.[1]

  • For small, manageable spills, wear the appropriate PPE.[2]

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[3][9]

  • Carefully collect the absorbent material and contaminated items into a sealable, properly labeled hazardous waste container.

  • Decontaminate the spill area according to your laboratory's standard operating procedures.

In Case of Personal Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

  • Skin: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[9]

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Segregation cluster_collection Collection & Storage cluster_disposal Final Disposal start Start: Waste Generation ppe Don Appropriate PPE start->ppe segregate Is the waste halogenated? ppe->segregate yes_waste Designate as 'Halogenated Organic Waste' segregate->yes_waste Yes no_waste Follow disposal procedure for non-halogenated waste segregate->no_waste No container Select compatible, sealed container yes_waste->container label_container Affix 'Hazardous Waste' label with full chemical name container->label_container saa Store in designated Satellite Accumulation Area (SAA) label_container->saa close_container Keep container closed saa->close_container check_full Is container >90% full or stored for >1 year? close_container->check_full check_full->saa No request_pickup Request pickup from EHS or licensed contractor check_full->request_pickup Yes end End: Compliant Disposal request_pickup->end

Caption: Disposal workflow for halogenated organic compounds.

This guide is intended to provide a clear, operational framework for the safe disposal of this compound. Always consult your institution's specific waste management policies and the relevant Safety Data Sheets for the chemicals you are handling.

References

Personal protective equipment for handling 3,4-(Ethylenedioxy)-4'-iodobenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 3,4-(Ethylenedioxy)-4'-iodobenzophenone

This guide provides immediate and essential safety, operational, and disposal information for laboratory professionals handling this compound. The following procedures are based on best practices for handling halogenated aromatic ketones and are intended to ensure the safety of researchers and the integrity of experiments.

Chemical and Physical Properties (Predicted)

PropertyValue
Molecular FormulaC₁₅H₁₁IO₃
AppearanceSolid
StorageStore in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][2]
Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.

EquipmentSpecificationsRationale
Eye Protection Chemical safety goggles or a face shield.Protects eyes from splashes and airborne particles.[3][4]
Hand Protection Nitrile or neoprene gloves are recommended for general handling. For prolonged contact or handling of large quantities, consider specialized gloves resistant to ketones and aromatic compounds, such as those with a PVA coating.[1][5][6][7][8]Provides a barrier against skin contact. Nitrile and neoprene offer good resistance to a range of chemicals, while PVA gloves provide excellent protection against aromatics and ketones but are water-soluble.[1][5][6][7][8]
Body Protection A chemical-resistant laboratory coat.Protects skin and personal clothing from contamination.[1][3]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors should be used if working outside of a fume hood or if there is a risk of generating dust or aerosols.[1][4]Prevents inhalation of potentially harmful vapors or dust.
Operational Plan: Step-by-Step Handling Protocol

1. Engineering Controls:

  • Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[3][9]

  • Ensure an eyewash station and safety shower are readily accessible in the immediate work area.[9]

2. Handling Procedure:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable pads.[10]

  • Weighing and Transfer:

    • To minimize the generation of dust, handle the solid compound carefully.

    • Use spatulas and other appropriate tools for transfer.

    • If dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • During Reaction:

    • Keep all containers of the compound tightly closed when not in use.[1][2]

    • Avoid heating the compound with an open flame; use a heating mantle or water bath.[3]

3. Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[1][4] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Spill:

    • For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[2]

    • Place the absorbed material into a sealed container for proper disposal.[2]

    • Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.

  • Waste Collection:

    • Collect all waste containing this compound in a designated, properly labeled "Halogenated Organic Waste" container.[3][11][12][13] Do not mix with non-halogenated waste.[12][13]

    • Ensure the waste container is made of a compatible material and has a secure, tight-fitting lid.[2][12]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture.[12]

  • Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[2][13]

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[3] Never dispose of this chemical down the drain.[3][12]

Visual Workflow for Handling this compound

G Workflow for Safe Handling of this compound cluster_emergency Emergency Procedures prep Preparation ppe Don Personal Protective Equipment (PPE) - Goggles - Lab Coat - Appropriate Gloves prep->ppe Step 1 setup Set Up in Chemical Fume Hood ppe->setup Step 2 handling Handling Compound - Weighing - Transferring - Reaction setup->handling Step 3 cleanup Decontamination & Cleanup handling->cleanup Step 4 spill Spill handling->spill If Spill Occurs exposure Personal Exposure (Skin/Eye Contact, Inhalation) handling->exposure If Exposure Occurs disposal Waste Disposal cleanup->disposal Step 5 end End of Process disposal->end spill->cleanup Contain & Clean exposure->end Seek Medical Attention

Caption: A flowchart outlining the safe handling and emergency procedures for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.